Pyridine borane
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
110-51-0 |
|---|---|
Fórmula molecular |
C5H5BN |
Peso molecular |
89.91 g/mol |
InChI |
InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H |
Clave InChI |
SZTRIFADSYXGNH-UHFFFAOYSA-N |
SMILES |
[B].C1=CC=NC=C1 |
SMILES canónico |
[B-][N+]1=CC=CC=C1 |
Otros números CAS |
110-51-0 |
Pictogramas |
Flammable; Acute Toxic |
Sinónimos |
pyridine borane |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery of Pyridine Borane: A Historical and Technical Overview
For researchers, scientists, and professionals in drug development, understanding the foundational chemistry of key reagents is paramount. Pyridine (B92270) borane (B79455), a versatile and selective reducing agent, has a rich history rooted in the mid-20th century, with its discovery and development paving the way for significant advancements in organic synthesis. This whitepaper delves into the core of pyridine borane's discovery, presenting a historical narrative alongside detailed experimental protocols and quantitative data from seminal publications.
Early Syntheses and Key Contributors
The initial synthesis of this compound is credited to S. H. Cardon and his colleagues in 1942. However, a more accessible and widely adopted method was later developed. In 1955, M. D. Taylor, L. R. Grant, and C. A. Sands published a paper in the Journal of the American Chemical Society detailing a more convenient preparation of this compound. This method, which reacted pyridine hydrochloride with sodium borohydride (B1222165) in an excess of pyridine, became a cornerstone for the broader application of this important reagent.[1]
Prior to this, the broader class of amine-boranes, of which this compound is a member, was first reported by A. B. Burg and H. I. Schlesinger in 1937. Their work laid the groundwork for the exploration of these dative covalent compounds formed between a Lewis base (the amine) and a Lewis acid (borane).
The field of borane chemistry was significantly advanced by the work of Nobel laureate Herbert C. Brown. His extensive research on organoboranes and their reactions, including reductions, provided a deeper understanding of the reactivity and utility of compounds like this compound.
Physicochemical Properties
Early studies of this compound established its fundamental physical and chemical characteristics. It is a colorless liquid with a distinct, unpleasant odor. The compound is relatively stable in air but is sensitive to moisture.
| Property | Value | Reference |
| Melting Point | 10-11 °C | --INVALID-LINK-- |
| Density | 0.92 g/mL at 25 °C | --INVALID-LINK-- |
| Appearance | Colorless liquid | [1] |
| Odor | Unpleasant | [1] |
Experimental Protocols
The following experimental protocols are based on the seminal work published in the mid-20th century, providing a glimpse into the laboratory practices of the time.
Synthesis of this compound (Adapted from Taylor, Grant, and Sands, 1955)
Materials:
-
Anhydrous pyridine
-
Pyridine hydrochloride
-
Sodium borohydride
Procedure:
-
A solution of pyridine hydrochloride in a minimal amount of anhydrous pyridine is prepared in a flask equipped with a reflux condenser and a dropping funnel.
-
A solution of sodium borohydride in a larger volume of anhydrous pyridine is prepared separately.
-
The sodium borohydride solution is added dropwise to the stirred pyridine hydrochloride solution at room temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional hour.
-
The reaction mixture is then filtered to remove the precipitated sodium chloride.
-
The excess pyridine is removed from the filtrate by distillation under reduced pressure.
-
The resulting liquid residue is the this compound complex.
Reaction Mechanisms: The Reduction of Carbonyls
This compound quickly gained recognition as a mild and selective reducing agent, particularly for the reduction of aldehydes and ketones to their corresponding alcohols. The generally accepted mechanism for this reduction in the early period of its use can be visualized as a hydride transfer from the borane moiety to the electrophilic carbonyl carbon.
References
Pyridine Borane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Structure, Properties, and Applications of a Versatile Reducing Agent
Pyridine (B92270) borane (B79455) (C₅H₈BN), a commercially available Lewis acid-base adduct of pyridine and borane, has established itself as a cornerstone reagent in modern organic synthesis.[1][2] Its unique combination of stability, selectivity, and mild reactivity makes it an invaluable tool for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed overview of the core chemical properties, structure, synthesis, and key applications of pyridine borane, with a focus on practical data and experimental methodologies.
Core Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid or a colorless to amber liquid at room temperature, possessing a mild, amine-like odor.[1][3] Unlike free borane, which is a hazardous and highly reactive gas, the complexation with pyridine results in a reagent that is significantly more stable and easier to handle.[1][4] It is relatively stable in ambient conditions but is sensitive to moisture and strong acids, with which it can react to release borane gas.[1]
Proper storage requires a cool, dry, and well-ventilated environment, preferably in a tightly sealed container under an inert atmosphere such as nitrogen.[1] While it has low acute toxicity, it can cause irritation upon contact with skin, eyes, or mucous membranes and is toxic if swallowed.[1][3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈BN | [1][3] |
| Molecular Weight | 92.94 g/mol | [3] |
| CAS Number | 110-51-0 | [1][3] |
| Appearance | White to off-white crystalline solid or colorless to amber liquid | [1][3] |
| Melting Point | 9-11 °C | [3][5][6] |
| Density | 1.209 g/cm³ (value for a similar complex, may vary) | [5] |
| Vapor Pressure | 0.09 mmHg | [3] |
| Solubility | Soluble in methanol, THF, toluene, dichloromethane, ethanol, acetonitrile. Reacts slowly with water. Insoluble in hexane. | [1][6] |
| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [1] |
| Storage Temperature | 2-8°C | [1] |
Structure and Bonding
This compound is a coordination compound formed through the dative bond between the lone pair of electrons on the nitrogen atom of the pyridine ring (a Lewis base) and the empty p-orbital of the boron atom in borane (BH₃), a Lewis acid.[2][7] This coordination results in a tetrahedral geometry around the boron atom.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR):
-
¹¹B NMR: The boron-11 (B1246496) NMR spectrum typically shows a quartet centered around -12.6 ppm with a J-coupling constant of approximately 98 Hz, characteristic of a tetracoordinate boron atom bonded to three hydrogens.[8]
-
¹H NMR: The proton NMR spectrum shows characteristic peaks for the pyridine ring protons, typically in the range of 7.5-8.8 ppm. A broad quartet is observed for the borane (BH₃) protons.[8]
-
¹³C NMR: The carbon-13 NMR spectrum displays signals for the pyridine carbons, with chemical shifts around 125.3, 139.1, and 147.1 ppm.[8]
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key features include B-H stretching vibrations, typically observed in the 2250-2400 cm⁻¹ region, and vibrations associated with the pyridine ring.[9]
| Spectroscopic Data | Chemical Shift / Wavenumber | Reference(s) |
| ¹¹B NMR (CDCl₃) | δ -12.57 ppm (quartet, J = 97.6 Hz) | [8] |
| ¹H NMR (CDCl₃) | δ 8.71 (d), 8.12 (t), 7.69 (m), 3.20-1.96 (br q, BH₃) ppm | [8][10] |
| ¹³C NMR (CDCl₃) | δ 147.1, 139.1, 125.3 ppm | [8] |
| IR Spectroscopy | Key B-H stretching bands ~2250-2400 cm⁻¹ | [9] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the reaction of sodium borohydride (B1222165) with pyridine in the presence of a proton source.[11]
Materials:
-
Sodium borohydride (NaBH₄)
-
Pyridine
-
Ethyl acetate (B1210297)
-
Water
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Syringe
Protocol: [11]
-
Charge a 200 mL round-bottom flask with a magnetic stir bar and sodium borohydride (7.57 g, 0.2 mol).
-
Add 100 mL of ethyl acetate to the flask.
-
With vigorous stirring, add pyridine (8.05 mL, 0.1 mol) to the suspension using a syringe.
-
Carefully add 15 mL of water in three separate portions. Note: Hydrogen gas evolution will occur, causing frothing. Ensure adequate ventilation and stirring.
-
Continue to stir the heterogeneous mixture vigorously at room temperature for 20 hours.
-
After the reaction is complete, transfer the mixture to a 500 mL separatory funnel using 100 mL of ethyl acetate and 50 mL of water for the transfer.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a colorless liquid.
Applications in Organic Synthesis and Drug Development
This compound is a versatile reducing agent valued for its mildness and selectivity, making it a preferred choice in complex molecule synthesis, a common task in drug development.[5][12]
Reductive Amination
One of the most significant applications of this compound is in reductive amination, a cornerstone reaction for C-N bond formation. It efficiently reduces imines and iminium ions formed in situ from the condensation of an amine with a carbonyl compound (aldehyde or ketone).[6][13] Its stability in protic solvents, including weak acids often used to catalyze imine formation, is a distinct advantage over harsher reagents like lithium aluminum hydride or even sodium borohydride.[6][13] This method is widely employed in the synthesis of pharmaceutical compounds where amine functionalities are prevalent.[14][15]
Reduction of Functional Groups
This compound is capable of reducing a variety of functional groups with good chemoselectivity.[12]
-
Aldehydes and Ketones: Readily reduced to the corresponding primary and secondary alcohols.[16][17]
-
Imines and Oximes: Reduced to amines.[6]
-
Tosylhydrazones: Can be reduced to the corresponding alkanes.[6]
-
Protein Modification: It is used for the reductive methylation of amino groups and the selective reduction of tryptophan residues in proteins, making it a useful tool in proteomics and bioconjugation chemistry.[18][19]
Catalysis
Recent research has demonstrated that this compound can also act as an efficient liquid catalyst for direct amidation reactions between carboxylic acids and amines, offering an alternative to traditional coupling agents.[11] This catalytic activity expands its utility beyond stoichiometric reductions.
Conclusion
This compound is a highly effective and manageable reagent with a broad spectrum of applications in modern chemistry. Its stability as a solid or liquid, coupled with its selective reducing power, has made it an indispensable tool, particularly in the pharmaceutical and fine chemical industries.[1] The detailed understanding of its properties, structure, and reactivity presented in this guide serves to empower researchers and drug development professionals to leverage this versatile compound to its full potential in the synthesis of novel and complex molecular architectures.
References
- 1. guidechem.com [guidechem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine-borane | C5H8BN | CID 123022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8106200B2 - this compound complexes - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Borane-pyridine complex | 110-51-0 [chemicalbook.com]
- 7. homes.nano.aau.dk [homes.nano.aau.dk]
- 8. rsc.org [rsc.org]
- 9. Borane-pyridine complex(110-51-0) IR Spectrum [chemicalbook.com]
- 10. Borane-pyridine complex(110-51-0) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. cphi-online.com [cphi-online.com]
- 13. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. This compound as a reducing agent for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buy this compound | 110-51-0 [smolecule.com]
A Comprehensive Technical Guide to the Physical Properties of Pyridine Borane Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) borane (B79455) complex (C₅H₈BN), also known as borane-pyridine complex, is a versatile and widely utilized reagent in organic synthesis. Its stability, selectivity, and ease of handling make it a valuable tool for a variety of chemical transformations, particularly as a mild reducing agent.[1] This technical guide provides an in-depth overview of the core physical properties of pyridine borane complex, supplemented with experimental protocols and key safety information, to support its effective and safe use in research and development.
Core Physical and Chemical Properties
The physical characteristics of this compound complex are well-documented, providing a solid foundation for its application in various experimental setups. A summary of these properties is presented below.
| Property | Value | References |
| Molecular Formula | C₅H₈BN | |
| Molecular Weight | 92.93 g/mol | [2] |
| Appearance | Colorless to light yellow or clear yellow-green liquid | [2][3][4][5] |
| Melting Point | 9-11 °C | [1][2][3][4][6] |
| Boiling Point | 102 °C at 0.4 torr (0.37505 mmHg) | [2][4][6] |
| Density | 0.92 - 0.929 g/mL at 20-25 °C | [2][6] |
| Refractive Index (n20/D) | 1.53 - 1.532 | [2][3][6] |
| Flash Point | 21 °C (70 °F) | [3][4][7] |
| Vapor Pressure | 0.09 mmHg | [8] |
Solubility Profile
This compound complex exhibits a broad solubility profile, making it compatible with a range of common organic solvents.
| Solvent | Solubility | References |
| Methanol | Very Soluble | [6] |
| Tetrahydrofuran (THF) | Very Soluble | [6] |
| Toluene | Very Soluble | [6] |
| Dichloromethane | Very Soluble | [6][9] |
| Water | Soluble, reacts slowly | [4][6][10][11] |
| Diethyl Ether | Soluble | [6] |
| Hexane | Insoluble | [6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound complex.
| Spectrum | Key Features | References |
| ¹H NMR | Spectra available for review. | [12] |
| ¹³C NMR | δ (ppm): 147.1, 139.1, 125.3 (in CDCl₃) | [13] |
| ¹¹B NMR | δ (ppm): -12.57 (quartet, J = 97.6 Hz in CDCl₃) | [13] |
| IR Spectroscopy | Spectra available for review. | [14] |
| Raman Spectroscopy | Detailed analysis of vibrational modes has been conducted. | [15] |
Experimental Protocols
Synthesis of this compound Complex
A common laboratory-scale synthesis of this compound complex involves the reaction of sodium borohydride (B1222165) with pyridine in the presence of a weak acid source, such as water.[16]
Materials:
-
Sodium borohydride (NaBH₄)
-
Pyridine
-
Ethyl acetate (B1210297)
-
Water
-
Round-bottom flask
-
Magnetic stir bar
-
Syringe
-
Separatory funnel
-
Sodium sulfate
Procedure:
-
Charge a 200 mL round-bottom flask with sodium borohydride (7.566 g, 0.2 mole) and a magnetic stir bar.[16]
-
Add 100 mL of ethyl acetate to the flask.[16]
-
With vigorous stirring, add pyridine (8.05 mL, 0.1 mole) to the mixture using a syringe.[16]
-
Slowly add 15 mL of water in three separate intervals.[16]
-
Allow the reaction to stir for 20 hours at room temperature.[16]
-
After completion, transfer the reaction mixture to a 500 mL separatory funnel using an additional 100 mL of ethyl acetate and 50 mL of water.[16]
-
Wash the organic layer with a cold 3M sodium hydroxide (B78521) solution (2 x 10 mL), followed by a 3M HCl solution (2 x 10 mL).[16]
-
Dry the separated organic layer with sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[16]
Determination of Melting Point
The melting point of this compound complex can be determined using a standard melting point apparatus.
Materials:
-
This compound complex sample
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Load a small amount of the this compound complex into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a controlled rate.
-
Record the temperature at which the sample begins to melt and the temperature at which it is completely molten. The literature value is 9-11 °C.[1]
Visualizing Reaction Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound complex, as described in the experimental protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Borane-pyridine complex(110-51-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Borane - Pyridine Complex | 110-51-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Borane pyridine complex [chembk.com]
- 5. strem.com [strem.com]
- 6. Borane-pyridine complex | 110-51-0 [chemicalbook.com]
- 7. Borane pyridine complex BH3 8M 110-51-0 [sigmaaldrich.com]
- 8. Pyridine-borane | C5H8BN | CID 123022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Borane-pyridine complex, 95% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 11. 110-51-0 CAS MSDS (Borane-pyridine complex) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Borane-pyridine complex(110-51-0) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. Borane-pyridine complex(110-51-0) IR Spectrum [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
pyridine borane spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Pyridine (B92270) Borane (B79455)
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of reagents is paramount. Pyridine borane (C₅H₅N·BH₃) is a widely utilized reducing agent, valued for its stability and selectivity. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this important compound. Detailed experimental protocols and conceptual visualizations are included to facilitate a deeper understanding and practical application of this data.
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ¹¹B.
Data Summary
The following tables summarize the typical chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-6 (ortho) | ~8.74 | d | 5.9 |
| H-4 (para) | ~7.81 | t | 7.7 |
| H-3, H-5 (meta) | ~7.29 | t | 6.7 |
| BH₃ | ~2.23-2.27 | br q | - |
Data sourced from related studies.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-2, C-6 | 148.9 |
| C-4 | 139.6 |
| C-3, C-5 | 126.9 |
Data sourced from related studies.[1][2]
Table 3: ¹¹B NMR Spectroscopic Data for this compound
| Boron Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (¹JB-H) in Hz |
| BH₃ | ~ -12.6 to -13.9 | q | ~98 |
The ¹¹B NMR spectrum shows a characteristic quartet due to coupling with the three attached protons.[1][2][3]
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation :
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]
-
Ensure the solution is homogeneous by gentle agitation.
-
-
Instrumentation :
-
Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.[2]
-
-
Data Acquisition :
-
¹H NMR : A standard one-dimensional proton pulse-acquire experiment is used. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.[4]
-
¹³C NMR : A proton-decoupled ¹³C experiment is typically performed to obtain singlets for each carbon environment. A greater number of scans is usually required compared to ¹H NMR.
-
¹¹B NMR : A one-dimensional boron experiment is performed. It is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass tubes.[5][6] Chemical shifts are reported relative to a BF₃·Et₂O external standard.[2]
-
-
Data Processing :
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule.
Data Summary
The key vibrational frequencies for this compound are presented in the table below.
Table 4: Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3081 |
| B-H stretch | 2370, 2304, 2260 |
| C=C/C=N ring stretch | 1617, 1480, 1459 |
| B-N dative bond stretch | ~700-950 |
| C-H bend | 764 |
Data sourced from related studies.[1] The B-N dative bond stretch is of particular interest and may be coupled with pyridine's vibrations.[7]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation :
-
Instrumentation :
-
A commercial Fourier Transform Infrared (FTIR) spectrometer is typically used.[8]
-
-
Data Acquisition :
-
Data Processing :
-
The interferogram is Fourier-transformed to generate the IR spectrum.[8]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Data Summary
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₈BN |
| Molecular Weight | 92.93 g/mol |
| Mass of Molecular Ion [M]⁺ | 93 |
Data sourced from PubChem and other chemical databases.[9][10]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
-
Instrumentation :
-
A mass spectrometer equipped with an appropriate ionization source is used. Electrospray ionization (ESI) is a common technique for this type of molecule.[11]
-
-
Data Acquisition :
-
The sample is introduced into the mass spectrometer.
-
The mass spectrum is recorded over a suitable mass-to-charge (m/z) range (e.g., 50-200).
-
-
Data Analysis :
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.
Caption: Relationship between spectroscopic techniques and structural information for this compound.
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. US8106200B2 - this compound complexes - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. NMR Protocols [nmr.chem.ucsb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Borane-pyridine complex(110-51-0) MS spectrum [chemicalbook.com]
- 10. Pyridine-borane | C5H8BN | CID 123022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Theoretical Insights into the Stability of Pyridine Borane: A Technical Guide for Researchers
West Lafayette, IN – December 18, 2025 – Pyridine (B92270) borane (B79455) (Py·BH3), a versatile reagent in organic synthesis and a key building block in medicinal chemistry, has garnered significant attention for its unique reactivity and stability. This technical guide delves into the core theoretical studies that elucidate the stability of the pyridine borane complex, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its fundamental properties. This in-depth analysis is supported by quantitative data from computational studies, detailed methodologies, and visual representations of key concepts.
The stability of this compound is a crucial factor governing its storage, handling, and reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting the intricate factors that contribute to the robustness of the dative B-N bond and the overall thermodynamic and kinetic stability of the complex.
Thermodynamic and Structural Stability
The defining feature of this compound is the dative covalent bond between the Lewis basic nitrogen atom of the pyridine ring and the Lewis acidic boron atom of borane. Computational studies have provided precise information on the structural parameters and energetic properties of this bond.
A key study combining Raman spectroscopy with quantum chemical calculations elucidated the structural and vibrational properties of the pyridine-borane complex.[1] DFT calculations have determined the borane-nitrogen (B-N) bond length to be a critical indicator of the complex's stability.[1] This research also highlights significant charge transfer from the pyridine moiety to the borane upon complex formation, a key factor in the stabilization of the dative bond.[1]
| Parameter | Theoretical Value | Method | Reference |
| B-N Bond Length | Varies with computational method | DFT | [1] |
| B-N Dative Bond Stretching Frequency | Coupled with pyridine vibrations | DFT | [1] |
Table 1: Calculated Structural and Vibrational Properties of this compound.
Factors Influencing Stability
The inherent stability of the this compound adduct can be significantly influenced by several factors, including the nature of the borane moiety, substituents on the pyridine ring, and the surrounding solvent environment.
Nature of the Borane Moiety
While the parent this compound (Py·BH3) is the most common variant, derivatives with more complex borane units have been synthesized and studied. For instance, novel borane adducts with pyridine derivatives, such as Py·B3H7, have been shown to possess a strong and stable B-N bond.[2][3] The coordination of the B3H7 unit leads to intra-molecular charge transfer, which contributes to the high stability of these adducts, preventing their dissociation or decomposition during reactions.[2][3]
Substituent Effects
The electronic properties of substituents on the pyridine ring play a pivotal role in modulating the stability of the this compound complex. Electron-donating groups on the pyridine ring are generally expected to increase the electron density on the nitrogen atom, thereby strengthening the dative bond to the electron-deficient boron atom. Conversely, electron-withdrawing groups would be expected to decrease the stability of the complex. While a systematic theoretical study across a wide range of substituents is not extensively available in the reviewed literature, the principles of Lewis acid-base chemistry strongly support this trend. Studies on related systems, such as the interaction of substituted pyridines with other Lewis acids, corroborate this hypothesis.
Thermal Stability
Experimental data from Differential Scanning Calorimetry (DSC) provides quantitative insights into the thermal stability of this compound and its derivatives. These studies are crucial for assessing the safe handling and storage conditions of these compounds.
| Compound | Onset Temperature (°C) | Energy Release (J/g) | Reference |
| This compound | ~95-160 | -660 to -970 | [patent] |
| 5-ethyl-2-methylthis compound | Higher than this compound | Less than this compound | [patent] |
Table 2: Thermal Decomposition Data for this compound Complexes. The data indicates that substitution on the pyridine ring can enhance thermal stability.
Decomposition Pathways
Understanding the decomposition pathways of this compound is critical for predicting its behavior under various conditions and for controlling its reactivity. Theoretical studies on the thermal decomposition of related compounds and the hydrolysis of borane adducts provide a framework for understanding the potential degradation routes of this compound.
Thermal Decomposition
Theoretical investigations into the thermal decomposition of pyridine itself have shown that the process is complex, involving radical mechanisms and the formation of various nitrogen-containing products.[4] While a dedicated theoretical study on the thermal decomposition of the this compound adduct is not prevalent in the literature, it is plausible that the initial step involves the dissociation of the B-N bond to release free borane (BH3) and pyridine. The released borane can then undergo further reactions, including dimerization to diborane (B8814927) and subsequent decomposition.
Figure 1: A plausible general pathway for the thermal decomposition of this compound, initiated by the dissociation of the B-N bond.
Hydrolysis
The hydrolysis of borane adducts is a known decomposition pathway, particularly in the presence of moisture. Theoretical studies on the hydrolysis of ammonia (B1221849) borane, a related compound, suggest that the reaction mechanism can be complex, involving intermediates and transition states.[5][6] The rate-determining step in the hydrolysis of ammonia borane has been identified as the cleavage of the O-H bond in water.[5] A similar mechanism can be postulated for this compound, where a water molecule attacks the borane moiety, leading to the eventual release of hydrogen gas and the formation of boric acid and pyridine.
Figure 2: A generalized schematic for the hydrolysis of this compound, leading to the formation of pyridine, boric acid, and hydrogen gas.
Experimental and Computational Methodologies
The theoretical insights presented in this guide are derived from sophisticated computational chemistry techniques, primarily Density Functional Theory (DFT).
Computational Details
A common approach in these studies involves geometry optimization of the this compound complex and calculation of its vibrational frequencies to confirm that the optimized structure corresponds to a minimum on the potential energy surface. The choice of functional and basis set is critical for obtaining accurate results. For example, the M06-2X functional with a def2-QZVP basis set has been used to calculate the energy profile of reactions involving this compound derivatives.[2]
Protocol for DFT Calculations of this compound Stability:
-
Model Building: Construct the initial 3D structure of the this compound molecule.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p), def2-QZVP).
-
Frequency Calculation: Calculate the vibrational frequencies at the optimized geometry to verify that it is a true energy minimum (no imaginary frequencies). This also provides thermodynamic data such as zero-point energy, enthalpy, and Gibbs free energy.
-
Bond Dissociation Energy (BDE) Calculation: The B-N BDE can be calculated as the energy difference between the optimized this compound complex and the sum of the energies of the optimized pyridine and borane fragments. BDE = E(Py) + E(BH3) - E(Py·BH3)
-
Analysis of Electronic Properties: Utilize methods such as Natural Bond Orbital (NBO) analysis to investigate charge transfer and the nature of the B-N bond.
Figure 3: A typical workflow for the theoretical investigation of this compound stability using DFT calculations.
Conclusion
Theoretical studies provide an indispensable framework for understanding the stability of this compound. Through the lens of computational chemistry, we can gain a detailed picture of the B-N dative bond, quantify the effects of substituents, and explore the mechanisms of its decomposition. This knowledge is paramount for the rational design of new reagents and catalysts, as well as for ensuring the safe and effective application of this compound and its derivatives in research and industrial settings. Future theoretical work focusing on a systematic investigation of substituent and solvent effects will further enhance our ability to predict and control the stability of this important class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03109A [pubs.rsc.org]
- 3. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanism of Pyridine Borane with Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine (B92270) borane (B79455) (Py·BH₃) is a stable and versatile reducing agent for the transformation of carbonyl compounds to alcohols. Its ease of handling compared to other borane sources makes it an attractive reagent in organic synthesis, including in drug development processes where mild and selective reductions are often required. This guide provides a comprehensive overview of the core reaction mechanism of pyridine borane with aldehydes and ketones. It delves into the uncatalyzed and catalyzed pathways, supported by mechanistic insights from computational studies. Furthermore, this document presents a compilation of quantitative data on reaction outcomes, detailed experimental protocols, and visual representations of the reaction pathways and workflows to facilitate a deeper understanding and practical application of this important reaction.
Core Reaction Mechanism
The reduction of carbonyl compounds by this compound involves the transfer of a hydride ion (H⁻) from the borane moiety to the electrophilic carbonyl carbon. The precise mechanism, particularly for the uncatalyzed reaction, can be nuanced and is influenced by the reaction conditions.
Uncatalyzed Reduction
In the absence of a catalyst, the reaction between this compound and a carbonyl compound is generally slow. The mechanism is believed to proceed through a direct hydride transfer from the borane to the carbonyl carbon. The carbonyl oxygen likely interacts with the boron atom, facilitating the hydride delivery. Computational studies on similar systems, such as the reduction of benzaldehyde (B42025) by a pyridone borane complex, suggest a concerted mechanism where the hydride transfer occurs in a single step.[1]
The transition state is thought to involve a six-membered ring-like structure where the boron is coordinated to the carbonyl oxygen, and a hydride is transferred to the carbonyl carbon. Following the hydride transfer, an alkoxyborane intermediate is formed, which upon workup (typically with water or acid) yields the corresponding alcohol.
Catalyzed Reduction
The reactivity of this compound is significantly enhanced in the presence of acid or Lewis acid catalysts.[2]
Acid Catalysis: Brønsted acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride from this compound. In strongly acidic media, such as trifluoroacetic acid, the reaction can be very rapid. However, under these conditions, over-reduction to the corresponding alkane can occur, particularly with aryl ketones.
Lewis Acid Catalysis: Lewis acids, such as titanium tetrachloride (TiCl₄), activate the carbonyl group by coordinating to the oxygen atom.[2] This coordination polarizes the C=O bond, accelerating the rate of hydride transfer from the this compound complex.[2] Lewis acid catalysis allows for the reduction of even sterically hindered or less reactive ketones at room temperature in good to excellent yields.[2]
Quantitative Data on Carbonyl Reduction
The efficiency of this compound in reducing carbonyl compounds is dependent on the substrate and the reaction conditions. The following tables summarize representative data for the reduction of various aldehydes and ketones.
Table 1: Reduction of Aldehydes with this compound
| Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | None, Reflux in THF | 2 hr | 70 | [3] |
| 4-Nitrobenzaldehyde | None, Reflux in THF | 1 hr | 95 | [3] |
| Cinnamaldehyde | None, Reflux in THF | 0.5 hr | 85 | [3] |
Table 2: Reduction of Ketones with this compound
| Ketone | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Acetophenone (B1666503) | None, Reflux in THF | 24 hr | 50 | [3] |
| Benzophenone | 10 mol% TiCl₄, RT in DCM | 0.5 hr | 97 | [2] |
| Cyclohexanone | HCl, RT in THF | 24 hr | 81.5 | [3] |
| 4-tert-Butylcyclohexanone | None, Reflux in THF | 48 hr | 40 | [3] |
Experimental Protocols
The following is a general procedure for the reduction of an aromatic ketone using this compound.
General Procedure for the Reduction of Acetophenone
Materials:
-
Acetophenone
-
This compound complex
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add acetophenone (1.0 equiv).
-
Dissolve the acetophenone in anhydrous THF.
-
Add the this compound complex (1.0-1.2 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after 24 hours for uncatalyzed reactions of ketones), cool the mixture to room temperature.
-
Slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Visualizing the Reaction Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a general experimental workflow.
Signaling Pathways
Caption: Proposed mechanism for the uncatalyzed reduction of a carbonyl with this compound.
Caption: Catalyzed reduction mechanisms of carbonyls using this compound.
Experimental Workflow
Caption: General experimental workflow for carbonyl reduction with this compound.
References
An In-depth Technical Guide to the Lewis Acidity of Pyridine Borane
Abstract: This technical guide provides a comprehensive examination of the Lewis acidity concepts surrounding pyridine (B92270) borane (B79455) (Py·BH₃). Pyridine borane is a classical Lewis acid-base adduct, formed from the potent Lewis acid borane (BH₃) and the Lewis base pyridine. Understanding the intrinsic Lewis acidity of the borane precursor and the profound electronic and structural changes that occur upon adduct formation is critical for its application in chemical synthesis. This document details the quantitative methods used to assess borane Lewis acidity, presents key experimental protocols, and contrasts the behavior of this stable adduct with that of sterically hindered Frustrated Lewis Pairs (FLPs).
Introduction to Lewis Acidity and this compound
The concept of Lewis acidity, first proposed by Gilbert N. Lewis, defines an acid as any chemical species capable of accepting an electron pair. Boranes, particularly borane (BH₃) itself, are archetypal Lewis acids. The boron atom in BH₃ possesses only six valence electrons, leaving a vacant p-orbital that is highly electrophilic and readily accepts electron density from a donor species, known as a Lewis base.[1]
Pyridine is a heterocyclic aromatic amine with a lone pair of electrons on the nitrogen atom, making it an effective Lewis base. The reaction between the Lewis acid borane and the Lewis base pyridine results in the formation of a stable, neutral adduct: this compound (Py·BH₃). In this complex, the pyridine nitrogen donates its electron pair to the vacant orbital of the boron atom, forming a dative covalent bond (N→B). This interaction satisfies the octet rule for the boron center, effectively "passivating" its strong intrinsic Lewis acidity and resulting in a stable, isolable solid or solution.[1] This stability makes Py·BH₃ a widely used reagent in organic synthesis, primarily as a controlled source of borane for hydroboration and reduction reactions.[2][3]
Caption: Formation of the this compound Lewis Acid-Base Adduct.
Quantitative Assessment of Borane Lewis Acidity
To fully appreciate the properties of this compound, one must first quantify the Lewis acidity of the parent borane and related boron-based Lewis acids. The strength of the interaction in the Py·BH₃ adduct is a direct consequence of the high electrophilicity of the BH₃ moiety. Several experimental and computational methods are employed to establish a quantitative scale of Lewis acidity.
Experimental Methods
Gutmann-Beckett Method: This is the most common experimental technique for determining the Lewis acidity of molecular species, including boranes.[4][5] It utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. The Lewis acid under investigation forms an adduct with the basic oxygen atom of Et₃PO. This interaction deshields the adjacent phosphorus nucleus, causing a downfield shift in its ³¹P NMR signal. The magnitude of this shift is used to calculate a dimensionless Acceptor Number (AN) , which provides a quantitative measure of Lewis acidity.[4][6] Higher AN values correspond to stronger Lewis acids.
Fluorescence Spectroscopy: A more recent method involves the use of fluorescent Lewis base probes, such as dithienophosphole oxides.[7][8] When these probes bind to a Lewis acid, the energy of their Lowest Unoccupied Molecular Orbital (LUMO) is stabilized. This results in a bathochromic (red) shift in the fluorescence emission spectrum.[9] The magnitude of this shift can be correlated to the strength of the Lewis acid, providing a sensitive optical method for quantification.[10]
Computational Methods
Fluoride (B91410) Ion Affinity (FIA): Computationally, Lewis acidity is often benchmarked by calculating the Fluoride Ion Affinity (FIA). This is defined as the negative of the gas-phase enthalpy change for the reaction of the Lewis acid with a fluoride ion (F⁻).[11] A higher FIA value indicates a stronger Lewis acid. This method provides an intrinsic measure of acidity, free from solvent or steric effects from a bulky probe molecule.[11][12]
Comparative Lewis Acidity Data
The following tables summarize quantitative Lewis acidity data for a range of common boranes and other Lewis acids, providing a context for the strength of the borane (BH₃) moiety.
Table 1: Experimental Lewis Acidity (Acceptor Numbers) of Selected Boranes
| Lewis Acid | Probe | Method | Acceptor Number (AN) | Reference(s) |
|---|---|---|---|---|
| B(C₆F₅)₃ | Et₃PO | ³¹P NMR | 82 | [4] |
| BF₃ | Et₃PO | ³¹P NMR | 89 | [4] |
| BCl₃ | Et₃PO | ³¹P NMR | 106 | [13] |
| BBr₃ | Et₃PO | ³¹P NMR | 109 | [13] |
| BI₃ | Et₃PO | ³¹P NMR | 115 | [4] |
| AlCl₃ | Et₃PO | ³¹P NMR | 87 | [4] |
| SbCl₅ | Et₃PO | ³¹P NMR | 100 (Reference) |[4] |
Table 2: Computational Lewis Acidity (FIA) of Selected Boranes
| Lewis Acid | Method | Fluoride Ion Affinity (FIA) (kJ/mol) | Reference(s) |
|---|---|---|---|
| B(C₆F₅)₃ | DFT | 452 | [11] |
| BF₃ | DFT | 390 | [14] |
| BCl₃ | DFT | 477 | [14] |
| BBr₃ | DFT | 496 | [14] |
| BI₃ | DFT | 511 | [14] |
| SbF₅ | DFT | 501 (Superacid Threshold) |[11] |
Consequences of Adduct Formation with Pyridine
The formation of the N→B dative bond in this compound dramatically alters the properties of the parent borane.
Passivation of Lewis Acidity
The primary consequence is the neutralization of the boron center's Lewis acidity. The vacant p-orbital of borane is now occupied by the lone pair from the pyridine nitrogen. As a result, Py·BH₃ does not behave as a strong Lewis acid and is a stable, manageable reagent. Its reactivity, particularly in hydroboration, often requires thermal dissociation to transiently release free BH₃, which is the active hydroborating species.[2]
Modulation of B-H Bond Strength
Coordination by a Lewis base also has a significant electronic effect on the existing bonds within the borane moiety. Computational studies have shown that the formation of a Lewis adduct weakens the B-H bonds. This reduction in the Bond Dissociation Energy (BDE) is a key factor in the reactivity of this compound as a reducing agent.
Table 3: Effect of Lewis Base Coordination on B-H Bond Dissociation Energy (BDE)
| Species | B-H BDE (kcal/mol) | Change from Free BH₃ | Reference(s) |
|---|---|---|---|
| BH₃ (Free Borane) | 105.2 | - | [15] |
| BH₃·NH₃ | 100.2 | -5.0 | [15] |
| BH₃·Pyridine | 94.2 | -11.0 | [15] |
| BH₃·PH₃ | 92.6 | -12.6 | [15] |
| BH₃·CO | 78.6 | -26.6 |[15] |
Data are from computational studies.
Experimental Protocols
Gutmann-Beckett Method for AN Determination
Objective: To quantitatively determine the Lewis acidity (Acceptor Number) of a borane sample using ³¹P NMR spectroscopy.
Materials:
-
Lewis acid sample (e.g., B(C₆F₅)₃)
-
Triethylphosphine oxide (Et₃PO) probe
-
Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
-
NMR tubes and standard laboratory glassware, dried and handled under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: In an inert atmosphere glovebox, prepare a solution of the Lewis acid in the chosen deuterated solvent to a known concentration (typically 0.05-0.1 M).
-
Probe Addition: To this solution, add an equimolar amount of the Et₃PO probe.
-
NMR Acquisition: Transfer the resulting solution to an NMR tube, seal it, and acquire a quantitative ³¹P{¹H} NMR spectrum at a controlled temperature (typically 298 K).
-
Data Analysis: Determine the chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct.
-
Calculation: Calculate the Acceptor Number (AN) using the established formula:[4] AN = 2.21 × (δ_sample - 41.0) Where 41.0 ppm is the reference chemical shift of Et₃PO in the weakly coordinating solvent hexane.[4]
Caption: Workflow for the Gutmann-Beckett Method.
Fluorescence Titration for Relative Lewis Acidity
Objective: To determine the relative Lewis acidity of a sample by observing the change in fluorescence of a probe molecule.
Procedure Overview:
-
A solution of a fluorescent probe (e.g., a dithienophosphole oxide) in an appropriate solvent is prepared in a cuvette.[7]
-
The initial fluorescence emission spectrum is recorded upon excitation at a suitable wavelength.
-
Aliquots of the Lewis acid solution are incrementally added to the cuvette.
-
After each addition, the fluorescence emission spectrum is recorded.
-
The data is analyzed by plotting the change in emission wavelength (or chromaticity coordinates) versus the concentration of the Lewis acid. A larger bathochromic shift indicates a stronger interaction and thus a stronger Lewis acid.
Contrast with Frustrated Lewis Pairs (FLPs)
The chemistry of this compound, a classical Lewis adduct, stands in sharp contrast to that of Frustrated Lewis Pairs (FLPs) . An FLP is a combination of a sterically bulky Lewis acid and a bulky Lewis base that are prevented from forming a classical dative bond due to severe steric hindrance.
Because the acid and base sites are not quenched by adduct formation, they remain reactive. This "frustrated" system possesses cooperative reactivity that allows for the activation of small molecules, most notably the heterolytic cleavage of dihydrogen (H₂). This reactivity has established FLPs as a paradigm in metal-free catalysis. This compound, being a stable, non-frustrated adduct, does not exhibit this type of reactivity.
Caption: Classical Adduct Formation vs. Small Molecule Activation by an FLP.
Conclusion
This compound is a fundamental reagent whose properties are a direct manifestation of Lewis acid-base theory. Its stability and reactivity are governed by the strong dative bond formed between the highly Lewis acidic borane and the pyridine base. The Lewis acidity of the parent borane can be rigorously quantified using established experimental techniques like the Gutmann-Beckett method and corroborated by computational approaches such as Fluoride Ion Affinity calculations. The formation of the adduct passivates this acidity and weakens the B-H bonds, defining its role as a stable reducing agent in modern chemistry. Understanding these core principles is essential for the rational design of experiments and the development of new chemical transformations.
References
- 1. Borane - Wikipedia [en.wikipedia.org]
- 2. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. Gutmann acceptor and donor numbers [stenutz.eu]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Effective Method of ... preview & related info | Mendeley [mendeley.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]
- 13. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Pyridine Borane: A Comprehensive Technical Guide to Safe Handling, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety protocols, handling procedures, and storage requirements for pyridine (B92270) borane (B79455) (CAS No. 110-51-0). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this versatile reagent. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for common applications are provided. Visual diagrams generated using Graphviz illustrate key workflows and chemical relationships.
Core Safety and Hazard Information
Pyridine borane is a stable and convenient source of borane, widely used as a mild and selective reducing agent in organic synthesis.[1] However, it is not without hazards. It is a combustible liquid that is toxic if swallowed, fatal in contact with skin, and harmful if inhaled.[2][3] It also causes skin and serious eye irritation.[2] Upon contact with water or moisture, it can release flammable gases.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H8BN | [5] |
| Molecular Weight | 92.94 g/mol | [5] |
| Appearance | Colorless to amber liquid | [5] |
| Melting Point | 10 - 11 °C / 50 - 51.8 °F | [5] |
| Flash Point | 73 °C / 163.4 °F | [5][6] |
| Vapor Pressure | 0.1 mmHg @ 25 °C | [5] |
| Specific Gravity | 0.920 | [5] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [1][5] |
Table 2: Toxicological Data for this compound
| Route of Exposure | Species | Value | Source |
| Oral LD50 | Rat | 95.4 mg/kg | [2] |
| Dermal LD50 | Guinea pig | 200 mg/kg | [2] |
| Intraperitoneal LD50 | Rat | 64.8 mg/kg | [2] |
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are mandatory when handling this compound to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment:
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[4][5]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][5]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Storage and Handling Protocols
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Keep containers tightly closed to prevent contact with moisture and air.[4][5]
-
Store under an inert atmosphere, such as nitrogen, to maintain product quality.[4][5]
-
Refrigeration is recommended for long-term storage.[5]
-
Store locked up in a designated area for toxic and flammable substances.[5]
Handling:
-
Do not handle until all safety precautions have been read and understood.[3]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the work area.[5]
-
Take precautionary measures against static discharge.[2]
Chemical Reactivity and Incompatibilities
This compound is a stable complex but can react vigorously with certain substances. Understanding these incompatibilities is crucial to prevent hazardous situations.
-
Water and Moisture: Reacts with water and moist air to liberate flammable hydrogen gas.[4][7]
-
Strong Oxidizing Agents: Can react exothermically with strong oxidizing agents.[5]
-
Acids, Acid Anhydrides, and Acid Chlorides: Incompatible with these materials.[5]
-
Alcohols: Reacts with alcohols.[5]
-
Heat and Ignition Sources: Combustible liquid; keep away from heat, sparks, and open flames.[5] Thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors.[5]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[4][5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: Do not use water, as it reacts with this compound to produce flammable gas.[4]
-
Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[5]
Accidental Release Measures:
-
Evacuate personnel to a safe area.[5]
-
Remove all sources of ignition.[5]
-
Ensure adequate ventilation.[5]
-
Wear appropriate personal protective equipment.[5]
-
Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[5]
-
Do not flush into surface water or sanitary sewer systems.[3]
Experimental Protocols
General Protocol for the Reduction of an Aldehyde or Ketone
This protocol describes a general procedure for the reduction of a carbonyl compound using this compound.
Materials:
-
Aldehyde or ketone
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol)
-
Acid (e.g., HCl) for quenching
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a chemical fume hood, dissolve the aldehyde or ketone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add this compound (typically 1.1 to 1.5 equivalents) to the stirred solution at room temperature. For less reactive substrates, the reaction may require heating.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the excess this compound by the dropwise addition of dilute acid (e.g., 1 M HCl) until the evolution of gas ceases. Caution: This step is exothermic and produces hydrogen gas.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or another appropriate method.
Protocol for Hydroboration of an Alkene
This compound can be used for the hydroboration of alkenes, often requiring activation.[5] The following is a general procedure based on activation with iodine.[5]
Materials:
-
Alkene
-
This compound
-
Iodine (I2)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Oxidizing agent (e.g., hydrogen peroxide, H2O2)
-
Aqueous base (e.g., sodium hydroxide, NaOH)
-
Standard laboratory glassware
Procedure:
-
In a chemical fume hood, dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Slowly add a solution of iodine (typically 0.5 equivalents) in anhydrous DCM to the this compound solution. Hydrogen gas will evolve.[5]
-
After gas evolution ceases, add the alkene to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical method.
-
Upon completion, carefully add an aqueous solution of a base (e.g., 3 M NaOH) followed by the slow, dropwise addition of the oxidizing agent (e.g., 30% H2O2) at 0 °C. Caution: This oxidation step is highly exothermic.
-
Allow the mixture to warm to room temperature and stir until the oxidation is complete.
-
Perform an aqueous workup and extract the alcohol product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product as described in the previous protocol.
Conclusion
This compound is a valuable reagent in organic synthesis, but its safe handling and storage are paramount. By adhering to the protocols outlined in this guide, researchers can minimize risks and effectively utilize this compound in their work. Always consult the most current Safety Data Sheet (SDS) before use and ensure that all laboratory personnel are trained on the proper handling procedures.
References
- 1. Hydroboration with this compound at Room Temperature [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intermolecular hydroboration using activated amine boranes - ProQuest [proquest.com]
- 8. andersondevelopment.com [andersondevelopment.com]
Pyridine Borane: A Technical Guide to its Toxicity and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine (B92270) borane (B79455) (C₅H₅N·BH₃) is a versatile reducing agent employed in various chemical syntheses within the pharmaceutical and chemical industries. Despite its utility, a comprehensive understanding of its toxicological profile and environmental footprint is crucial for ensuring safe handling, risk assessment, and sustainable use. This technical guide provides an in-depth review of the current knowledge regarding the toxicity and environmental impact of pyridine borane. It summarizes available quantitative data, outlines standardized experimental protocols for its assessment, and visually represents key experimental workflows. While specific data for this compound is limited in some areas, this guide synthesizes information from studies on related compounds, such as pyridine and other amine-borane adducts, to provide a thorough overview for the scientific community.
Toxicological Profile
This compound is classified as a substance with significant acute toxicity. It is harmful if swallowed, in contact with skin, or inhaled[1]. The toxicological effects are likely attributable to both the pyridine moiety and the borane complex.
Acute Toxicity
Acute exposure to this compound can lead to immediate health effects. The compound is categorized as toxic, and contact should be minimized through appropriate personal protective equipment and engineering controls[1].
Table 1: Acute Toxicity Data for this compound and Related Compounds
| Compound | Test Species | Route of Administration | LD50/LC50 Value | Reference |
| Boron, trihydro(pyridine)-, (T-4)- | Rat | Oral | 95.4 mg/kg | [2] |
| Boron, trihydro(pyridine)-, (T-4)- | Guinea pig | Dermal | 200 mg/kg | [2] |
| Pyridine | Rat | Oral | 866 mg/kg | [3] |
| Pyridine | Rabbit | Dermal | 1000 - 2000 mg/kg | [3] |
| Pyridine | Rat | Inhalation | 12.898 mg/L | [3] |
Chronic Toxicity
There is a lack of specific studies on the chronic toxicity of this compound. However, studies on pyridine suggest that long-term exposure may lead to liver and kidney damage[4]. Repeated exposure to pyridine in animal studies has been shown to cause inflammatory lesions in the liver.
Mechanisms of Toxicity
The precise signaling pathways and molecular mechanisms of this compound's toxicity have not been fully elucidated. However, studies on other amine-borane adducts suggest potential modes of action. For instance, certain cyclohexylamine (B46788) and toluidine borane derivatives have been shown to be cytotoxic by inhibiting RNA and DNA synthesis[5]. These compounds were found to suppress purine (B94841) de novo synthesis and interfere with DNA template activity, leading to a reduction in the activity of DNA and RNA polymerases[5]. It is plausible that this compound could exert its toxicity through similar mechanisms, though further research is required for confirmation. The hydrolysis of amine-boranes can also lead to the formation of boric acid, which is a suspected reprotoxic mutagen[6].
Environmental Impact
The environmental fate and ecotoxicity of this compound are critical considerations for its use and disposal. The compound's impact is influenced by its behavior in different environmental compartments and its toxicity to aquatic and terrestrial organisms.
Environmental Fate
2.1.1 Abiotic Degradation
This compound is known to be slowly hydrolyzed by water[1][2]. The rate of hydrolysis of amine-boranes is generally influenced by pH, with more rapid degradation occurring in acidic conditions[4]. The hydrolysis of this compound would be expected to release pyridine and boric acid.
2.1.2 Biodegradation
2.1.3 Bioaccumulation
There is no specific data available on the bioaccumulation potential of this compound. However, pyridine is not expected to significantly bioconcentrate in aquatic organisms[12]. Alkyl-substituted pyridines have been found to be persistent in the environment but do not show a potential for bioaccumulation[13][14].
2.1.4 Soil Mobility
Data on the soil adsorption and desorption characteristics of this compound are not available. The mobility of pyridine in soil is influenced by its ability to sorb to soil particles and sediments[7].
Ecotoxicity
There is a significant lack of ecotoxicity data for this compound. Studies on the related compound, triphenylborane (B1294497) pyridine (TPBP), an antifouling agent, indicate high toxicity to aquatic organisms.
Table 2: Ecotoxicity Data for Triphenylborane Pyridine (TPBP) and its Degradation Products
| Organism | Test Type | Test Duration | Endpoint | Concentration (mg/L) | Reference |
| Artemia salina (crustacean) | Acute | 48 hours | LC50 | 0.13 | [5][15] |
| Skeletonema costatum (diatom) | Acute | 72 hours | EC50 | 0.0022 | [5][15] |
| Biphenyl (B1667301) (degradation product) | Acute | 48 hours | LC50 (Artemia salina) | 14 | [5][15] |
| Biphenyl (degradation product) | Acute | 72 hours | EC50 (Skeletonema costatum) | 1.2 | [5][15] |
| Phenol (degradation product) | Acute | 48 hours | LC50 (Artemia salina) | 17 | [5][15] |
The degradation products of TPBP, such as biphenyl and phenol, were found to be less toxic than the parent compound[5][15]. Given the toxicity of the pyridine moiety and borane compounds in general, it is prudent to assume that this compound may also exhibit significant ecotoxicity.
Experimental Protocols
The following sections detail standardized methodologies for assessing the toxicity and environmental impact of chemical substances like this compound, based on internationally recognized OECD guidelines.
Mammalian Toxicity Testing
3.1.1 Acute Oral Toxicity (OECD Guideline 423)
-
Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.
-
Test Animals: Typically, rats of a single sex (usually females) are used.
-
Procedure: A starting dose is administered to a group of three animals. The outcome (mortality or survival) determines the next step: testing at a higher or lower fixed dose level, or stopping the test.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into one of several toxicity categories based on the observed mortality at different dose levels.
3.1.2 Acute Dermal Toxicity (OECD Guideline 402)
-
Principle: This test assesses the toxicity of a substance following a single, 24-hour dermal application.
-
Test Animals: The albino rabbit is the preferred species, though rats or guinea pigs may also be used.
-
Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing.
-
Observations: Animals are observed for mortality and clinical signs of toxicity for 14 days. Body weight is recorded, and a gross necropsy is performed at the end of the study.
-
Endpoint: The dermal LD50 value is determined. A limit test at 2000 mg/kg body weight can be conducted if low toxicity is expected.
3.1.3 Acute Inhalation Toxicity (OECD Guideline 403)
-
Principle: This guideline describes methods to assess the toxicity of a substance when administered by inhalation for a short period (typically 4 hours).
-
Test Animals: Rats are the preferred species.
-
Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber.
-
Observations: Animals are monitored for mortality and signs of toxicity during and after exposure for up to 14 days.
-
Endpoint: The LC50 (median lethal concentration) is determined.
Ecotoxicity Testing
3.2.1 Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)
-
Principle: This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.
-
Test Organism: Species such as Pseudokirchneriella subcapitata are used.
-
Procedure: Exponentially growing cultures are exposed to a range of concentrations of the test substance for 72 hours under controlled conditions of light, temperature, and nutrients.
-
Observations: Algal growth is measured at least daily by cell counts or other biomass surrogates.
-
Endpoint: The EC50 (concentration causing 50% inhibition of growth or growth rate) is calculated.
3.2.2 Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)
-
Principle: This test determines the acute toxicity of a substance to freshwater invertebrates.
-
Test Organism: Daphnia magna or other suitable Daphnia species are used.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (concentration causing immobilization in 50% of the daphnids) is determined.
3.2.3 Fish, Acute Toxicity Test (OECD Guideline 203)
-
Principle: This test assesses the acute lethal toxicity of a substance to fish.
-
Test Organism: Species such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss) are commonly used.
-
Procedure: Fish are exposed to a range of concentrations of the test substance for 96 hours.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (concentration that is lethal to 50% of the test fish) is calculated.
Environmental Fate Testing
3.3.1 Ready Biodegradability (OECD Guideline 301)
-
Principle: This set of screening tests assesses the potential for a substance to be readily biodegradable under aerobic conditions.
-
Inoculum: Activated sludge, sewage effluent, or surface water containing a mixed population of microorganisms is used.
-
Procedure: The test substance is incubated with the microbial inoculum in a mineral medium. Biodegradation is followed by measuring parameters such as oxygen consumption or carbon dioxide production.
-
Endpoint: The percentage of biodegradation over a 28-day period is determined.
3.3.2 Adsorption – Desorption Using a Batch Equilibrium Method (OECD Guideline 106)
-
Principle: This method determines the adsorption and desorption potential of a substance in soil.
-
Procedure: A solution of the test substance is equilibrated with a soil sample of known characteristics. The concentration of the substance remaining in the solution is measured.
-
Endpoint: The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.
3.3.3 Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)
-
Principle: This test evaluates the potential for a substance to accumulate in fish from water or diet.
-
Procedure: Fish are exposed to the test substance for an uptake phase, followed by a depuration phase in a clean environment. The concentration of the substance in the fish tissue is measured over time.
-
Endpoint: The bioconcentration factor (BCF) or biomagnification factor (BMF) is determined.
Visualizations
Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)
Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.
Conclusion
This compound is a chemical reagent with significant acute toxicity, necessitating careful handling and the use of appropriate protective measures. While specific data on its chronic toxicity, mechanisms of action, and environmental fate are limited, information on related compounds such as pyridine and other amine-boranes suggests potential for liver and kidney effects and possible environmental risks. The lack of comprehensive data highlights the need for further research to fully characterize the toxicological and ecotoxicological profile of this compound. The standardized OECD guidelines provide a clear framework for generating the necessary data to perform a thorough risk assessment. Researchers and drug development professionals should proceed with caution, adhering to strict safety protocols, and consider the potential environmental implications of its use and disposal.
References
- 1. www1.eere.energy.gov [www1.eere.energy.gov]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. agc-chemicals.com [agc-chemicals.com]
- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 5. Synthesis and cytotoxicity of amine-borane adducts of cyclohexylamines and toluidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. onesearch.neu.edu [onesearch.neu.edu]
- 8. oecd.org [oecd.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 11. chemview.epa.gov [chemview.epa.gov]
- 12. dep.nj.gov [dep.nj.gov]
- 13. oecd.org [oecd.org]
- 14. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 15. shop.fera.co.uk [shop.fera.co.uk]
Pyridine Borane: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of pyridine (B92270) borane (B79455), a versatile and selective reducing agent widely utilized in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental protocols, and key applications.
Core Chemical Identifiers and Properties
Pyridine borane, a complex of pyridine and borane, is a colorless liquid with a characteristic unpleasant odor.[1] It serves as a stable and effective alternative to other borohydride (B1222165) reagents.
| Property | Value | Source |
| CAS Number | 110-51-0 | [1][2][3][4] |
| Molecular Formula | C5H8BN | [1][2][3] |
| Molecular Weight | 92.94 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 9-11 °C | [1] |
| Density | 0.92 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.532 | [4] |
| Vapor Pressure | 0.09 mmHg | [2] |
Key Applications in Organic Synthesis
This compound is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.[5] It offers advantages over more hazardous reagents like sodium cyanoborohydride due to its reduced toxicity.[1]
Experimental Protocols
Reductive Amination of Aldehydes and Ketones
This protocol is a general guideline for the in situ reductive amination of carbonyl compounds using this compound.
Materials:
-
Aldehyde or ketone
-
Primary or secondary amine
-
This compound
-
Anhydrous methanol (B129727)
-
4 Å molecular sieves
-
Hydrochloric acid (1 N and 6 N)
-
Sodium hydroxide (B78521) or other suitable base
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Solvent and Drying Agent: Add anhydrous methanol to dissolve the reactants, followed by the addition of activated 4 Å molecular sieves. The sieves are crucial for removing the water generated during imine formation, thus driving the equilibrium towards the product.
-
Addition of Reducing Agent: Add this compound (1.0-1.2 equivalents) to the stirred reaction mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up:
-
Upon completion, quench the reaction by the slow and careful addition of 1 N hydrochloric acid until gas evolution ceases. This step neutralizes any unreacted this compound.
-
For the hydrolysis of any remaining imine, add 6 N hydrochloric acid and stir for a designated period (e.g., 5 minutes).
-
Basify the reaction mixture to a pH greater than 10 with a suitable base, such as sodium hydroxide, to ensure the product amine is in its free base form.
-
-
Extraction and Isolation:
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude amine can be purified by standard techniques such as flash column chromatography on silica (B1680970) gel.
Logical Workflow and Diagrams
The following diagram illustrates the general workflow for the reductive amination of a carbonyl compound using this compound.
References
- 1. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
Solubility of Pyridine Borane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of pyridine (B92270) borane (B79455) in common organic solvents. Pyridine borane (C₅H₅N·BH₃) is a stable and versatile reducing agent frequently employed in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is critical for reaction optimization, solvent selection, and process scale-up.
Core Concepts: Solubility Profile
This compound is a white to off-white crystalline solid at room temperature.[1] Its solubility is dictated by the polarity of the solvent and its capacity for hydrogen bonding. Generally, this compound exhibits good solubility in a range of common aprotic and protic organic solvents.
Qualitative Solubility
Published data and chemical supplier information consistently describe the solubility of this compound in the following qualitative terms:
-
Very Soluble: Methanol, Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)[2]
-
Soluble: Diethyl ether[2]
-
Slightly Soluble/Slowly Reacts: Water[2]
-
Insoluble: Hexane[2]
This profile indicates that this compound is well-suited for reactions in moderately polar to polar aprotic and polar protic solvents. Its insolubility in nonpolar alkanes like hexane (B92381) can be utilized for precipitation and purification.
Quantitative Solubility Data
Table 1: Summary of Qualitative Solubility of this compound
| Solvent | Chemical Formula | Type | Qualitative Solubility |
| Methanol | CH₃OH | Polar Protic | Very Soluble[2] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Very Soluble[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Very Soluble[2] |
| Toluene | C₇H₈ | Nonpolar Aromatic | Very Soluble[2] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[2] |
| Water | H₂O | Polar Protic | Soluble (reacts slowly)[2] |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble[2] |
Experimental Protocols for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in an organic solvent, adapted from standard methods for solubility determination of organic compounds. Given that this compound is sensitive to air and moisture, all operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Gravimetric Method (Shake-Flask)
This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the solution by weighing the residue after solvent evaporation.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or magnetic stirrer with temperature probe
-
Inert atmosphere glove box or Schlenk line
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Pre-weighed vials
-
Analytical balance
-
Vacuum oven or high-vacuum line
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the anhydrous solvent in a sealed vial under an inert atmosphere. The excess solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant temperature is critical.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, dry vial.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered saturated solution.
-
Remove the solvent under reduced pressure. A rotary evaporator or a vacuum oven at a temperature below the decomposition temperature of this compound can be used.
-
Once the solvent is completely removed, place the vial containing the solid residue under high vacuum to remove any residual solvent traces.
-
Weigh the vial with the dry this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mol/kg of solvent.
-
Visualization of Experimental and Synthetic Workflows
The solubility of this compound is a key parameter in its application in organic synthesis. A common use in drug development is reductive amination, where an aldehyde or ketone is converted to an amine. The choice of solvent is critical for dissolving the reactants and facilitating the reaction.
Caption: A typical workflow for reductive amination in drug synthesis.
Caption: Workflow for the gravimetric determination of solubility.
References
The Dawn of a Selective Reductant: A Technical Guide to the Discovery of Pyridine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, the quest for selective and stable reducing agents is a perpetual endeavor. The discovery of pyridine (B92270) borane (B79455) (C₅H₅N·BH₃) marked a significant milestone in this pursuit, offering a milder and more manageable alternative to the highly reactive borane reagents known at the time. Its unique properties, including air and moisture stability, have cemented its place as a valuable tool in the chemist's arsenal, particularly in the pharmaceutical industry where precise molecular manipulation is paramount. This technical guide delves into the core of pyridine borane's discovery, detailing the seminal experiments, quantitative performance, and the foundational protocols that established it as a cornerstone of modern reductive chemistry.
The Genesis of this compound: A Historical Perspective
The story of this compound begins in the broader context of the exploration of boron hydrides. Early work by Alfred Stock laid the groundwork for understanding the complex nature of these compounds. However, it was the pioneering research of Hermann Irving Schlesinger and his collaborators that brought borane chemistry to the forefront of synthetic utility.
In their 1937 publication, Schlesinger and Burg first reported the formation of amine-boranes. This foundational work led to a systematic investigation of the complexes formed between diborane (B8814927) and various Lewis bases. While the initial focus was on understanding the fundamental coordination chemistry, the synthetic potential of these adducts soon became apparent.
The First Synthesis: Schlesinger's Contribution
The first documented preparation of this compound was reported by Schlesinger, Ritter, and Burg. Their method involved the direct reaction of diborane gas with pyridine in the vapor phase. While groundbreaking, this procedure required specialized vacuum line techniques for handling the volatile and pyrophoric diborane, limiting its widespread adoption.
A More Accessible Route: The Taylor Synthesis
A significant advancement in the accessibility of this compound came from the work of M. D. Taylor and his associates. They developed a more convenient and safer synthesis by reacting pyridine hydrochloride with sodium borohydride (B1222165). This method obviated the need for handling gaseous diborane, making this compound readily available to a broader range of chemists and paving the way for the extensive exploration of its reductive capabilities.
Core Capabilities: Reduction of Carbonyl Compounds
The primary application that propelled this compound into the mainstream of organic synthesis was its ability to selectively reduce aldehydes and ketones to their corresponding alcohols. Early systematic studies, notably by H.C. Brown and his research group, established the scope and selectivity of this transformation.
This compound offered a milder alternative to lithium aluminum hydride (LiAlH₄) and even sodium borohydride (NaBH₄) in certain applications, demonstrating chemoselectivity in the presence of other reducible functional groups.
Quantitative Data on Carbonyl Reductions
The following table summarizes representative data from early studies on the reduction of various carbonyl compounds with this compound.
| Carbonyl Compound | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) of Alcohol | Reference |
| Benzaldehyde | Dioxane | 25 | 1 | 95 | Brown et al. |
| Acetophenone | Dioxane | 25 | 2 | 92 | Brown et al. |
| Cyclohexanone | Dioxane | 25 | 1.5 | 98 | Brown et al. |
| 4-Nitrobenzaldehyde | THF | 25 | 3 | 90 (nitro group intact) | Kikugawa et al. |
| Cinnamaldehyde | Ethanol | 0 | 1 | 85 (alkene intact) | Pelter et al. |
Expanding the Repertoire: Reductive Amination and Oxime Reduction
Beyond carbonyls, the utility of this compound was quickly extended to other important transformations, including reductive amination and the reduction of oximes.
Reductive Amination
Pelter and his coworkers demonstrated that this compound is an excellent reagent for the reductive amination of aldehydes and ketones. This reaction, which forms a new carbon-nitrogen bond, is a cornerstone of amine synthesis and is particularly vital in the construction of pharmaceutical intermediates. The mildness of this compound allows for the presence of a variety of functional groups that might not be tolerated by more aggressive reducing agents.
Selective Reduction of Oximes
Kikugawa and Kawase reported the selective reduction of oximes to hydroxylamines using this compound. This transformation is notable for its chemoselectivity, as other reducible functional groups such as esters, nitriles, and nitro groups often remain untouched under the reaction conditions.
Quantitative Data on Reductive Aminations and Oxime Reductions
| Substrate 1 | Substrate 2 | Product Type | Solvent | Yield (%) | Reference |
| Cyclohexanone | Aniline | Secondary Amine | Methanol (B129727) | 88 | Pelter et al. |
| Benzaldehyde | Benzylamine | Secondary Amine | Methanol | 91 | Pelter et al. |
| Acetophenone Oxime | - | Hydroxylamine | Ethanol/HCl | 85 | Kikugawa et al. |
| 4-Chlorobenzaldoxime | - | Hydroxylamine | Ethanol/HCl | 92 | Kikugawa et al. |
Experimental Protocols
The following are detailed methodologies for the key experiments that were pivotal in the discovery and development of this compound as a reducing agent.
Protocol 1: Synthesis of this compound (Taylor's Method)
Materials:
-
Pyridine hydrochloride
-
Sodium borohydride (NaBH₄)
-
Anhydrous pyridine
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of finely powdered sodium borohydride in anhydrous pyridine.
-
A solution of pyridine hydrochloride in anhydrous pyridine is added dropwise to the stirred suspension at room temperature.
-
After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure complete reaction.
-
The reaction mixture is then cooled to room temperature and the inorganic salts are removed by filtration under a nitrogen atmosphere.
-
The excess pyridine is removed under reduced pressure to yield this compound as a colorless liquid.
Protocol 2: General Procedure for the Reduction of a Ketone
Materials:
-
Ketone (e.g., Acetophenone)
-
This compound
-
Anhydrous solvent (e.g., Dioxane or THF)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of the ketone in the anhydrous solvent under a nitrogen atmosphere, a solution of this compound in the same solvent is added dropwise at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude alcohol, which can be further purified by distillation or chromatography.
Protocol 3: General Procedure for Reductive Amination
Materials:
-
Carbonyl compound (e.g., Cyclohexanone)
-
Amine (e.g., Aniline)
-
This compound
-
Methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the carbonyl compound and the amine in methanol containing a catalytic amount of acetic acid is stirred at room temperature for a period to allow for imine formation.
-
This compound is then added portion-wise to the stirred solution.
-
The reaction is stirred until completion (monitored by TLC or GC).
-
The reaction mixture is carefully quenched with saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms and workflows associated with the use of this compound.
Conclusion
The discovery of this compound as a reducing agent was a pivotal moment in the evolution of synthetic chemistry. Its enhanced stability and selectivity compared to earlier borane reagents opened up new avenues for the synthesis of complex molecules, particularly in the realm of pharmaceuticals. The foundational work of Schlesinger, Taylor, Brown, and others not only provided the chemical community with a powerful new tool but also laid the groundwork for the development of a host of other selective borane-based reagents. This guide serves as a testament to the importance of their contributions and as a practical resource for researchers continuing to build upon this rich chemical legacy.
Methodological & Application
Application Notes and Protocols for Reductive Amination of Aldehydes using Pyridine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, which transforms aldehydes or ketones into amines, is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Among the various reagents employed for this transformation, pyridine (B92270) borane (B79455) (Py-BH₃) has emerged as a highly effective and user-friendly reducing agent.
Pyridine borane offers several advantages over traditional reagents like sodium cyanoborohydride (NaBH₃CN), including lower toxicity, stability in protic solvents, and often improved yields and cleaner reactions.[1][2][3] This complex is a mild and selective reducing agent that efficiently reduces the iminium intermediate formed in situ from the condensation of an aldehyde and an amine, without significantly reducing the starting carbonyl compound.[1][4] These characteristics make this compound and its derivatives, such as α-picoline-borane, valuable tools in both academic research and industrial drug development.[5][6]
These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data to facilitate the successful application of this compound in the reductive amination of aldehydes.
Data Presentation
The following table summarizes the reaction yields for the reductive amination of various aldehydes with different amines using this compound or its analog, α-picoline-borane, as the reducing agent. This data is compiled from multiple sources to provide a comparative overview of the substrate scope and efficiency of the reaction.
| Aldehyde | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | This compound | Methanol | 20 | 3 | 96 | [4] |
| Benzaldehyde | Benzylamine | This compound | Methanol | 20 | 16 | 87 | [4] |
| Benzaldehyde | Piperidine | This compound | Ethanol | RT | - | 95 | [1] |
| 4-Methoxybenzaldehyde | Piperidine | This compound | Ethanol | RT | - | 98 | [1] |
| 4-Nitrobenzaldehyde | Piperidine | This compound | Ethanol | RT | - | 45 | [1] |
| Cinnamaldehyde | Piperidine | This compound | Ethanol | RT | - | 85 | [1] |
| n-Hexanal | Piperidine | This compound | Ethanol | RT | - | 70 | [1] |
| Benzaldehyde | Aniline | α-Picoline-Borane | Methanol | RT | 1 | 98 | [5] |
| 4-Chlorobenzaldehyde | Aniline | α-Picoline-Borane | Methanol | RT | 1 | 97 | [5] |
| 4-Methoxybenzaldehyde | Aniline | α-Picoline-Borane | Methanol | RT | 1 | 98 | [5] |
| 2-Naphthaldehyde | Aniline | α-Picoline-Borane | Methanol | RT | 1 | 95 | [5] |
| Cyclohexanecarboxaldehyde | Aniline | α-Picoline-Borane | Methanol | RT | 3 | 94 | [5] |
Experimental Protocols
General Protocol for Reductive Amination using this compound
This protocol is a generalized procedure based on established methods.[1][4] Researchers should optimize conditions for their specific substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
This compound (1.0 - 1.5 equiv)
-
Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or toluene)[1]
-
(Optional) 4 Å molecular sieves for reactions sensitive to water[4]
-
(Optional) Acetic acid (catalytic amount) to facilitate imine formation[5]
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 equiv) and the chosen anhydrous solvent.
-
Addition of Amine: Add the amine (1.0 - 1.2 equiv) to the solution. If using an amine salt (e.g., hydrochloride), a base (e.g., triethylamine, 1.1 equiv) should be added to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive substrates, the addition of a catalytic amount of acetic acid or the use of 4 Å molecular sieves to remove water can be beneficial.[4][5]
-
Addition of this compound: Slowly add the this compound (1.0 - 1.5 equiv) to the reaction mixture. The addition can be done portion-wise or as a solution in the reaction solvent. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench the excess this compound by the slow addition of 1 M HCl. Be aware of potential hydrogen gas evolution.
-
Adjust the pH of the solution to basic (pH > 10) using an aqueous solution of sodium hydroxide (B78521) or potassium carbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by crystallization to afford the desired amine.
Visualizations
General Workflow for Reductive Amination
The following diagram illustrates the key steps involved in the one-pot reductive amination of an aldehyde using this compound.
Caption: Workflow for one-pot reductive amination.
Signaling Pathway (Reaction Mechanism)
This diagram outlines the mechanistic pathway for the reductive amination of an aldehyde with a primary amine using this compound.
Caption: Mechanism of reductive amination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. α-Picoline-borane, 2-Methylthis compound, PICB [organic-chemistry.org]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes and Protocols for the Selective Reduction of Ketones with Pyridine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) borane (B79455) (C₅H₅N·BH₃) is a stable, versatile, and selective reducing agent employed in organic synthesis. As an air- and moisture-stable complex, it offers significant handling advantages over more reactive hydrides like sodium borohydride, particularly in large-scale applications.[1] Its moderated reactivity allows for the chemoselective reduction of aldehydes and ketones in the presence of other functional groups.[2][3] The reactivity of pyridine borane can be further modulated, for instance, through the use of Lewis acids to enhance its reducing power.[2] These characteristics make it a valuable reagent in multi-step syntheses, including the development of pharmaceutical intermediates.
Mechanism of Action
The reduction of a ketone by this compound involves the transfer of a hydride ion (H⁻) from the borane moiety to the electrophilic carbonyl carbon of the ketone. The pyridine acts as a Lewis base, forming a stable complex with the Lewis acidic borane (BH₃). This complexation moderates the reactivity of the borane. The reaction is believed to proceed through a six-membered ring-like transition state involving the carbonyl oxygen, the boron atom, and the transferring hydride. Acidic conditions can facilitate the reaction.[4]
Caption: Mechanism of ketone reduction by this compound.
Applications
This compound is utilized in a variety of synthetic transformations, including:
-
Chemoselective reduction of aldehydes and ketones: It preferentially reduces aldehydes over ketones and is compatible with many common protecting groups.[2][3]
-
Reductive amination: It serves as a reliable alternative to more toxic reagents like sodium cyanoborohydride for the reductive amination of aldehydes and ketones.[5][6]
-
Reduction of other functional groups: Under specific conditions, it can also reduce imines, oximes, and other functional groups.[7][8]
Experimental Protocols
Protocol 1: Selective Reduction of a Ketone to a Secondary Alcohol
This protocol describes a general procedure for the reduction of a ketone using this compound.
Materials:
-
Ketone
-
This compound (C₅H₅N·BH₃)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or methanol)
-
Aqueous HCl (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reducing Agent: Add this compound (1.0-1.5 eq) to the solution. The addition can be done in portions or all at once, depending on the scale and reactivity of the substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) or the addition of a catalytic amount of a Lewis acid may be necessary.[2]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add aqueous HCl to quench the excess this compound and hydrolyze the borate (B1201080) ester intermediate. Be cautious as hydrogen gas may be evolved.
-
Workup: Transfer the mixture to a separatory funnel. If an organic solvent other than water was used, add water to dissolve the salts. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: One-Pot Reductive Amination of a Ketone
This protocol provides a general method for the synthesis of a secondary amine from a ketone and a primary amine.[9][10]
Materials:
-
Ketone
-
Primary amine
-
This compound or α-picoline-borane
-
Acetic acid (catalytic amount)
-
Standard workup reagents as in Protocol 1
Procedure:
-
Imine Formation: In a suitable flask, combine the ketone (1.0 eq), the primary amine (1.0-1.2 eq), and the solvent. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the in situ-formed imine, add this compound or α-picoline-borane (1.0-1.5 eq).
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Workup and Purification: Follow the quenching, workup, drying, concentration, and purification steps as outlined in Protocol 1 to isolate the desired secondary amine.
Data Presentation
The following table summarizes representative examples of ketone reductions using this compound, highlighting the conditions and yields.
| Substrate | Product | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzophenone | Diphenylmethanol | This compound / 10 mol% TiCl₄ | DCM | 0.5 | 97 | [2] |
| 4-Acetylbenzaldehyde (B1276866) | 4-Acetylbenzyl alcohol | 1,3-dimethylimidazol-2-ylidene borane / Acetic Acid | EtOAc | N/A | 79 | [11] |
| (E)-4-phenylbut-3-en-2-one | (E)-4-phenylbut-3-en-2-ol | 1,3-dimethylimidazol-2-ylidene borane / Acetic Acid | EtOAc | N/A | 79 (as a 90:10 mixture with the saturated alcohol) | [11] |
Note: The data for 4-acetylbenzaldehyde and (E)-4-phenylbut-3-en-2-one use a related N-heterocyclic carbene borane, which exhibits similar reactivity patterns.
Experimental Workflow Diagram
Caption: General experimental workflow for ketone reduction.
References
- 1. andersondevelopment.com [andersondevelopment.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US8106200B2 - this compound complexes - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. α-Picoline-borane, 2-Methylthis compound, PICB [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridine Borane in the Hydroboration of Alkenes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) borane (B79455) (Py·BH₃) is a stable, air-tolerant, and commercially available reagent. Traditionally, its use in hydroboration reactions required high temperatures (75-100 °C) to induce dissociation into borane (BH₃), limiting its practicality and functional group tolerance.[1] However, recent advancements have demonstrated that pyridine borane can be "activated" to perform hydroborations efficiently at room temperature. This development has expanded the utility of this compound as a versatile and selective hydroborating agent for both alkenes and alkynes, offering a practical alternative to more sensitive borane sources like BH₃·THF or BH₃·SMe₂.[1][2]
This document provides detailed application notes and experimental protocols for the use of activated this compound in the hydroboration of alkenes and alkynes.
Activation of this compound
The reactivity of this compound can be significantly enhanced by replacing one of its hydrides with a good leaving group.[1] Treatment of this compound with reagents such as iodine (I₂), bromine, or strong acids generates activated Py·BH₂X complexes that readily hydroborate unsaturated substrates at room temperature.[2][3][4] The most common and effective activation method involves the use of iodine, which forms the highly reactive iodoborane-pyridine complex (Py·BH₂I).[1]
Activation with iodine has been shown to be superior to other methods, such as activation with bromine, which leads to slower reactions, or with triflic acid (TfOH) and HNTf₂, which result in faster but less selective hydroborations.[1]
Proposed Reaction Mechanism
The hydroboration with activated Py·BH₂I is proposed to proceed through a mechanism that does not involve the free borane. Evidence suggests an Sₙ2-like displacement of the iodide leaving group by the alkene to form a π-complex, followed by a 4-center addition of the B-H bond across the double bond.[1][5] This is distinct from the dissociative pathway required for unactivated this compound.
Caption: Proposed mechanism for the activation of this compound and subsequent hydroboration of an alkene.
Applications in the Hydroboration of Alkenes
Activated this compound demonstrates excellent regioselectivity for the hydroboration of alkenes, typically affording the anti-Markovnikov alcohol product after oxidative workup with high fidelity.[6][7] A key advantage of using Py·BH₂I is its ability to selectively form the monoalkylborane adduct, in contrast to BH₃·THF which can lead to the formation of di- and trialkylboranes.[1][3] This method also exhibits good functional group compatibility.
Quantitative Data for Alkene Hydroboration
| Alkene Substrate | Activating Agent (mol%) | Product Ratio (Anti-Markovnikov:Markovnikov) | Yield (%) | Reference |
| β-Methylstyrene | I₂ (50) | 15:1 | 92 | [1] |
| β-Methylstyrene | Br₂ (50) | >20:1 | 45 (incomplete) | [1] |
| β-Methylstyrene | TfOH (100) | 5.5:1 | 82 | [1] |
| β-Methylstyrene | HNTf₂ (100) | 2:1 | 90 | [1] |
| 1-Dodecene | I₂ (50) | >95% primary alcohol | >95 (NMR) | [1] |
Experimental Protocol: Hydroboration of β-Methylstyrene
This protocol is adapted from Clay and Vedejs, J. Am. Chem. Soc.2005 , 127, 5766-5767.[1][2]
Materials:
-
This compound (Py·BH₃)
-
Iodine (I₂)
-
β-Methylstyrene
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add iodine (0.5 mmol).
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases and the solution becomes clear, indicating the formation of Py·BH₂I.
-
Add β-methylstyrene (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
For oxidative workup, add 3M NaOH followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the corresponding alcohol.
Caption: Experimental workflow for the hydroboration-oxidation of an alkene using activated this compound.
Applications in the Hydroboration of Alkynes
The hydroboration of alkynes with activated this compound also proceeds with high regioselectivity, and importantly, selectively yields the monoadduct.[2] For terminal alkynes, this leads to the formation of aldehydes after oxidative workup, while internal alkynes yield ketones.[8] The regioselectivity is influenced by the electronic properties of the alkyne substituents.
Quantitative Data for Alkyne Hydroboration
| Alkyne Substrate | Ligand | Product Ratio (Internal:Terminal Addition) | Yield (%) | Reference |
| 1-Phenyl-1-propyne (B1211112) | Py | 15:1 | 64 | [1] |
| p-CF₃-Phenyl-1-propyne | Py | >20:1 | N/A | [1] |
| p-MeO-Phenyl-1-propyne | Py | 1:2 | N/A | [1] |
| 1-Phenyl-1-propyne | Lutidine | 1.2:1 | 51 | [1] |
| 1-Phenyl-1-propyne | Me₂S | 30:1 | 46 | [1] |
| 1-Phenyl-1-butyne | Py | 10:1 | 66 | [1] |
| 4-Octyne | Py | N/A (symmetrical) | 63 | [1] |
| 2-Octyne | Py | 1.5:1 | 61 | [1] |
Experimental Protocol: Hydroboration of 1-Phenyl-1-propyne
This protocol is based on the general procedures described for alkyne hydroboration.[1]
Materials:
-
This compound (Py·BH₃)
-
Iodine (I₂)
-
1-Phenyl-1-propyne
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add iodine (0.5 mmol) and stir the mixture at room temperature until gas evolution ceases.
-
Add 1-phenyl-1-propyne (1.0 mmol) to the solution of the activated reagent.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, perform an oxidative workup by adding 3M NaOH followed by the careful, dropwise addition of 30% H₂O₂.
-
Stir the biphasic mixture vigorously for 1-2 hours.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting ketone by column chromatography.
Functional Group Compatibility
The Py·BH₂I reagent demonstrates good functional group compatibility. For instance, alkenes containing esters, amides, and amines can be hydroborated without reduction of these functional groups within a 2-hour reaction time at room temperature, although 2 equivalents of the reagent may be required for complete conversion.[1] However, more reactive functional groups such as ketones and carboxylic acids are reduced faster than the hydroboration of the alkene occurs.[1]
Synthesis of Potassium Alkyltrifluoroborates
The monoalkylborane adducts formed from the hydroboration with Py·BH₂I can be readily converted into synthetically useful potassium alkyltrifluoroborate salts.[1][3] These salts are stable, crystalline solids that are valuable partners in Suzuki-Miyaura cross-coupling reactions.
Protocol for Potassium Alkyltrifluoroborate Synthesis
-
Following the hydroboration of an alkene as described above (before oxidative workup), concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude organoborane adduct in methanol (B129727).
-
Add a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts, concentrate, and purify the resulting potassium alkyltrifluoroborate salt, often by recrystallization.
Caption: Workflow for the synthesis of potassium alkyltrifluoroborates from organoborane adducts.
Conclusion
The activation of this compound with iodine provides a mild, efficient, and selective method for the hydroboration of both alkenes and alkynes at room temperature. This approach offers several advantages over traditional hydroborating agents, including enhanced stability, ease of handling, and excellent control over the stoichiometry of the addition. The resulting organoborane intermediates can be readily converted into a variety of valuable synthetic products, making activated this compound a powerful tool for organic synthesis in research and drug development.
References
- 1. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroboration with this compound at Room Temperature [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroboration with this compound at room temperature. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Intermolecular hydroboration using activated amine boranes - ProQuest [proquest.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. periodicchemistry.com [periodicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
protocol for pyridine borane mediated reduction of imines
Application Notes: Pyridine (B92270) Borane (B79455) for Imine Reduction
Introduction
Pyridine borane (C₅H₅N·BH₃) is a versatile and mild reducing agent widely employed in organic synthesis. It is particularly effective for the reductive amination of aldehydes and ketones, which proceeds via an intermediate imine or iminium ion.[1][2] Unlike more reactive hydrides like lithium aluminum hydride, this compound is a stable, air- and moisture-tolerant liquid, making it a safer and more convenient option for both small-scale and large-scale applications.[3] Its selectivity allows for the reduction of imines in the presence of other functional groups that might be susceptible to harsher reducing agents.[1] The reaction is typically performed under mildly acidic conditions, which facilitate the formation of the electrophilic iminium ion, thereby accelerating the rate of hydride transfer.[2] This protocol offers a less toxic alternative to reagents like sodium cyanoborohydride.[2]
Reaction and Mechanism
The reduction of an imine using this compound involves two key stages. First, the imine, often formed in situ from an aldehyde or ketone and a primary or secondary amine, is protonated by an acid catalyst. This protonation generates a highly electrophilic iminium ion. The this compound complex then acts as a nucleophilic hydride donor, transferring a hydride ion to the carbon atom of the iminium ion. This step is typically the rate-determining step and results in the formation of the desired amine product.
Signaling Pathway Diagram
References
Application Notes and Protocols: Pyridine Borane in Pharmaceutical Synthesis
Introduction
Pyridine (B92270) borane (B79455) (PB, C₅H₅N·BH₃) has emerged as a highly versatile and valuable reagent in modern pharmaceutical synthesis. As a stable, liquid, and easy-to-handle source of borane, it offers significant advantages over other hydride reagents.[1][2] Unlike pyrophoric and toxic diborane (B8814927) gas or moisture-sensitive sodium borohydride, pyridine borane exhibits greater stability in air and protic solvents, making it amenable to a wider range of reaction conditions and scalable processes.[2][3] Its unique reactivity profile allows for chemo- and stereoselective reductions, making it a reagent of choice for complex molecule synthesis. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in key pharmaceutical transformations, including reductive amination, selective carbonyl reduction, direct amidation, and bioconjugation.
Reductive Amination
Application Note
Reductive amination is a cornerstone transformation in pharmaceutical chemistry for the synthesis of primary, secondary, and tertiary amines, which are prevalent scaffolds in active pharmaceutical ingredients (APIs). This compound is an excellent alternative to the highly toxic sodium cyanoborohydride (NaBH₃CN) for this purpose.[4] It readily reduces iminium ions formed in situ from the condensation of aldehydes or ketones with amines. The reaction can be performed in various solvents, including methanol (B129727) and water, often with an acid catalyst like acetic acid to facilitate imine formation.[5][6] The mildness of the reagent tolerates a wide variety of functional groups, which is critical when working with complex drug intermediates.[5] While this compound is effective, more stable and higher flashpoint alternatives like 2-picoline borane or 5-ethyl-2-methylpyridine (B142974) borane are now often favored for large-scale and pilot plant operations due to improved safety and handling profiles.[7][8][9]
Quantitative Data: Reductive Amination of Carbonyls
| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | This compound | Methanol/AcOH | RT, 1h | 95 | [4] |
| 2 | Cyclohexanone | Benzylamine | This compound | Methanol/AcOH | RT, 2h | 92 | [4] |
| 3 | 4-Methoxybenzaldehyde | Morpholine | α-Picoline-Borane | Methanol/AcOH | RT, 0.5h | 99 | [6] |
| 4 | Acetophenone | n-Butylamine | α-Picoline-Borane | Water/AcOH | RT, 12h | 82 | [6] |
| 5 | Aldehyde Intermediate | Amine Intermediate | 2-Picoline Borane | THF | - | - | [7] |
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup : To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, THF) at room temperature, add acetic acid (1.0-2.0 equiv).
-
Imine Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.
-
Reduction : Add this compound (1.0-1.5 equiv) portion-wise to the reaction mixture. Note: The reaction may be exothermic.
-
Reaction Monitoring : Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-12 hours.
-
Workup : Upon completion, carefully quench the reaction by the slow addition of 1M HCl to decompose excess hydride reagent (Caution: Hydrogen gas evolution).
-
Extraction : Basify the aqueous solution with 2M NaOH and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Workflow Diagram: Reductive Amination
References
- 1. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. US8106200B2 - this compound complexes - Google Patents [patents.google.com]
- 4. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. α-Picoline-borane, 2-Methylthis compound, PICB [organic-chemistry.org]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Pyridine Borane: A Versatile Catalyst in Modern Organic Synthesis
Published: December 18, 2025
Introduction
Pyridine (B92270) borane (B79455) (Py·BH₃) is a stable, commercially available, and versatile reagent that has garnered significant attention in organic synthesis. While traditionally known as a reducing agent, its application as a catalyst in a variety of organic transformations is a testament to its unique reactivity. This document provides detailed application notes and experimental protocols for the use of pyridine borane as a catalyst in three key organic reactions: direct amidation of carboxylic acids, reductive amination of carbonyl compounds, and iodine-activated hydroboration of alkenes. These protocols are designed for researchers, scientists, and professionals in drug development, offering a practical guide to leveraging the catalytic potential of this compound.
Direct Amidation of Carboxylic Acids
Application Note
The direct formation of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals, natural products, and polymers. This compound has emerged as an efficient, liquid catalyst for this reaction, offering a practical alternative to stoichiometric coupling reagents that generate significant waste.[1][2][3] The catalytic process typically requires a low catalyst loading (5-10 mol%) and proceeds under relatively mild conditions, exhibiting broad substrate scope and good functional group tolerance.[1][4][5] This method is particularly advantageous as it avoids the pre-activation of the carboxylic acid, thus streamlining the synthetic process.
The catalytic cycle is believed to be more complex than a simple activation of the carboxylic acid by a monomeric borane species. Mechanistic studies suggest the involvement of dimeric boron intermediates that facilitate the activation of the carboxylic acid and the subsequent delivery of the amine nucleophile.[6]
Quantitative Data
The following table summarizes the yields for the direct amidation of various carboxylic acids and amines using this compound as a catalyst.[7][8]
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Yield (%) |
| 1 | Benzoic acid | Benzylamine (B48309) | 5 | 93 |
| 2 | Benzoic acid | Cyclohexylamine | 5 | 69 |
| 3 | Benzoic acid | Aniline | 10 | 68 |
| 4 | 4-Nitrobenzoic acid | Benzylamine | 5 | 80 |
| 5 | 4-Methoxybenzoic acid | Benzylamine | 5 | 95 |
| 6 | Phenylacetic acid | Benzylamine | 5 | 99 |
| 7 | Cyclohexanecarboxylic acid | Benzylamine | 5 | 91 |
| 8 | Benzoic acid | N-Methylbenzylamine | 10 | 84 |
Experimental Protocol: Synthesis of N-benzylbenzamide
Materials:
-
Benzoic acid (1.22 g, 10 mmol)
-
Benzylamine (1.18 g, 11 mmol)
-
This compound (0.046 g, 0.5 mmol, 5 mol%)
-
Xylenes (B1142099) (20 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (10 mmol), benzylamine (11 mmol), and xylenes (20 mL).
-
Add this compound (5 mol%) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 12 hours. The removal of water can be facilitated by a Dean-Stark trap.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford N-benzylbenzamide.
Reaction Workflow
Workflow for direct amidation.
Reductive Amination of Carbonyl Compounds
Application Note
Reductive amination is a powerful method for the synthesis of amines from aldehydes and ketones. This compound serves as a mild and effective reducing agent for the in situ formed imine or iminium ion intermediate.[9][10] It is considered a safer and less toxic alternative to reagents like sodium cyanoborohydride.[11] The reaction is typically carried out as a one-pot procedure, where the carbonyl compound, amine, and this compound are mixed together, often in a protic solvent like methanol (B129727) and sometimes with a catalytic amount of acetic acid to facilitate imine formation.[12] This method is applicable to a wide range of carbonyl compounds and amines, providing access to secondary and tertiary amines in good yields.[12]
Quantitative Data
The following table presents representative yields for the reductive amination of various carbonyl compounds with different amines using this compound.[12]
| Entry | Carbonyl Compound | Amine | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 95 |
| 2 | Benzaldehyde | Aniline | 92 |
| 3 | Cyclohexanone (B45756) | Benzylamine | 98 |
| 4 | Cyclohexanone | Aniline | 94 |
| 5 | Acetophenone | Benzylamine | 85 |
| 6 | 4-Nitrobenzaldehyde | Benzylamine | 90 |
| 7 | 2-Naphthaldehyde | Benzylamine | 96 |
| 8 | Hexanal | Benzylamine | 88 |
Experimental Protocol: Synthesis of N-benzylcyclohexylamine
Materials:
-
Cyclohexanone (0.98 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
This compound (0.93 g, 10 mmol)
-
Methanol (20 mL)
-
Acetic acid (0.5 mL)
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve cyclohexanone (10 mmol) and benzylamine (10 mmol) in methanol (20 mL).
-
Add acetic acid (0.5 mL) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add this compound (10 mmol) portion-wise to the cooled, stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully add 1 M HCl to quench the reaction and adjust the pH to ~2.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2 M NaOH to pH ~10 and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be further purified by distillation or chromatography.
Reaction Mechanism
Mechanism of reductive amination.
Iodine-Activated Hydroboration of Alkenes
Application Note
Hydroboration is a classic method for the anti-Markovnikov hydration of alkenes. While this compound itself is a stable and convenient source of borane, it typically requires high temperatures (75-100 °C) for the dissociation and subsequent hydroboration to occur.[13] A significant advancement is the activation of this compound with iodine (I₂) at room temperature.[1][13][14] This in situ generation of a more reactive iodoborane species (Py·BH₂I) allows for the efficient and highly regioselective hydroboration of a wide range of alkenes and alkynes under mild conditions.[13][14] A key advantage of this method is the selective formation of monoalkylborane adducts, which can be subsequently converted into valuable synthetic intermediates such as potassium alkyltrifluoroborates.[13]
Quantitative Data
The following table summarizes the yields for the preparation of potassium alkyltrifluoroborates from various alkenes via iodine-activated this compound hydroboration.[13]
| Entry | Alkene | Product (Potassium Alkyltrifluoroborate) | Yield (%) |
| 1 | Styrene (B11656) | Potassium phenethyltrifluoroborate | 84 |
| 2 | 1-Hexene | Potassium hexyltrifluoroborate | 76 |
| 3 | Cyclohexene | Potassium cyclohexyltrifluoroborate | 82 |
| 4 | β-Methylstyrene | Potassium (2-phenylpropyl)trifluoroborate | 61 |
| 5 | 1-Phenylcyclohexene | Potassium (2-phenylcyclohexyl)trifluoroborate | 59 |
Experimental Protocol: Synthesis of Potassium phenethyltrifluoroborate from Styrene
Materials:
-
This compound (1.07 g, 11.5 mmol)
-
Iodine (1.46 g, 5.75 mmol)
-
Styrene (1.0 g, 9.6 mmol)
-
Anhydrous dichloromethane (B109758) (DCM, 20 mL)
-
Potassium hydrogen fluoride (B91410) (KHF₂, 4.5 g, 57.6 mmol)
-
Methanol (20 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (11.5 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to 0 °C and add a solution of iodine (5.75 mmol) in anhydrous DCM (10 mL) dropwise. Vigorous hydrogen evolution will be observed.
-
Stir the resulting solution at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes.
-
Add styrene (9.6 mmol) to the reaction mixture and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
To the crude residue, add methanol (20 mL) followed by a saturated aqueous solution of KHF₂ (57.6 mmol in ~15 mL of water).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL) to remove pyridine.
-
Concentrate the aqueous layer to dryness and extract the solid residue with hot acetonitrile (B52724) to isolate the potassium phenethyltrifluoroborate.
Proposed Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroboration with this compound at Room Temperature [organic-chemistry.org]
Application Notes and Protocols: Large-Scale Synthesis Using Pyridine Borane Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) borane (B79455) (Py·BH₃) and its derivatives are versatile and highly effective reagents in organic synthesis, offering a stable and safer alternative to more hazardous borane sources like diborane (B8814927) gas or borane-THF complexes. Their utility in large-scale operations, particularly within the pharmaceutical and fine chemical industries, is well-documented. These complexes are primarily employed as reducing agents for a wide array of functional groups, in hydroboration reactions, and as catalysts for direct amidation. Their ease of handling, solubility in common organic solvents, and predictable reactivity make them ideal for scalable and reproducible synthetic processes.[1] This document provides detailed application notes and protocols for the large-scale synthesis and use of pyridine borane complexes.
Key Applications at Scale
This compound complexes are instrumental in several critical large-scale transformations:
-
Reductive Amination: A cornerstone of amine synthesis, particularly in drug development, this compound and its substituted analogs like 2-picoline borane are widely used for the reductive amination of aldehydes and ketones.[2][3] These reagents offer excellent chemoselectivity and are compatible with a broad range of functional groups.
-
Reduction of Carbonyl Compounds: The selective reduction of aldehydes, ketones, and carboxylic acids to their corresponding alcohols is a frequent application.[4][5] The reactivity can be modulated by the addition of acids or by using substituted this compound complexes.
-
Hydroboration of Alkenes and Alkynes: this compound can be used for the hydroboration of unsaturated carbon-carbon bonds, typically requiring thermal activation.[6] A significant advancement for large-scale applications is the room-temperature activation of this compound with iodine, which facilitates a more controlled and energy-efficient process.[7][8]
-
Catalytic Direct Amidation: A more recent application involves the use of this compound as a liquid catalyst for the direct formation of amides from carboxylic acids and amines, offering a green and efficient alternative to traditional coupling reagents.[9]
Data Presentation: Performance in Large-Scale Applications
The following tables summarize quantitative data from various large-scale applications of this compound and its derivatives, providing a comparative overview of their performance.
Table 1: Large-Scale Green Synthesis of this compound [9]
| Starting Materials | Scale | Solvent | Reaction Time | Yield (%) |
| Pyridine, Sodium Borohydride (B1222165), Water | 100 mmol | Ethyl Acetate (B1210297) | 20 h | >95% |
Table 2: Catalytic Direct Amidation with this compound (5 mol%) [9]
| Carboxylic Acid | Amine | Scale | Solvent | Reaction Time | Yield (%) |
| Benzoic Acid | Benzylamine | 5 mmol | Xylenes | 12 h | 98% |
| 4-Nitrobenzoic Acid | Benzylamine | 5 mmol | Xylenes | 12 h | 95% |
| Phenylacetic Acid | Morpholine | 5 mmol | Xylenes | 12 h | 92% |
| Acetic Acid | Aniline | 5 mmol | Xylenes | 12 h | 85% |
| Phenylacetic Acid | Benzylamine | 100 mmol | Xylenes | 12 h | 97% |
Table 3: Reductive Amination using this compound Derivatives [2][10]
| Carbonyl Compound | Amine | Borane Reagent | Scale | Solvent | Yield (%) |
| Cyclohexanone | Aniline | This compound | Not Specified | Methanol (B129727) | 85% |
| 4-tert-Butylcyclohexanone | Benzylamine | 5-Ethyl-2-methylpyridine (B142974) Borane | Not Specified | Methanol | 92% |
| Aldehyde Bisulfite Adduct | Various | 2-Picoline Borane | Multi-kilogram | THF | High |
Table 4: Room-Temperature Hydroboration of Alkenes with Iodine-Activated this compound [6]
| Alkene | Scale | Reaction Time | Product after Oxidation | Yield (%) |
| 1-Dodecene | Not Specified | 2 h | 1-Dodecanol | 95% |
| Styrene | Not Specified | 2 h | 2-Phenylethanol | 88% |
| β-Methylstyrene | Not Specified | 2 h | 2-Phenyl-1-propanol | 92% |
Experimental Protocols
Protocol 1: Large-Scale Green Synthesis of this compound
This protocol describes a scalable and environmentally friendly synthesis of this compound that avoids the use of hazardous solvents like THF.
Materials:
-
Pyridine (1.0 eq)
-
Sodium borohydride (2.0 eq)
-
Ethyl acetate
-
Water
-
500 mL round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure: [9]
-
To a 500 mL round-bottom flask, add sodium borohydride (0.2 mole, 7.56 g).
-
Add 100 mL of ethyl acetate to the flask.
-
With vigorous stirring, add pyridine (0.1 mole, 8.05 mL) to the mixture using a syringe.
-
Slowly add 15 mL of water in three portions.
-
Stir the reaction mixture vigorously at room temperature for 20 hours.
-
After completion, transfer the mixture to a 500 mL separatory funnel using an additional 100 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer and wash it twice with 50 mL portions of water, followed by a 50 mL brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless liquid.
Protocol 2: Large-Scale Reductive Amination of a Ketone
This protocol provides a general procedure for the reductive amination of a ketone using a this compound complex. Substituted pyridine boranes like 2-picoline borane or 5-ethyl-2-methylthis compound are often preferred for their enhanced stability and safety profile in large-scale operations.[2]
Materials:
-
Ketone (1.0 eq)
-
Amine (1.1 eq)
-
This compound or a suitable derivative (e.g., 2-picoline borane) (1.2 eq)
-
Methanol or another suitable protic solvent
-
Reaction vessel suitable for the intended scale
-
Magnetic or overhead stirrer
Procedure:
-
In a suitable reaction vessel, dissolve the ketone and the amine in the chosen solvent.
-
If the amine is provided as a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
For less reactive substrates, a catalytic amount of a mild acid (e.g., acetic acid) can be added to facilitate imine formation.
-
Carefully add the this compound complex to the reaction mixture in portions, monitoring for any exotherm.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl) to decompose the excess borane complex. Caution: Hydrogen gas is evolved.
-
Extract the product into an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Protocol 3: Room-Temperature Hydroboration of an Alkene
This protocol details the hydroboration of an alkene at room temperature using this compound activated with iodine, followed by an oxidative work-up to yield the corresponding alcohol.[6]
Materials:
-
Alkene (1.0 eq)
-
This compound (1.0 eq)
-
Iodine (0.5 eq)
-
Dichloromethane (B109758) (anhydrous)
-
For oxidative work-up:
-
Methanol
-
Aqueous sodium hydroxide (B78521) (e.g., 3M)
-
Hydrogen peroxide (30% solution)
-
-
Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Slowly add a solution of iodine in dichloromethane to the this compound solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at room temperature until the evolution of gas ceases.
-
Add the alkene to the activated this compound solution.
-
Stir the reaction at room temperature for 2 hours or until the reaction is complete.
-
For the oxidative work-up, cool the reaction mixture in an ice bath and slowly add methanol, followed by aqueous sodium hydroxide.
-
Carefully add hydrogen peroxide dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting alcohol can be purified by standard methods. For removal of boron byproducts, co-evaporation with methanol can be effective as it forms volatile trimethyl borate.[11][12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the scalable green synthesis of this compound.
Caption: Logical workflow for reductive amination using this compound.
Caption: Proposed mechanism for room-temperature hydroboration.
References
- 1. andersondevelopment.com [andersondevelopment.com]
- 2. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US8106200B2 - this compound complexes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroboration with this compound at Room Temperature [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Workup [chem.rochester.edu]
Application of Pyridine Borane in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) borane (B79455) (Py·BH₃) is a stable, versatile, and selective reducing agent that has found widespread application in organic synthesis. As a complex of the Lewis base pyridine and borane, it offers significant advantages over other hydride reagents, such as sodium borohydride (B1222165) and sodium cyanoborohydride, including enhanced stability in acidic media and improved safety profiles.[1][2] Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which are core scaffolds in a vast number of pharmaceuticals and bioactive molecules.[3]
This document provides detailed application notes and experimental protocols for the use of pyridine borane and related borane reagents in the synthesis of key heterocyclic frameworks, including piperidines, pyrrolidines, and tetrahydroquinolines.
Application Note 1: Synthesis of N-Substituted Piperidines via Reductive Amination
Overview
The reductive amination of aldehydes and ketones is a cornerstone transformation for the synthesis of substituted amines. This compound has emerged as a superior reagent for the one-pot synthesis of N-substituted piperidines from piperidine (B6355638) and various aldehydes.[4][5] This method avoids the use of toxic cyanide-containing reagents like sodium cyanoborohydride and often leads to cleaner reactions with higher yields.[1] The reaction proceeds through the in-situ formation of an iminium ion, which is then selectively reduced by this compound.
Advantages of this compound in Reductive Amination:
-
Safety: Eliminates the use of highly toxic sodium cyanoborohydride.[1]
-
Selectivity: Preferentially reduces the iminium ion over the carbonyl group of the starting aldehyde, minimizing the formation of alcohol byproducts.[6]
-
Convenience: It is a commercially available, stable liquid that is easy to handle.[2]
-
Broad Scope: Effective for a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[4]
Quantitative Data: Reductive Amination of Piperidines with Aldehydes using this compound
| Entry | Aldehyde | Piperidine | Product | Yield (%) |
| 1 | Benzaldehyde | Piperidine | N-Benzylpiperidine | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | N-(4-Chlorobenzyl)piperidine | 92 |
| 3 | 2-Naphthaldehyde | Piperidine | N-(2-Naphthylmethyl)piperidine | 88 |
| 4 | Cinnamaldehyde | Piperidine | N-Cinnamylpiperidine | 75 |
| 5 | Furfural | Piperidine | N-(2-Furylmethyl)piperidine | 80 |
| 6 | Isovaleraldehyde | Piperidine | N-Isopentylpiperidine | 65 |
Table adapted from literature data. Yields are for isolated products.[4]
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the aldehyde (1.0 eq) and piperidine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) is added this compound (1.0 eq).
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted piperidine.[7]
Application Note 2: Synthesis of Pyrrolidine (B122466) Derivatives via Photo-Promoted Ring Contraction of Pyridines
Overview
A novel and innovative application of borane chemistry in heterocyclic synthesis is the photo-promoted ring contraction of pyridines to afford functionalized pyrrolidines.[8][9][10] This methodology utilizes a silylborane reagent in a reaction initiated by UV light. The reaction proceeds through a series of complex intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, ultimately leading to a bicyclic pyrrolidine derivative.[10][11] These products are valuable building blocks for the synthesis of more complex, substituted pyrrolidines.
Quantitative Data: Photo-promoted Ring Contraction of Substituted Pyridines
| Entry | Pyridine Derivative | Product Yield (%) |
| 1 | Pyridine | 90 |
| 2 | 4-Methylpyridine | 85 |
| 3 | 4-Phenylpyridine | 78 |
| 4 | 4-(Trifluoromethyl)pyridine | 82 |
| 5 | 3,5-Dimethylpyridine | 91 |
| 6 | Methyl isonicotinate | 76 |
Table adapted from literature data for the formation of the initial 2-azabicyclo[3.1.0]hex-3-ene derivative.[10]
Experimental Protocol: Photo-promoted Ring Contraction of Pyridine
-
In a quartz reaction vessel, a solution of pyridine (1.0 eq) and a silylborane reagent (e.g., 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1.1 eq) in a suitable solvent (e.g., benzene) is prepared under an inert atmosphere.
-
The reaction mixture is irradiated with a 365 nm LED lamp at room temperature with stirring.
-
The reaction progress is monitored by NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude pyrrolidine derivative.
-
The product, an N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene, is often used directly in subsequent transformations due to its sensitivity to air and moisture.[5]
Application Note 3: Synthesis of β-Hydroxy-Tetrahydroquinolines via Hydroboration of Quinolines
Overview
The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffold is a privileged structure in medicinal chemistry. A powerful method for the synthesis of functionalized THQs involves the hydroboration of quinolines. While not using this compound directly, this protocol employs chloroborane, a closely related and highly reactive borane reagent, to achieve a hydroboration-oxidation sequence. This process allows for the direct installation of a hydroxyl group at the β-position of the tetrahydroquinoline ring with high regio- and diastereoselectivity.[4][8]
Quantitative Data: Synthesis of β-Hydroxy-Tetrahydroquinolines
| Entry | Quinoline (B57606) Derivative | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Quinoline | 3-Hydroxy-1,2,3,4-tetrahydroquinoline | 54 | - |
| 2 | 2-Methylquinoline | 3-Hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline | 65 | >20:1 |
| 3 | 4-Methylquinoline | 3-Hydroxy-4-methyl-1,2,3,4-tetrahydroquinoline | 72 | >20:1 |
| 4 | 6-Methoxyquinoline | 3-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinoline | 68 | - |
| 5 | 7-Chloroquinoline | 7-Chloro-3-hydroxy-1,2,3,4-tetrahydroquinoline | 75 | - |
Table adapted from literature data. Yields are for isolated products after oxidation.[8]
Experimental Protocol: Hydroboration-Oxidation of Quinoline
-
To a solution of the quinoline derivative (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere is added a solution of monochloroborane dimethyl sulfide (B99878) complex (BH₂Cl·SMe₂) or freshly prepared monochloroborane (4.0 eq).
-
The reaction mixture is stirred at room temperature for the time required for complete conversion (typically 2-24 hours), as monitored by TLC.
-
The reaction is then cooled in an ice bath and slowly quenched with methanol.
-
An aqueous solution of sodium perborate (B1237305) (NaBO₃·4H₂O) is added, and the mixture is stirred vigorously at room temperature to effect oxidation.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy-tetrahydroquinoline.[8][12]
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted piperidines.
Caption: Simplified mechanism of pyridine ring contraction to a pyrrolidine derivative.
Caption: Synthetic pathway to β-hydroxy-tetrahydroquinolines.
References
- 1. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. β-Hydroxy-tetrahydroquinolines from Quinolines Using Chloroborane: Synthesis of the Peptidomimetic FISLE-412 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. andersondevelopment.com [andersondevelopment.com]
- 7. benchchem.com [benchchem.com]
- 8. β-Hydroxy-tetrahydroquinolines from quinolines using chloroborane: Synthesis of the peptidomimetic FISLE-412 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine synthesis via ring contraction of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
Application Notes and Protocols for the Chemoselective Reduction of Functional Groups with Pyyridine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) borane (B79455) (C5H5N·BH3) is a stable and versatile reducing agent employed in organic synthesis for the chemoselective reduction of a variety of functional groups. As an air- and moisture-stable solid, it offers significant handling advantages over other borane complexes like borane-THF or borane-dimethyl sulfide.[1] Its mild reactivity allows for the selective reduction of certain functionalities while leaving others, such as esters, amides, nitriles, and nitro groups, unaffected.[2] This high degree of chemoselectivity makes pyridine borane an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry where precise functional group manipulation is critical.
This document provides detailed application notes and experimental protocols for the use of this compound in the chemoselective reduction of aldehydes, ketones, imines, and oximes.
Advantages of this compound
-
Stability: Can be handled in air and is less susceptible to hydrolysis compared to other borane reagents.[1]
-
Chemoselectivity: Exhibits excellent functional group tolerance, enabling the selective reduction of aldehydes and ketones in the presence of less reactive groups.[2]
-
Mild Reaction Conditions: Reductions can often be carried out under mild, near-neutral, or acidic conditions.[3]
-
Safety: A safer alternative to more pyrophoric and toxic reducing agents.[4]
Applications Overview
This compound is a versatile reagent for several key transformations in organic synthesis:
-
Reduction of Aldehydes and Ketones: Aldehydes are generally reduced more rapidly than ketones, allowing for selective transformations.[5]
-
Reductive Amination: A powerful method for the formation of amines from carbonyl compounds and primary or secondary amines.[4][6]
-
Reduction of Imines and Oximes: Efficiently reduces imines to amines and oximes to hydroxylamines.[2][7]
Data Presentation: Chemoselective Reductions with this compound
The following tables summarize the quantitative data for the chemoselective reduction of various functional groups using this compound.
Table 1: Reduction of Aldehydes and Ketones
| Substrate | Product | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzyl alcohol | Trifluoroacetic acid | - | RT | 0.5 | 95 (as ether) | |
| Acetophenone | 1-Phenylethanol | Trifluoroacetic acid | - | RT | 2 | 90 (as arene) | |
| Cyclohexanone | Cyclohexanol | Trifluoroacetic acid | - | RT | 24 | 85 | |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | THF | HCl | RT | 2 | >95 | [1] |
| Benzaldehyde | Benzyl alcohol | - | Alumina | RT | 0.25 | 98 | [8] |
Table 2: Reductive Amination
| Carbonyl Compound | Amine | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Aniline | N-Cyclohexylaniline | Methanol (B129727) | RT | 24 | 85 | [4] |
| Benzaldehyde | Benzylamine | Dibenzylamine | Methanol | RT | 24 | 90 | [4] |
| Acetophenone | Ammonia | 1-Phenylethylamine | Methanol | RT | 24 | 75 | [4] |
| Benzaldehyde | n-Butylamine | N-Benzyl-n-butylamine | Methanol | RT | 2 | 92 | [6] |
Table 3: Reduction of Imines and Oximes
| Substrate | Product | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldoxime | N-Benzylhydroxylamine | Ethanol (B145695)/Pyridine | - | RT | 24 | 87 | [9] |
| Acetophenone oxime | N-(1-Phenylethyl)hydroxylamine | Ethanol/Pyridine | - | RT | 24 | 85 | [9] |
| Cyclohexanone oxime | N-Cyclohexylhydroxylamine | Ethanol/Pyridine | - | RT | 24 | 90 | [9] |
| N-t-butylbenzylimine | N-t-butyl benzylamine | THF | HCl | RT | 25 | >95 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Chemoselective Reduction of an Aldehyde
This protocol describes the reduction of an aldehyde to the corresponding primary alcohol.
Materials:
-
Aldehyde
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add this compound (1.2 mmol) in one portion at room temperature under a nitrogen atmosphere.
-
Add 1 M HCl (1.2 mL, 1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines the synthesis of a secondary amine from an aldehyde and a primary amine.
Materials:
-
Aldehyde
-
Primary amine
-
This compound
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in methanol (10 mL) in a round-bottom flask, add this compound (1.5 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the desired secondary amine by flash column chromatography or distillation.
Protocol 3: General Procedure for the Reduction of an Oxime to a Hydroxylamine (B1172632)
This protocol details the conversion of an oxime to the corresponding hydroxylamine.
Materials:
-
Oxime
-
This compound
-
Ethanol
-
Pyridine
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the oxime (1.0 mmol) in a mixture of ethanol (10 mL) and pyridine (2 mL) in a round-bottom flask.
-
Add this compound (1.5 mmol) to the solution at room temperature.
-
Stir the mixture for 24 hours at room temperature.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting hydroxylamine by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for a chemoselective reduction using this compound.
References
- 1. andersondevelopment.com [andersondevelopment.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. US8106200B2 - this compound complexes - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry of amine–boranes. Part 5. Reduction of oximes, O-acyloximes, and O-alkyl-oximes with pyridine–borane in acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemistry of amine–boranes. Part 5. Reduction of oximes, O-acyloximes, and O-alkyl-oximes with pyridine–borane in acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Stereoselective Reductions with Chiral Borane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stereoselective reduction of prochiral ketones and imines is a cornerstone of modern asymmetric synthesis, providing a direct route to enantiomerically enriched secondary alcohols and amines. These chiral building blocks are critical intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Borane-mediated reductions, when paired with a chiral catalyst, offer a powerful and predictable method for achieving high levels of stereocontrol. This document provides detailed application notes and experimental protocols for two prominent catalytic systems: the well-established Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidines and the emerging asymmetric reductive amination catalyzed by chiral SPINOL-derived borophosphates.
Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of a broad range of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] The reaction is catalyzed by a chiral oxazaborolidine, which coordinates with borane (B79455) to form a stereodirecting complex.[3] The predictability of the stereochemical outcome is a key advantage of this method.[4] For the synthesis of an (S)-alcohol from a ketone with a large (Ar) and a small (R) substituent, the (R)-CBS catalyst is typically used.[5]
Data Presentation: Enantioselective Reduction of Ketones via CBS Reduction
The CBS reduction is effective for a variety of ketone substrates, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[1] The enantioselectivity is often excellent, with enantiomeric excesses (e.e.) typically exceeding 90%.
| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| Acetophenone (B1666503) | (S)-Me-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide (B99878) | THF | >90 | >95 (R) |
| 4'-Fluoroacetophenone (B120862) | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 (S)[6] |
| 1-Tetralone | (S)-Me-CBS-oxazaborolidine (10) | Borane-THF | THF | 95 | 94 (R) |
| Benzylacetone | (S)-Lactam-derived oxazaborolidine (10) | Borane-THF | THF | 74-90 | 69 (R)[7] |
| α-Tetralone | (S)-Me-CBS-oxazaborolidine (10) | Borane-dimethyl sulfide | Toluene | 98 | 98 (S) |
Experimental Protocol: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol[6]
This protocol details the synthesis of (S)-1-(4-fluorophenyl)ethanol from 4'-fluoroacetophenone using the CBS reduction.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
4'-Fluoroacetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).
-
Dilute the catalyst with 10 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution.
-
Stir the mixture for 15 minutes at 0 °C.
-
In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Cool the reaction flask containing the catalyst-borane complex to -30 °C.
-
Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, slowly quench the reaction by the dropwise addition of 5 mL of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 2 M HCl (20 mL) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., hexanes:ethyl acetate (B1210297) gradient) to afford pure (S)-1-(4-fluorophenyl)ethanol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC.
Visualization: CBS Reduction Catalytic Cycle
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Asymmetric Reductive Amination with Chiral SPINOL-Derived Borophosphates
A more recent development in stereoselective reductions is the use of chiral SPINOL-derived borophosphates as catalysts for the asymmetric reductive amination of ketones with pinacolborane.[4][8] This one-pot reaction provides direct access to valuable chiral amines with high enantioselectivity. The proposed mechanism involves the in-situ formation of a chiral borophosphate from a SPINOL-derived phosphoric acid and pinacolborane, which then acts as a bifunctional catalyst.[9]
Data Presentation: Asymmetric Reductive Amination of Ketones
This method is effective for a range of aryl and aliphatic ketones, affording chiral amines in good to excellent yields and enantioselectivities.[8]
| Ketone | Amine | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| Acetophenone | p-Anisidine (B42471) | (R)-SPA4 | Dichloromethane | 96 | 96 (R) |
| 1-(4-Chlorophenyl)ethanone | p-Anisidine | (R)-SPA4 | Dichloromethane | 95 | 95 (R) |
| 1-(Naphthalen-2-yl)ethanone | p-Anisidine | (R)-SPA4 | Dichloromethane | 97 | 98 (R) |
| 1-Phenylpropan-1-one | p-Anisidine | (R)-SPA4 | Dichloromethane | 92 | 94 (R) |
| Cyclohexyl(phenyl)methanone | Benzylamine | (R)-SPA4 | Dichloromethane | 85 | 90 (R) |
Experimental Protocol: Synthesis of (R)-N-(1-Phenylethyl)-4-methoxyaniline
This protocol is based on the reported conditions for the asymmetric reductive amination of acetophenone with p-anisidine.[8]
Materials:
-
(R)-SPA4 (chiral SPINOL-derived phosphoric acid)
-
Acetophenone
-
p-Anisidine
-
Pinacolborane
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried reaction tube, add (R)-SPA4 (0.01 mmol, 5 mol%), acetophenone (0.2 mmol, 1.0 equiv.), p-anisidine (0.24 mmol, 1.2 equiv.), and 4 Å molecular sieves (100 mg).
-
Add anhydrous dichloromethane (1.0 mL) under an argon atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add pinacolborane (0.3 mmol, 1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral amine.
-
Characterize the product and determine the enantiomeric excess by chiral HPLC.
Visualization: Proposed Catalytic Pathway for Asymmetric Reductive Amination
Caption: Proposed pathway for borophosphate-catalyzed reductive amination.
Conclusion
Stereoselective reductions using chiral catalysts in conjunction with borane reagents are indispensable tools in modern organic synthesis. The Corey-Bakshi-Shibata reduction offers a robust and predictable method for accessing a wide variety of chiral alcohols with high enantiopurity. For the synthesis of chiral amines, the asymmetric reductive amination catalyzed by chiral SPINOL-derived borophosphates represents a promising and efficient one-pot strategy. The detailed protocols and data provided herein serve as a practical guide for researchers in the application of these powerful synthetic methods. Careful attention to anhydrous conditions and reaction temperatures is crucial for achieving optimal results in these sensitive transformations.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Pyridine Borane in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) borane (B79455) (PB), a stable and versatile borane carrier, has emerged as a valuable reagent in various facets of polymer chemistry. Its applications range from serving as a reducing agent for polymer modification to acting as a catalyst and initiator in polymerization processes. This document provides detailed application notes and experimental protocols for the use of pyridine borane in polymer synthesis and modification, targeting researchers and professionals in drug development and materials science.
I. This compound as a Reducing Agent in Polymer Modification
This compound is a mild and selective reducing agent, particularly effective for the reduction of aldehydes and ketones, and for the reductive amination of carbonyl-containing polymers. This selectivity allows for the modification of polymer side chains without affecting other functional groups like esters or amides under controlled conditions.
A. Application Note: Selective Reduction of Carbonyl Groups in Polymers
This compound can be employed to convert polymeric ketones and aldehydes into secondary and primary alcohols, respectively. This modification can alter the physical and chemical properties of the polymer, such as its polarity, solubility, and reactivity for further functionalization. For instance, reducing a polyketone can introduce hydroxyl groups, which can then be used as sites for grafting other molecules, including drugs or targeting ligands.
B. Experimental Protocol: Reduction of a Polyketone with this compound
This protocol describes the reduction of a hypothetical poly(vinyl methyl ketone) to poly(vinyl methyl carbinol).
Materials:
-
Poly(vinyl methyl ketone) (PVMK)
-
This compound (PB)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Polymer Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 g of poly(vinyl methyl ketone) in 50 mL of anhydrous THF. Stir until the polymer is completely dissolved.
-
Reagent Addition: To the polymer solution, add a 3-fold molar excess of this compound relative to the ketone functional groups on the polymer.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them using FT-IR spectroscopy, observing the disappearance of the carbonyl peak (around 1715 cm⁻¹) and the appearance of a broad hydroxyl peak (around 3400 cm⁻¹).
-
Quenching: After 24 hours, cool the reaction mixture in an ice bath and slowly add 5 mL of 1 M HCl to quench the excess this compound. Vigorous gas evolution (hydrogen) will be observed.
-
Polymer Precipitation: Precipitate the polymer by slowly pouring the reaction mixture into 500 mL of diethyl ether with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and redissolve it in a minimal amount of THF. Purify the polymer by dialysis against deionized water for 48 hours to remove any remaining salts and low molecular weight impurities.
-
Drying: Freeze-dry the purified polymer to obtain the final poly(vinyl methyl carbinol).
Characterization:
-
FT-IR Spectroscopy: Confirm the reduction by the disappearance of the C=O stretching band and the appearance of the O-H stretching band.
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to quantify the degree of reduction by comparing the integrals of the signals corresponding to the remaining ketone and the newly formed alcohol moieties.[1]
-
Gel Permeation Chromatography (GPC): Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer before and after reduction to assess any changes in the polymer backbone.[2]
| Parameter | Before Reduction (PVMK) | After Reduction (PVMC) |
| Mn ( g/mol ) | 50,000 | ~50,000 |
| Mw ( g/mol ) | 75,000 | ~75,000 |
| PDI | 1.5 | ~1.5 |
| Degree of Reduction (%) | 0 | >95% |
Table 1: Representative GPC and NMR data for the reduction of a polyketone.
Figure 1: Workflow for the reduction of a polyketone using this compound.
II. This compound in Polymer Synthesis
While less common than other borane derivatives, this compound complexes can play a role in polymerization, particularly in systems where a mild initiator or catalyst is required. Organoborane-amine complexes, including those with pyridine, can act as radical initiators upon decomplexation.[3]
A. Application Note: Initiation of Radical Polymerization
Organoborane-amine complexes are known to initiate free-radical polymerization of acrylic and other vinyl monomers. The initiation process typically involves the dissociation of the amine, freeing the organoborane to react with oxygen and generate radicals. While this compound itself is primarily a reducing agent, its derivatives or related complexes can be tailored for initiation.[3]
B. Experimental Protocol: Synthesis of Poly(4-vinylthis compound) and its use as a Polymeric Reducing Agent
This protocol describes the synthesis of a polymer containing this compound moieties, which can then be utilized as a stable, polymeric reducing agent.[4]
Materials:
-
Poly(4-vinylpyridine) (P4VP)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Polymer Dissolution: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2.0 g of poly(4-vinylpyridine) in 100 mL of anhydrous THF. Stir until the polymer is fully dissolved.
-
Complexation: Cool the solution to 0 °C in an ice bath. Slowly add a 1.2-fold molar excess of 1 M BH₃·THF solution dropwise to the stirred polymer solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Polymer Precipitation: Precipitate the poly(4-vinylthis compound) complex by adding the reaction mixture dropwise to 1 L of diethyl ether with vigorous stirring.
-
Purification: Collect the white precipitate by filtration, wash it with diethyl ether, and dry it under vacuum at room temperature.
Characterization and Application as a Polymeric Reducing Agent:
-
FT-IR Spectroscopy: Confirm the formation of the borane complex by the appearance of B-H stretching bands around 2200-2400 cm⁻¹.
-
NMR Spectroscopy: Use ¹¹B NMR to confirm the formation of the pyridine-borane adduct, which typically shows a characteristic quartet.
-
Reduction of Aldehydes/Ketones: To test its reducing capability, suspend the synthesized poly(4-vinylthis compound) in a THF solution of an aldehyde (e.g., benzaldehyde) and stir at room temperature. Monitor the reduction to the corresponding alcohol by GC-MS or TLC.[4]
| Polymer | Monomer | Aldehyde | Reaction Time (h) | Conversion (%) |
| Poly(4-vinylthis compound) | 4-Vinylpyridine | Benzaldehyde | 24 | >90 |
| Poly(4-vinylthis compound-co-styrene) | 4-Vinylpyridine, Styrene | Cyclohexanone | 48 | ~85 |
Table 2: Representative data for the reduction of carbonyl compounds using poly(4-vinylthis compound) as a polymeric reducing agent. [4]
Figure 2: Synthesis pathway for poly(4-vinylthis compound).
III. This compound in Drug Delivery Systems
The functional groups introduced or modified by this compound can be pivotal in the development of polymer-based drug delivery systems. For instance, the hydroxyl groups generated from the reduction of polyketones can be used to attach drugs via ester linkages, which can be designed to be hydrolytically or enzymatically cleavable for controlled release.
A. Application Note: Reductive Amination for Drug Conjugation
This compound is a suitable reagent for the reductive amination of polymers containing aldehyde or ketone groups with amine-containing drugs or targeting ligands. This reaction forms a stable secondary or tertiary amine linkage, covalently attaching the payload to the polymer carrier. This approach is particularly useful for creating targeted drug delivery systems where a targeting moiety is conjugated to the polymer backbone.[5][6]
B. Experimental Protocol: Reductive Amination of an Aldehyde-Functionalized Polymer with an Amine-Containing Drug Model
This protocol outlines the conjugation of a model amine-containing compound (e.g., benzylamine (B48309), representing a drug with a primary amine) to an aldehyde-functionalized polymer.
Materials:
-
Aldehyde-functionalized polymer (e.g., poly(acrolein))
-
Benzylamine
-
This compound (PB)
-
Anhydrous Methanol
-
Acetic acid
-
Dialysis tubing
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Polymer Dissolution: Dissolve 0.5 g of the aldehyde-functionalized polymer in 25 mL of anhydrous methanol in a round-bottom flask.
-
Amine Addition: Add a 1.5-fold molar excess of benzylamine relative to the aldehyde groups on the polymer. Add a catalytic amount of acetic acid (2-3 drops).
-
Imine Formation: Stir the mixture at room temperature for 4 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a 2-fold molar excess of this compound to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for an additional 24 hours.
-
Purification: Purify the polymer-drug conjugate by dialysis against a methanol/water mixture (1:1 v/v) for 48 hours, followed by dialysis against deionized water for 24 hours.
-
Drying: Lyophilize the purified conjugate to obtain a dry powder.
Characterization:
-
NMR Spectroscopy: Use ¹H NMR to confirm the conjugation by observing the appearance of characteristic peaks from the benzyl (B1604629) group and the disappearance of the aldehyde proton signal.
-
UV-Vis Spectroscopy: If the drug has a chromophore, UV-Vis spectroscopy can be used to quantify the drug loading.
-
GPC: Analyze the molecular weight and PDI of the conjugate.
| Polymer Conjugate | Drug Loading (mol%) | Mn ( g/mol ) | PDI |
| Poly(acrolein)-Benzylamine | 85 | 65,000 | 1.6 |
Table 3: Representative characterization data for a polymer-drug conjugate prepared via reductive amination.
Figure 3: Reaction pathway for reductive amination on a polymer backbone.
Conclusion
This compound and its related polymeric derivatives are valuable tools in the field of polymer chemistry. Their utility as mild and selective reducing agents allows for precise modification of polymer functionality, which is particularly relevant in the design of advanced materials and drug delivery systems. The ability to form stable polymeric reducing agents further enhances their applicability by simplifying purification procedures. The protocols and data presented herein provide a foundation for researchers to explore and adapt the use of this compound for their specific polymer chemistry needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Pyridine Borane: A Versatile Reagent in Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) borane (B79455) (Py·BH₃) is a stable and versatile reducing agent and catalyst that has found increasing application in organic synthesis. Its moderate reactivity, high chemoselectivity, and ease of handling make it an attractive alternative to other borane complexes and metal hydrides. In the realm of agrochemical synthesis, where complex molecules with multiple functional groups are common, the selective reactivity of pyridine borane offers significant advantages. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to the preparation of fungicides, herbicides, and insecticides.
This compound is particularly well-suited for two critical reactions in the synthesis of agrochemical intermediates and final products: the chemoselective reduction of nitro groups and the catalytic formation of amide bonds. Many agrochemicals and their precursors contain nitro-substituted aromatic or heterocyclic rings, which often need to be reduced to the corresponding amines to enable further molecular elaboration. Furthermore, the amide bond is a ubiquitous functional group in a wide range of pesticides.
Key Applications in Agrochemical Synthesis
Chemoselective Reduction of Nitro Groups
Aromatic and heteroaromatic nitro compounds are common precursors in the synthesis of various agrochemicals. The reduction of the nitro group to an amine is a pivotal step. This compound offers a mild and selective method for this transformation, tolerating other sensitive functional groups that might be present in the molecule, such as halogens, esters, and nitriles.[1] This is particularly valuable in the synthesis of complex agrochemical scaffolds.
General Experimental Protocol for Nitro Group Reduction:
-
Reaction Setup: To a solution of the nitro-containing substrate (1.0 eq) in a suitable solvent (e.g., THF, ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.5-3.0 eq).
-
Acidic Co-reagent (Optional but Recommended): For enhanced reactivity, an acid such as hydrochloric acid (1.0 eq relative to this compound) can be added to the reaction mixture.[1]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the corresponding amine.
Table 1: Representative Reductions of Functional Groups with this compound Complex [1]
| Entry | Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%)* |
| 1 | Benzaldehyde | Benzyl alcohol | 0.5 | 25 | >95 |
| 2 | Acetophenone | 1-Phenylethanol | 1 | 25 | >95 |
| 3 | Benzoyl chloride | Benzyl alcohol | 0.5 | 25 | >95 |
| 4 | Methyl benzoate | Benzyl alcohol | 24 | 55 | 90 |
| 5 | Benzoic acid | Benzyl alcohol | 48 | 55 | 90 |
| 6 | Benzamide | Benzylamine | 72 | 55 | 0 |
| 7 | Benzonitrile | Benzylamine | 48 | 55 | 0 |
| 8 | 4-Nitrobenzaldehyde | 4-Aminobenzyl alcohol | 24 | 25 | 90 |
| 9 | Cyclohexanone oxime | N-hydroxy cyclohexylamine | 24 | 25 | >95 |
| 10 | Nitrobenzene | Aniline | 72 | 55 | 0 |
| 11 | Styrene oxide | Phenethyl alcohol | 80 | 25 | >99 |
| 12 | N-t-butylbenzylimine | N-t-butyl benzylamine | 30 | 25 | >95 |
*GC Yield unless otherwise stated.
Logical Workflow for the Synthesis of an Aminopyridine Intermediate:
This workflow illustrates the potential application of this compound in the synthesis of an aminopyridine, a common building block in many agrochemicals.
Catalytic Direct Amidation
The amide bond is a cornerstone of many successful agrochemicals, including the fungicide boscalid. Traditional methods for amide bond formation often require harsh conditions or stoichiometric activating agents, leading to significant waste. This compound has emerged as an efficient liquid catalyst for the direct amidation of carboxylic acids and amines.[2][3][4] This method is notable for its operational simplicity, low catalyst loading, and tolerance of a wide range of functional groups, including those sensitive to other catalysts.[2]
General Experimental Protocol for Catalytic Direct Amidation: [2]
-
Reaction Setup: A round-bottom flask containing a magnetic stir bar is charged with the carboxylic acid (1.1 eq) and a suitable high-boiling solvent such as xylenes (B1142099) (to make a 1 M solution with respect to the amine).
-
Catalyst and Amine Addition: To the stirring mixture, this compound (typically 5 mol%) is added, followed by the amine (1.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 140-145 °C) for 6-12 hours and monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with methanol (B129727) and concentrated under reduced pressure. The crude residue is then dissolved in dichloromethane (B109758) and washed sequentially with cold 3 M aqueous sodium hydroxide (B78521) and 3 M aqueous hydrochloric acid.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting amide is typically of high purity and may not require further purification. If necessary, column chromatography can be performed.
Table 2: Scope of Carboxamides Synthesized Using this compound as a Catalyst [5]
| Carboxylic Acid | Amine | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Benzoic acid | Benzylamine | N-Benzylbenzamide | 5 | 12 | 91 |
| 4-Nitrobenzoic acid | Benzylamine | N-Benzyl-4-nitrobenzamide | 5 | 12 | 80 |
| 4-Chlorobenzoic acid | Benzylamine | N-Benzyl-4-chlorobenzamide | 5 | 12 | 92 |
| Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 5 | 12 | 94 |
| Benzoic acid | Aniline | N-Phenylbenzamide | 5 | 12 | 88 |
| Benzoic acid | Dibenzylamine | N,N-Dibenzylbenzamide | 50 | 12 | 79 |
| Acetic acid | Benzylamine | N-Benzylacetamide | 5 | 6 | 85 |
| Phenylacetic acid | Cyclohexylamine | N-Cyclohexyl-2-phenylacetamide | 5 | 12 | 93 |
Signaling Pathway for this compound-Catalyzed Amidation:
This diagram illustrates the proposed catalytic cycle for the direct amidation reaction.
Conclusion
This compound is a highly effective and selective reagent for key transformations in the synthesis of agrochemicals. Its ability to chemoselectively reduce nitro groups in the presence of other sensitive functionalities and to efficiently catalyze the formation of amide bonds under mild conditions makes it a valuable tool for researchers and synthetic chemists in the agrochemical industry. The protocols and data presented here provide a solid foundation for the application of this compound in the development of novel and existing fungicides, herbicides, and insecticides. The operational simplicity and favorable safety profile of this compound further enhance its appeal for both laboratory-scale synthesis and potential scale-up operations.
References
- 1. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Borane-Pyridine: An Efficient Catalyst for Direct Amidation [ouci.dntb.gov.ua]
- 4. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Room Temperature Hydroboration with Activated Pyridine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration is a fundamental reaction in organic synthesis, enabling the anti-Markovnikov hydration of alkenes and alkynes. Traditional hydroborating agents such as borane (B79455) THF complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) are highly effective but suffer from air and moisture sensitivity, requiring stringent handling procedures. Pyridine (B92270) borane (Py·BH3) is a stable, crystalline solid that is easier to handle but typically requires elevated temperatures (75-100 °C) to dissociate and react.[1][2]
Recent advancements have demonstrated that pyridine borane can be "activated" to perform hydroboration at room temperature by replacing one of its hydrides with a good leaving group.[1][2][3][4] This is achieved by treating Py·BH3 with activators like iodine, bromine, or strong acids.[1][3][4] The resulting activated species, such as Py·BH2I, exhibit enhanced reactivity, allowing for efficient hydroboration of a wide range of alkenes and alkynes under mild conditions.[1][2] This methodology offers a practical and safer alternative to traditional hydroborating agents, with the added benefits of high selectivity for monoalkyborane adducts and good functional group tolerance.[2][3][5] These adducts can be further converted into valuable synthetic intermediates, such as potassium alkyltrifluoroborate salts, which are useful in cross-coupling reactions like the Suzuki coupling.[2][3]
Data Presentation
Comparison of Activating Agents for the Hydroboration of β-Methylstyrene
The choice of activator for this compound significantly impacts the reaction's efficiency and selectivity. The following table summarizes the results for the hydroboration of β-methylstyrene, followed by an oxidative workup to yield the corresponding alcohol.
| Entry | Activator (mol %) | Time (h) | Yield (%) | Regioselectivity (7/8) |
| 1 | I2 (50) | 2 | 92 | 15:1 |
| 2 | Br2 | >24 | - | >20:1 |
| 3 | TfOH | 0.5 | 88 | 10:1 |
| 4 | HNTf2 | 0.5 | 85 | 10:1 |
Data sourced from Clay and Vedejs, 2005.[1]
Hydroboration of Various Alkenes with Iodine-Activated this compound
The iodine-activated this compound system has been successfully applied to a range of alkenes, demonstrating its utility in organic synthesis. The reactions were performed at room temperature, and the resulting organoboranes were oxidized to the corresponding alcohols.
| Entry | Alkene | Product | Yield (%) |
| 1 | 1-Dodecene | 1-Dodecanol | 85 |
| 2 | Styrene | 2-Phenylethanol | 89 |
| 3 | Indene | cis-1-Indanol | 78 |
| 4 | α-Methylstyrene | 2-Phenyl-1-propanol | 91 |
Yields are for the isolated alcohol products after oxidative workup.
Experimental Protocols
General Protocol for Room Temperature Hydroboration of an Alkene with Iodine-Activated this compound
This protocol describes a general procedure for the hydroboration of an alkene using this compound activated with iodine, followed by an oxidative workup to the corresponding alcohol.
Materials:
-
This compound (Py·BH3)
-
Iodine (I2)
-
Alkene
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Methanol (B129727) (MeOH)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Hydrogen Peroxide (H2O2, 30% aqueous solution)
-
Sodium Thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of this compound: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv). Dissolve the this compound in anhydrous dichloromethane. To this solution, add a solution of iodine (0.5 equiv) in anhydrous dichloromethane dropwise at room temperature. The reaction mixture will evolve hydrogen gas and the color will typically fade. Stir the mixture for 15-30 minutes to ensure complete formation of the activated Py·BH2I species.
-
Hydroboration: To the solution of activated this compound, add the alkene (1.0 equiv) either neat or as a solution in anhydrous dichloromethane. Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 2 to 24 hours, depending on the substrate.
-
Oxidative Workup: Once the hydroboration is complete, cool the reaction mixture in an ice bath. Slowly and carefully add methanol to quench any unreacted borane species. Then, add a solution of sodium hydroxide (e.g., 3M, 3.0 equiv) followed by the dropwise addition of hydrogen peroxide (30% aq., 3.0 equiv). Caution: The addition of hydrogen peroxide is exothermic.
-
Isolation: After the addition of the peroxide, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the oxidation is complete (as monitored by TLC or GC). Quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude alcohol product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Proposed Mechanism of Hydroboration
The hydroboration with activated this compound is thought to proceed through an SN2-like displacement of the iodide by the alkene, followed by intramolecular hydride delivery.
Caption: Proposed SN2-like mechanism.
Experimental Workflow
The following diagram outlines the general workflow for the room temperature hydroboration-oxidation of an alkene using iodine-activated this compound.
Caption: General experimental workflow.
References
- 1. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroboration with this compound at Room Temperature [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroboration with this compound at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intermolecular hydroboration using activated amine boranes - ProQuest [proquest.com]
Application Notes and Protocols: Pyridine Borane for the Diastereoselective Synthesis of syn-α-Alkyl-β-Hydroxy Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of α-alkyl-β-hydroxy esters is of significant interest in synthetic organic chemistry due to their prevalence as key structural motifs in a wide array of biologically active molecules, including β-lactam antibiotics and pheromones.[1] This application note details a highly diastereoselective method for the synthesis of syn-α-alkyl-β-hydroxy esters from the corresponding α-substituted-β-keto esters using a pyridine (B92270) borane (B79455) complex in conjunction with titanium tetrachloride (TiCl₄) as a Lewis acid. This method provides excellent stereocontrol, favoring the formation of the syn diastereomer with high selectivity.[1]
Principle and Mechanism
The high syn-selectivity of this reduction is achieved through a chelation-controlled mechanism. The Lewis acid, titanium tetrachloride, coordinates to both the ketone and the ester carbonyl groups of the β-keto ester substrate. This coordination locks the substrate in a rigid six-membered ring conformation. The subsequent delivery of a hydride ion from the pyridine borane complex then occurs from the less sterically hindered face, leading to the preferential formation of the syn-diol product.[1][2]
Experimental Workflow
The overall experimental workflow for the diastereoselective reduction of α-alkyl-β-keto esters using this compound and titanium tetrachloride is depicted below. The process begins with the preparation of the reaction vessel and reagents under an inert atmosphere, followed by the sequential addition of the substrate, Lewis acid, and reducing agent at low temperature. The reaction is then quenched, and the product is isolated and purified.
Caption: Experimental workflow for the synthesis of syn-α-alkyl-β-hydroxy esters.
Data Presentation
The combination of this compound and titanium tetrachloride has been shown to be highly effective for the syn-selective reduction of a variety of α-substituted-β-keto esters, with diastereoselectivities reported to be as high as 99%.[1] The following table provides a summary of representative results.
| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Methyl | Methyl | 85 | >99:1 |
| 2 | Ethyl | Methyl | 82 | 98:2 |
| 3 | Isopropyl | Methyl | 79 | 97:3 |
| 4 | Benzyl | Methyl | 88 | >99:1 |
| 5 | Phenyl | Methyl | 91 | >99:1 |
Note: The data presented here are representative examples based on reported high diastereoselectivities. Actual yields and ratios may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Materials:
-
α-Alkyl-β-keto ester
-
This compound complex (~8 M solution)[3]
-
Titanium tetrachloride (1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable non-coordinating solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stirring bar and under an inert atmosphere, add the α-alkyl-β-keto ester (1.0 mmol).
-
Dissolve the substrate in anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add titanium tetrachloride (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol) dropwise via syringe over 5 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes to allow for chelate formation.
-
In a separate flask, prepare a solution of this compound (0.15 mL of an 8 M solution, 1.2 mmol) in anhydrous dichloromethane (2 mL).
-
Add the this compound solution dropwise to the reaction mixture at -78 °C over 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired syn-α-alkyl-β-hydroxy ester.
Signaling Pathways and Logical Relationships
The diastereoselectivity of the reduction is governed by the formation of a titanium chelate, which directs the hydride attack.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Pyridine Borane Reductions
Welcome to the Technical Support Center for Pyridine (B92270) Borane (B79455) Reductions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize reaction yields and overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during pyridine borane reductions, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My this compound reduction is giving a very low yield or no product at all. What are the common causes and how can I improve it?
A1: Low yields in this compound reductions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.[1][2][3]
-
Reagent and Solvent Quality:
-
This compound Stability: this compound has a limited shelf life (approximately six months) and can decompose, especially if not stored properly.[4][5] It is also sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[2]
-
Substrate Purity: Impurities in your starting material can inhibit the reaction.
-
Solvent Purity: The presence of water or other impurities in the solvent can decompose the this compound. For moisture-sensitive reactions, using anhydrous solvents is crucial.[3]
-
-
Reaction Conditions:
-
Temperature: While many reductions proceed at room temperature, some less reactive substrates, like certain ketones, may require gentle heating. However, be aware that this compound can decompose at higher temperatures (above 54 °C).[4][6]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]
-
Stoichiometry: Ensure the correct molar ratio of this compound to your substrate. An excess of the reducing agent may be necessary for sluggish reactions.[1]
-
-
Activation:
-
Acid Catalysis: The reactivity of this compound is often significantly enhanced by the addition of an acid. Acetic acid is commonly used, but for very unreactive substrates, a stronger acid like trifluoroacetic acid can be employed.[7][8] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack.
-
Issue 2: Slow or Stalled Reaction
Q2: My reduction of a ketone is extremely slow or appears to have stopped before completion. What can I do to drive it to completion?
A2: Ketones are generally less reactive than aldehydes towards this compound.[6] If you are experiencing a sluggish reaction, consider the following strategies:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, do not exceed the decomposition temperature of this compound.[6]
-
Add a Catalyst:
-
Brønsted Acids: Adding acetic acid is a common and effective way to accelerate the reduction of ketones.[7] For very hindered or electron-rich ketones, trifluoroacetic acid can be a more potent activator.[8]
-
Lewis Acids: The addition of catalytic amounts of Lewis acids like TiCl₄ has been shown to dramatically accelerate the reduction of ketones with amine-boranes.[7]
-
-
Increase Reagent Concentration: A higher concentration of reactants can sometimes increase the reaction rate.[1]
-
Use a More Reactive Reagent: If optimization fails, consider using a more stable and sometimes more reactive alternative, such as 2-picoline borane or 5-ethyl-2-methylpyridine (B142974) borane, especially for reductive aminations.[5][9]
Issue 3: Formation of Side Products and Purification Challenges
Q3: I am observing significant side products in my reaction mixture, and purification is difficult. What are these byproducts and how can I remove them?
A3: Common byproducts in this compound reductions include residual pyridine, boric acid, and borate (B1201080) esters. These can complicate the purification of your desired product.
-
Identifying Side Products:
-
Pyridine: A common impurity, especially if the this compound has decomposed or if pyridine is used as a solvent.
-
Boric Acid/Borate Esters: Formed during the reaction and work-up.
-
-
Work-up and Purification Strategies:
-
Quenching Excess Reagent: At the end of the reaction, excess this compound can be carefully quenched by the slow addition of an acid, such as dilute HCl. This should be done in a well-ventilated fume hood as hydrogen gas is evolved.[10]
-
Removing Pyridine:
-
Acid Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl or aqueous copper sulfate) will protonate the pyridine, forming a water-soluble pyridinium (B92312) salt that can be removed in the aqueous phase.[11][12]
-
Azeotropic Removal: Residual traces of pyridine can be removed by co-evaporation with a solvent like toluene (B28343) or heptane (B126788) under reduced pressure.[11][12]
-
-
Removing Boron Residues:
-
Methanol (B129727) Co-evaporation: Boric acid and borate esters can often be removed by repeatedly adding methanol to the crude product and evaporating it under reduced pressure. This process converts the boron residues into volatile trimethyl borate.[13]
-
Aqueous Work-up: A thorough aqueous work-up can help remove water-soluble boron byproducts.
-
-
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on the yield of this compound reductions.
Table 1: Effect of Substrate and Reaction Conditions on Yield
| Entry | Starting Material | Reaction Time (hrs) | Reaction Temp. (°C) | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | 24 | 25 | Cyclohexanol | 81.5 | [6] |
| 2 | Acetophenone | 48 | 25 | 1-Phenylethanol | 95 | [6] |
| 3 | Benzophenone | 48 | 25 | Diphenylmethanol | 98 | [6] |
| 4 | Benzaldehyde | 0.5 | 25 | Benzyl alcohol | >99 | [6] |
| 5 | N-t-butylbenzylimine | 30 | 25 | N-t-butyl benzylamine | >95 | [6] |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Cyclohexylamine | This compound | Acetic Acid | 93 | [14] |
| Benzaldehyde | n-Butylamine | This compound | Acetic Acid | 74 | [14] |
| Cyclohexanone | Aniline | 2-Picoline Borane | Methanol/AcOH | 95 | [15] |
| Acetophenone | Benzylamine | 5-ethyl-2-methylthis compound | Methanol/AcOH | 92 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aldehyde
-
To a solution of the aldehyde (1.0 mmol) in a suitable solvent such as methanol or tetrahydrofuran (B95107) (5 mL) at room temperature, add this compound (1.1 mmol) portion-wise with stirring.
-
If the reaction is slow, add a catalytic amount of acetic acid (e.g., 0.1 mmol).
-
Monitor the reaction by TLC until the starting material is consumed (typically 0.5-3 hours).
-
Upon completion, cool the reaction mixture in an ice bath and slowly add 1M HCl (5 mL) to quench the excess this compound. Be cautious as hydrogen gas will evolve.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for Reductive Amination of a Ketone
-
To a solution of the ketone (1.0 mmol) and the amine (1.1 mmol) in methanol (10 mL), add a catalytic amount of acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add this compound (1.2 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 3-16 hours).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench with 1M HCl (5 mL).
-
Make the solution basic (pH ~9-10) by the addition of aqueous NaOH.
-
Extract the product with an organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
A logical workflow for troubleshooting low reaction yields.
Diagram 2: General Mechanism of Carbonyl Reduction by this compound
Simplified mechanism of acid-catalyzed carbonyl reduction.
Diagram 3: Key Factors Influencing Reaction Yield
Interrelationship of factors affecting the final product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. sciencemadness.org [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Pyridine Borane Mediated Aminations
Welcome to the technical support center for pyridine (B92270) borane (B79455) mediated aminations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this reductive amination procedure.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Amine
Q1: I am getting a low yield of my target amine. What are the potential causes and how can I improve it?
A1: Low yields in pyridine borane-mediated aminations can stem from several factors, primarily related to inefficient imine/iminium ion formation or degradation of the reagents.
-
Inefficient Imine/Iminium Ion Formation: The reaction proceeds through an imine or iminium intermediate. The formation of this intermediate is reversible and often the rate-limiting step.
-
pH is not optimal: The formation of the imine is typically favored under slightly acidic conditions (pH 4-7). If the pH is too low, the amine nucleophile will be protonated and rendered non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack.
-
Presence of water: Water can hydrolyze the imine intermediate, shifting the equilibrium back towards the starting materials.
-
-
Degradation of this compound: this compound has a limited shelf life of approximately six months and can decompose at temperatures above 54 °C.[1] It is also sensitive to moisture and can slowly hydrolyze.[2][3]
-
Poor Solubility of Reagents: If the carbonyl compound or amine are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced.
Troubleshooting Steps:
-
Optimize Reaction pH: If not already doing so, add a mild acid catalyst such as acetic acid. Start with a small amount and monitor the reaction progress. You can also use a buffer system to maintain the optimal pH range.
-
Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves to the reaction mixture to remove water as it is formed and drive the equilibrium towards the imine intermediate.[4]
-
Verify Reagent Quality: Ensure your this compound is fresh and has been stored correctly in a cool, dry place. If in doubt, use a fresh bottle.
-
Solvent Selection: Choose a solvent in which all reactants are fully soluble. Protic solvents like methanol (B129727) or ethanol (B145695) are often effective.[5]
Issue 2: Formation of a Tertiary Amine Byproduct (Over-Alkylation)
Q2: I am trying to synthesize a secondary amine from a primary amine, but I am observing the formation of a significant amount of the tertiary amine. How can I prevent this over-alkylation?
A2: Over-alkylation, or dialkylation, is a common side reaction when a primary amine is used, as the secondary amine product can react further with the carbonyl compound.[4][6]
Strategies to Minimize Over-Alkylation:
-
Stoichiometry Control: Using an excess of the primary amine can statistically favor the formation of the secondary amine. A 2 to 5-fold excess of the primary amine is a good starting point.
-
Two-Step (Indirect) Procedure: The most effective way to prevent over-alkylation is to separate the imine formation from the reduction step.
-
Imine Formation: React the primary amine and the carbonyl compound (in a 1:1 molar ratio) in a suitable solvent (e.g., methanol) at room temperature. A dehydrating agent can be added to drive this step to completion. Monitor the reaction by TLC or NMR.
-
Reduction: Once the imine is formed, cool the reaction mixture and then add the this compound to reduce the imine to the desired secondary amine.
-
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes help to slow down the rate of the second alkylation more than the first.
Issue 3: Presence of Alcohol Byproduct from Carbonyl Reduction
Q3: My reaction mixture contains a significant amount of the alcohol corresponding to the reduction of my starting aldehyde/ketone. How can I improve the selectivity for the amination product?
A3: The formation of an alcohol byproduct indicates that the this compound is reducing the starting carbonyl compound directly, in competition with the desired reductive amination pathway.
Tips to Enhance Selectivity:
-
Ensure Imine Formation: this compound is generally more selective for the imine/iminium ion over the carbonyl group, especially under acidic conditions which activate the imine for reduction.[4] Ensure that the conditions for imine formation are optimal (mildly acidic pH, removal of water) before the reduction takes place.
-
Order of Addition: In a one-pot procedure, mix the amine, carbonyl compound, and acid catalyst first and allow them to stir for a period (e.g., 30-60 minutes) to allow for imine formation before adding the this compound.
-
Choice of Reducing Agent: While this compound is generally selective, for particularly sensitive substrates where carbonyl reduction is a persistent issue, a more sterically hindered and less reactive reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) might be a better choice, as it shows high selectivity for the imine intermediate.[7]
Issue 4: Difficulties with Product Purification
Q4: I am having trouble purifying my amine product due to the presence of boron-containing byproducts. What is the best way to remove them?
A4: The workup of reactions involving borane reagents can be complicated by the formation of boric acid and other borane salts, which can sometimes co-purify with the desired amine product.
Workup and Purification Strategies:
-
Aqueous Workup: Quench the reaction by the slow addition of an aqueous acid (e.g., 1M HCl). This will hydrolyze any remaining this compound and boron-amine intermediates. Then, basify the solution (e.g., with NaOH or NaHCO₃) to deprotonate the amine product and extract it into an organic solvent.
-
Use of KHF₂: It has been reported that the use of potassium hydrogen fluoride (B91410) (KHF₂) as the acid catalyst can also facilitate the removal of borane byproducts during workup.[8]
-
Column Chromatography: If the byproducts persist, purification by column chromatography on silica (B1680970) gel is usually effective. Using a solvent system with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in the eluent can help to improve the chromatography of amines.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Entry | Amine:Carbonyl Ratio | Acid Catalyst | Dehydrating Agent | Desired Secondary Amine Yield (%) | Tertiary Amine Byproduct (%) | Alcohol Byproduct (%) |
| 1 | 1:1 | None | None | 45 | 30 | 20 |
| 2 | 2:1 | Acetic Acid (0.1 eq) | None | 75 | 15 | 5 |
| 3 | 1:1 | Acetic Acid (1.1 eq) | Molecular Sieves | 85 | <5 | 10 |
| 4 | 1:1 (Two-step) | Acetic Acid (1.1 eq) | Molecular Sieves | >95 | Not Detected | <5 |
Note: These are representative yields to illustrate trends and will vary depending on the specific substrates.
Table 2: Chemoselectivity of this compound
| Functional Group | Reactivity with this compound | Conditions for Reduction |
| Aldehyde/Ketone | Moderate | Can be reduced, but reduction is slower than imine/iminium ion reduction under acidic conditions. |
| Imine/Iminium Ion | High | Rapidly reduced, especially in the presence of an acid catalyst. |
| Ester | Low | Generally stable to this compound under typical reductive amination conditions. |
| Amide | Very Low | Generally stable. |
| Nitro Group | Low | Typically not reduced. |
| Alkene/Alkyne | Very Low | Generally stable, though hydroboration can occur under forcing conditions (e.g., high temperatures).[9] |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equiv), the primary or secondary amine (1.2 equiv), and a suitable solvent (e.g., methanol, 0.1 M).
-
Add a catalytic amount of acetic acid (0.1 - 1.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add this compound (1.2 equiv) portion-wise to the stirring solution. Be cautious of any gas evolution.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of 1M HCl.
-
Basify the mixture with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Two-Step Procedure to Avoid Over-Alkylation
Step A: Imine Formation
-
Dissolve the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol (0.2 M) in a round-bottom flask.
-
Add 4Å molecular sieves to the flask.
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR.
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure to obtain the crude imine.
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol (0.1 M) and cool the solution in an ice bath.
-
Slowly add this compound (1.1 equiv) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Work up the reaction as described in Protocol 1 (steps 6-9).
Visualizations
References
- 1. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Page loading... [guidechem.com]
- 3. andersondevelopment.com [andersondevelopment.com]
- 4. scribd.com [scribd.com]
- 5. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Functionalization of Organotrifluoroborates: Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyridine Borane Hydroboration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pyridine (B92270) borane (B79455) in hydroboration reactions. The information is tailored for scientists and professionals in research and drug development to help overcome common challenges and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydroboration of alkenes and alkynes using pyridine borane.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Incomplete activation of this compound. This compound requires activation for room temperature reactions, often achieved by heating or using an activating agent.[1][2] 2. Insufficient reaction time or temperature. 3. Degradation of the this compound reagent. | 1. For room temperature reactions, ensure the addition of an activator like iodine (I₂). A common stoichiometry is a 2:1:1 ratio of this compound:I₂:alkene.[1] If not using an activator, the reaction typically requires heating to 75-100 °C.[1] 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. For activated this compound at room temperature, a 2-hour reaction time is often sufficient.[1] 3. Use freshly opened or properly stored this compound. |
| Low Yield of the Desired Alcohol Product | 1. Competing side reactions, such as the reduction of other functional groups in the substrate. 2. Suboptimal workup procedure leading to product loss. 3. Inefficient oxidation of the organoborane intermediate. | 1. While this compound activated with iodine (Py·BH₂I) is chemoselective for alkenes over esters, amides, and amines, it will reduce ketones and carboxylic acids.[1] If these functional groups are present, consider a protecting group strategy or an alternative borane reagent. 2. Ensure complete removal of pyridine during workup, as it can interfere with purification. An acidic wash with dilute HCl is effective.[3][4] 3. Ensure proper stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) and base (e.g., NaOH) during the oxidation step.[2] |
| Incorrect Regioisomer Formed (Markovnikov Product) | 1. The inherent regioselectivity of the activated this compound reagent for the specific substrate. 2. Electronic effects of substituents on the alkene or alkyne. | 1. While hydroboration typically yields the anti-Markovnikov product, the degree of selectivity can vary.[2] For certain substrates, other hydroborating agents like 9-BBN or disiamylborane (B86530) may offer higher regioselectivity.[2] 2. For styrenes and related electronically biased systems, the regioselectivity can be influenced by the specific borane reagent used. Compare the selectivity of Py·BH₂I with other reagents like BH₃·THF to select the optimal one for your substrate.[1] |
| Formation of Unexpected Byproducts | 1. Over-reduction of the desired product or other functional groups. 2. For alkynes, double hydroboration across both π-bonds. | 1. Use the correct stoichiometry of the this compound reagent. For substrates with multiple reducible groups, careful control of equivalents is crucial. 2. To prevent double hydroboration of alkynes, consider using a bulkier borane reagent such as disiamylborane or 9-BBN.[5] |
| Difficulty in Removing Pyridine During Workup | Pyridine is a basic and relatively high-boiling solvent that can be difficult to remove completely by simple evaporation. | 1. Acidic Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the pyridine, forming a water-soluble pyridinium (B92312) salt that will move to the aqueous layer.[3][4] 2. Copper Sulfate (B86663) Wash: For acid-sensitive compounds, wash the organic layer with an aqueous solution of copper(II) sulfate. Pyridine will form a complex with the copper and be extracted into the aqueous layer.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my hydroboration reaction with this compound not working at room temperature?
This compound is a stable complex and, unlike borane-THF, requires energy to dissociate and react with the alkene.[1] For the reaction to proceed at room temperature, an activating agent is necessary. The most common method is the addition of iodine (I₂), which forms a more reactive Py·BH₂I species in situ.[1] Without an activator, you will need to heat the reaction, typically to 75-100 °C.[1]
Q2: I am getting a mixture of regioisomers. How can I improve the anti-Markovnikov selectivity?
While hydroboration is known for its anti-Markovnikov selectivity, the level of selectivity can be substrate-dependent.[2] If you are observing poor selectivity with activated this compound, consider using a sterically bulkier hydroborating agent. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane often provide higher regioselectivity due to increased steric hindrance, which further favors the addition of boron to the less substituted carbon of the double bond.[2]
Q3: Can I use this compound to hydroborate an alkene in the presence of a ketone?
No, this is generally not recommended. The activated this compound reagent (Py·BH₂I) will reduce ketones and carboxylic acids faster than it hydroborates the alkene.[1] If your substrate contains a ketone or carboxylic acid, you will likely obtain the reduced alcohol as the major product. In such cases, you should protect the ketone (e.g., as a ketal) before performing the hydroboration.
Q4: What is the stoichiometry for the activation of this compound with iodine?
For the room temperature hydroboration of an alkene, a common and effective stoichiometry is a 2:1:1 molar ratio of this compound : iodine (I₂) : alkene.[1]
Q5: My final product is contaminated with pyridine. What is the best way to remove it?
The most common and effective method to remove pyridine is to perform an acidic wash during the workup.[3][4] By washing your organic extract with a dilute acid like 1M HCl, the basic pyridine will be protonated to form pyridinium hydrochloride. This salt is soluble in the aqueous layer and will be separated from your desired product in the organic layer. For acid-sensitive products, a wash with aqueous copper(II) sulfate is a good alternative.[6]
Data Presentation
Table 1: Regioselectivity of Hydroboration of Alkynes with Different Borane Reagents[1]
| Alkyne Substrate | Borane Reagent | Product Ratio (Internal/Terminal Addition) |
| 1-Phenyl-1-propyne | BH₃·THF | 3:1 |
| 1-Phenyl-1-propyne | Py·BH₂I | 15:1 |
| p-CF₃-Phenyl-1-propyne | Py·BH₂I | >20:1 |
| p-MeO-Phenyl-1-propyne | Py·BH₂I | 1:2 |
Table 2: Chemoselectivity of this compound Hydroboration[1]
| Substrate Functional Group | Reactivity with Py·BH₂I | Comments |
| Alkene | Reactive | Undergoes hydroboration at room temperature. |
| Ester | Non-reactive | Stable under the reaction conditions for 2 hours. |
| Amide | Non-reactive | Stable under the reaction conditions for 2 hours. |
| Amine | Non-reactive | Stable under the reaction conditions for 2 hours. |
| Ketone | Reactive | Reduction is faster than hydroboration. |
| Carboxylic Acid | Reactive | Reduction is faster than hydroboration. |
Experimental Protocols
General Protocol for Room Temperature Hydroboration-Oxidation of an Alkene using this compound and Iodine
This protocol is adapted from the procedure described by Clay and Vedejs.[1][7]
1. Hydroboration Step:
-
To a solution of the alkene (1.0 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.0 mmol).
-
To this stirring mixture, add iodine (I₂) (1.0 mmol) portion-wise. Hydrogen gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
2. Oxidation Step:
-
After the hydroboration is complete, cool the reaction mixture in an ice bath.
-
Slowly add methanol (B129727) (MeOH), followed by an aqueous solution of sodium hydroxide (B78521) (e.g., 3M NaOH).
-
Carefully add hydrogen peroxide (e.g., 30% H₂O₂) dropwise to the stirring mixture. Caution: This addition can be exothermic.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the oxidation is complete.
3. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to decompose any excess peroxide.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Wash the combined organic layers with 1M HCl to remove pyridine, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
stability of pyridine borane in protic vs aprotic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of pyridine (B92270) borane (B79455) in protic and aprotic solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing pyridine borane?
This compound is thermally sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator (2-8°C) to maintain its quality and prevent decomposition.[1][2][3] It should be kept away from heat, sparks, and open flames.[1]
Q2: Is this compound stable in air?
While some amine borane complexes are noted for their air and moisture stability, this compound is moisture-sensitive.[4][5] Prolonged exposure to moist air should be avoided as it can lead to hydrolysis and a decrease in reagent activity.[3][6]
Q3: What are the signs of this compound decomposition?
Decomposition of this compound can be indicated by a change in appearance (e.g., color change from colorless/light yellow to darker shades), gas evolution (hydrogen), or a decrease in its reducing activity in a reaction.[3] For quantitative assessment, ¹¹B NMR spectroscopy can be used to detect the presence of boronic acids or other boron-containing byproducts.
Q4: Can I use this compound in protic solvents like methanol (B129727) or water?
While this compound is often used in protic solvents for reactions like reductive aminations, its stability is limited.[7][8] It reacts with water, and this reaction can be vigorous, liberating flammable hydrogen gas.[9] In alcohols, it is more stable than in water, but slow decomposition (solvolysis) will still occur. The rate of decomposition is dependent on the specific alcohol, temperature, and the concentration of the solution. Therefore, it is recommended to prepare solutions in protic solvents fresh before use and to be aware of potential gas evolution.
Q5: Which aprotic solvents are recommended for this compound?
Aprotic solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran, toluene, hexane, and cyclohexane (B81311) are suitable for dissolving this compound and are generally considered inert towards the complex.[7][8]
Q6: What are the known decomposition products of this compound?
Upon decomposition, this compound can produce hydrogen gas, nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of boron.[3][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or No Reactivity | Decomposition of this compound due to improper storage or handling. | 1. Verify Storage: Ensure the reagent has been stored at the recommended temperature (2-8°C) under an inert atmosphere. 2. Check Age: Older batches may have degraded. If possible, use a fresh bottle. 3. Test Activity: Perform a small-scale test reaction with a reliable substrate to confirm the reagent's activity. 4. ¹¹B NMR Analysis: Analyze a sample of the this compound solution using ¹¹B NMR to check for impurities or degradation products. The pure compound should show a characteristic quartet. |
| Incompatibility with solvent or other reagents. | 1. Solvent Choice: If using a protic solvent, prepare the solution immediately before use. For longer reaction times, consider switching to a compatible aprotic solvent. 2. Reagent Compatibility: Ensure that other reagents in the reaction mixture are compatible with this compound. Avoid strong acids, acid chlorides, and strong oxidizing agents.[1][3] | |
| Unexpected Gas Evolution | Reaction with protic solvents (e.g., water, alcohols) or acidic impurities. | 1. Dry Glassware and Solvents: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis. 2. Control Temperature: If working in a protic solvent, maintain a low temperature to minimize the rate of solvolysis. 3. Ventilation: Always work in a well-ventilated fume hood and do not seal the reaction vessel to prevent pressure buildup.[11] |
| Exothermic Reaction / Thermal Runaway | The decomposition of this compound is exothermic. This can be accelerated by impurities or high temperatures. | 1. Temperature Control: Use an ice bath to control the reaction temperature, especially during the addition of the reagent. 2. Slow Addition: Add the this compound solution to the reaction mixture slowly and in a controlled manner. 3. Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[12] |
| Difficulty in Product Purification | Formation of boron-containing byproducts that are difficult to remove. | 1. Quenching: After the reaction is complete, carefully quench any remaining this compound and boron byproducts. A common method is the slow, controlled addition of methanol followed by water or a dilute acid.[11] 2. Aqueous Workup: An acidic or basic aqueous wash can help to remove boron salts. For example, washing with a dilute HCl solution can protonate the pyridine, making it water-soluble. 3. Chromatography: If byproducts persist, column chromatography may be necessary. Adding a small amount of a base like triethylamine (B128534) to the eluent can sometimes help when using silica (B1680970) gel.[12] |
Data on this compound Stability
Quantitative data on the stability of this compound is highly dependent on the specific conditions (solvent, temperature, concentration). The following table summarizes qualitative and semi-quantitative information. It is recommended to determine the stability for your specific experimental setup using the protocol outlined below.
| Solvent Type | Solvent Example | Relative Stability | Comments |
| Aprotic (Non-polar) | Toluene, Hexane | High | Generally stable. Recommended for long-term storage of solutions. |
| Aprotic (Polar) | Tetrahydrofuran (THF) | High | Good stability. A common solvent for reactions. |
| Protic (Alcohol) | Methanol, Ethanol | Moderate | Slow decomposition occurs. Solutions should be prepared fresh. Gas evolution is possible. |
| Protic (Aqueous) | Water | Low | Reacts vigorously to produce hydrogen gas. Not recommended as a solvent.[9] |
A study on a related compound, a 2-phenylpyridine (B120327) borane derivative, showed approximately 5% decomposition over 3 days at 20°C in CDCl₃.[6]
Experimental Protocols
Protocol for Assessing this compound Stability by ¹¹B NMR Spectroscopy
This protocol allows for the quantitative monitoring of this compound decomposition in a given solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of interest (protic or aprotic)
-
NMR tubes
-
Internal standard (e.g., a known concentration of a stable boron-containing compound or a non-boron compound for ¹H NMR correlation)
-
NMR spectrometer capable of ¹¹B detection
Procedure:
-
Under an inert atmosphere, prepare a stock solution of this compound in the chosen solvent to a known concentration (e.g., 0.1 M).
-
If using an internal standard, add it to the stock solution.
-
Transfer an aliquot of the solution to an NMR tube and seal it.
-
Acquire an initial ¹¹B NMR spectrum (and ¹H NMR if using a non-boron internal standard) at t=0. The characteristic quartet for this compound should be observed around -12.6 ppm in CDCl₃.[8]
-
Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).
-
Acquire subsequent ¹¹B NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
Integrate the this compound signal and the internal standard signal. The decrease in the relative integration of the this compound signal over time corresponds to its decomposition.
-
Plot the concentration or relative amount of this compound versus time to determine the rate of decomposition.
Protocol for Measuring Gas Evolution from this compound in Protic Solvents
This method provides a semi-quantitative measure of decomposition by monitoring the volume of hydrogen gas evolved.
Materials:
-
This compound
-
Protic solvent (e.g., methanol)
-
Reaction flask with a sidearm
-
Gas burette or other gas collection apparatus
-
Stir plate and stir bar
-
Thermostatted bath
Procedure:
-
Set up the reaction flask connected to the gas burette in the thermostatted bath.
-
Add a known volume of the protic solvent to the flask and allow it to reach the desired temperature.
-
Add a known mass of this compound to the solvent with stirring.
-
Immediately start monitoring the volume of gas collected in the burette over time.
-
Record the volume of gas evolved at regular intervals until gas evolution ceases.
-
The rate of gas evolution is an indicator of the rate of decomposition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting this compound reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.ie [fishersci.ie]
- 3. Borane-pyridine complex(110-51-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. rsc.org [rsc.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Pyridine Borane Reactions
Welcome to the technical support center for purifying products from pyridine (B92270) borane (B79455) reactions. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the work-up and purification of reactions involving pyridine borane.
Q1: How can I effectively remove the pyridine byproduct from my organic product?
A1: Pyridine is a basic, water-miscible byproduct that can be challenging to remove completely. Several methods can be employed, depending on the stability of your desired product.
-
Aqueous Acid Wash (for acid-stable compounds): The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl or 10-20% citric acid).[1][2][3] This protonates the pyridine to form a water-soluble pyridinium (B92312) salt, which partitions into the aqueous layer.[2][4] A subsequent wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is often necessary to remove any residual acid.[1]
-
Copper (II) Sulfate (B86663) Wash (for acid-sensitive compounds): For products that are not stable in acidic conditions, washing the organic layer with a saturated aqueous solution of copper (II) sulfate (CuSO₄) is a highly effective alternative.[1][3][5] Pyridine forms a deep blue, water-soluble complex with copper, which is then extracted into the aqueous phase.[1][3]
-
Azeotropic Removal: If trace amounts of pyridine remain after extraction, co-evaporation with a solvent like toluene (B28343) under reduced pressure can be effective.[1][2] Toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal.[1]
Q2: What is the best way to remove boron-containing byproducts?
A2: The borane portion of the reagent typically gets converted into boric acid or other borate (B1201080) species upon quenching and work-up.[6][7] These byproducts can sometimes complicate purification.
-
Aqueous Extraction: Most simple boron byproducts, like boric acid, have some water solubility and can be removed during standard aqueous washes.
-
Methanol (B129727) Co-evaporation: A highly effective method for removing many boron residues is to repeatedly concentrate the reaction mixture from methanol (MeOH) under reduced pressure.[8][9] This process forms volatile trimethyl borate (B(OMe)₃), which is easily removed with the solvent.[8][9]
-
Filtration: In some cases, boron byproducts may precipitate from the reaction mixture. If a solid forms, it can often be removed by filtration through a pad of Celite.
Q3: How should I properly quench a this compound reaction?
A3: Quenching is a critical step to safely destroy any unreacted this compound and to begin the work-up process.
-
Slow Addition of a Protic Solvent: The reaction is typically quenched by the slow, careful addition of a protic solvent. Methanol is commonly used, followed by water or dilute acid.[10] The addition should be done at a controlled temperature (e.g., in an ice bath) as the quench can be exothermic and may generate hydrogen gas.[7][11]
-
Aqueous Quench: Adding ice-cold water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is also a standard quenching procedure.[10][12]
Q4: My product is an amine. Will the acidic wash extract my product into the aqueous layer along with the pyridine?
A4: Yes, this is a significant risk. If your product is a basic amine, it will also be protonated by the acid wash and extracted into the aqueous layer. In this scenario, avoid acidic washes.
-
Use the Copper Sulfate Method: The CuSO₄ wash is the preferred method for removing pyridine when the desired product is a base-sensitive or basic compound itself.[3]
-
Base/Organic Extraction: An alternative is to basify the combined aqueous layers with a strong base (e.g., NaOH) to deprotonate your amine product, making it soluble in organic solvents again. You can then re-extract your product into an organic layer (e.g., dichloromethane (B109758) or ethyl acetate).[13][14] This method, however, will also regenerate free pyridine, so subsequent purification steps like chromatography may be necessary.
Q5: Can I use silica (B1680970) gel chromatography directly after the reaction?
A5: While possible, it is not recommended without an initial work-up. Pyridine's basicity can cause significant "tailing" or streaking of compounds on a standard silica gel column, leading to poor separation.[1][13] It is best practice to perform an extractive work-up (as described in Q1 and Q2) to remove the majority of pyridine and boron byproducts before attempting chromatography. If tailing is still an issue, adding a small amount of a basic modifier like triethylamine (B128534) (~1%) to the chromatography eluent can help improve peak shape.[13]
Data Summary Tables
For quick reference, the following tables summarize the common purification challenges and methods.
Table 1: Troubleshooting Guide for Common Purification Issues
| Problem | Potential Cause | Recommended Solution(s) | Notes |
| Pyridine still present in product (TLC/NMR) | Incomplete removal during work-up. | 1. Repeat dilute acid wash (1-5% HCl).[1] 2. Wash with saturated aq. CuSO₄.[3] 3. Co-evaporate with toluene.[1][2] | Use CuSO₄ if product is acid-sensitive. |
| Product is lost during acidic wash | The product is a basic compound (e.g., an amine). | 1. Basify the aqueous layer and re-extract the product.[13] 2. In the future, use non-acidic methods like a CuSO₄ wash.[3][5] | Re-extraction may also recover pyridine. |
| Persistent emulsion during extraction | High concentration of salts or byproducts. | 1. Add brine (saturated aq. NaCl) to the separatory funnel.[2] 2. Use gentle swirling instead of vigorous shaking.[2] 3. Filter the entire mixture through Celite. | |
| Boron residues in final product | Incomplete removal of boric acid/borates. | 1. Concentrate the product from methanol several times.[8][9] 2. Perform additional aqueous washes. | Co-evaporation with methanol is highly effective. |
| Poor separation on silica gel column (tailing) | Residual pyridine in the crude product. | 1. Improve the initial extractive work-up to remove pyridine. 2. Add a basic modifier (e.g., 1% triethylamine) to the eluent.[13] | Ensure the product is stable to triethylamine. |
Experimental Protocols
Protocol 1: Standard Extractive Work-up for Acid-Stable Products
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench: Slowly and carefully add methanol dropwise to the stirred reaction mixture to quench any excess this compound. After gas evolution ceases, add water.
-
Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (2 x volume of organic layer).[2] Collect the organic layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[12] Further purification by chromatography or crystallization can then be performed.
Visual Guides
The following diagrams illustrate key decision-making processes and workflows for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - removal of pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. organic chemistry - How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 7. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Pyridine Borane Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of pyridine (B92270) borane (B79455) to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for pyridine borane?
A1: For optimal stability, this compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[1] Some suppliers also recommend cold storage to maintain product quality.[2] Storing at ambient temperatures can lead to a significantly shorter shelf-life; one source indicates a shelf-life of only six months at room temperature. It is also noted to be thermally unstable at temperatures above 54°C, which can lead to decomposition.[3]
Q2: What type of container should I use to store this compound?
A2: this compound should be stored in a tightly closed container to prevent exposure to moisture and air.[1][2] The use of an inert atmosphere, such as a nitrogen or argon blanket, is also highly recommended to displace air and moisture, further preserving the product's integrity.[2]
Q3: Is this compound sensitive to air and moisture?
A3: Yes, this compound is sensitive to both air and moisture.[2] It hydrolyzes slowly in water.[4][5] Exposure to moist air or water should be avoided. Therefore, it is crucial to handle the reagent under dry conditions and to ensure the storage container is well-sealed.
Q4: What are the signs of this compound decomposition?
A4: Decomposition of this compound may not always be visually apparent. However, a noticeable change in color, the presence of solid precipitates, or a change in viscosity could indicate degradation. For accurate assessment, analytical methods such as ¹¹B NMR or ¹H NMR spectroscopy are recommended to determine the purity and identify decomposition products.[6]
Q5: What substances are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] Contact with these substances can lead to vigorous reactions and decomposition. It is essential to store this compound away from these materials.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Reduced reactivity in experiments | Decomposition of this compound due to improper storage. | - Verify the storage conditions (temperature, inert atmosphere). - Test the purity of the this compound using ¹H NMR or ¹¹B NMR (see Experimental Protocols). - If decomposition is confirmed, procure a fresh batch of the reagent. |
| Inconsistent experimental results | Partial decomposition of the reagent leading to variable active content. | - Ensure the reagent bottle is tightly sealed immediately after use. - Aliquot the reagent into smaller, single-use containers to minimize repeated exposure of the bulk material to air and moisture. |
| Visible changes in the reagent (e.g., color change, precipitation) | Significant degradation has occurred. | - Do not use the reagent. - Dispose of the material according to your institution's safety guidelines. - Review your storage and handling procedures to prevent future occurrences. |
| Pressure buildup in the container | Decomposition leading to gas evolution (e.g., hydrogen). | - Handle the container with extreme caution in a well-ventilated fume hood. - Do not heat the container, as it may explode under confinement.[5] - Follow appropriate procedures for safely venting and disposing of the material. |
Quantitative Data on Stability
The following table provides illustrative data on the stability of this compound under different storage conditions. This data is based on typical degradation profiles for temperature and moisture-sensitive reagents and should be used as a general guideline. Actual stability will depend on the specific purity of the lot and the handling conditions.
| Storage Condition | Temperature | Relative Humidity | Time | Purity (Illustrative) |
| Recommended | 2-8°C | < 20% (with inert gas) | 12 months | > 98% |
| Ambient | 20-25°C | ~ 40-60% | 6 months | ~ 90% |
| Accelerated | 40°C | 75% | 1 month | < 80% |
| Elevated Temperature | 55°C | - | 1 week | Significant decomposition |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by ¹H NMR Spectroscopy
This protocol describes a method to assess the purity of this compound and detect the presence of common decomposition products.
1. Materials and Equipment:
- This compound sample
- Anhydrous deuterated chloroform (B151607) (CDCl₃)
- Internal standard (e.g., 1,3,5-trimethoxybenzene)
- NMR tubes
- NMR spectrometer (≥400 MHz)
2. Sample Preparation: a. In a glovebox or under an inert atmosphere, accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. b. Accurately weigh a suitable amount of the internal standard into the same vial. c. Add approximately 0.7 mL of anhydrous CDCl₃ to the vial. d. Cap the vial and gently swirl to dissolve the sample and internal standard completely. e. Transfer the solution to an NMR tube and cap it.
3. NMR Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration. c. Integrate the characteristic signals for this compound (e.g., the aromatic protons) and the internal standard.
4. Data Analysis: a. Calculate the purity of the this compound by comparing the integral of its protons to the integral of the known amount of the internal standard. b. Examine the spectrum for the appearance of new signals that may correspond to decomposition products, such as free pyridine or boric acid derivatives.
Visualizing Decomposition Factors
The following diagram illustrates the key factors that can lead to the decomposition of this compound.
This guide provides a comprehensive overview of the best practices for storing and handling this compound to ensure its stability and efficacy in your research. For any further questions or concerns, please contact your chemical supplier's technical service department.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8106200B2 - this compound complexes - Google Patents [patents.google.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Pyridine-borane | C5H8BN | CID 123022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with Pyridine Borane
Welcome to the technical support center for pyridine (B92270) borane (B79455) reductions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving pyridine borane, a versatile yet sometimes challenging reducing agent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no conversion. What are the most common initial checks I should perform?
A1: When facing low conversion, a systematic check of your reagents and reaction setup is the first crucial step. Start by verifying the quality and handling of your this compound, ensuring your reaction conditions are anhydrous, and confirming the purity of your substrate and solvent.
To help diagnose the issue, consider the following troubleshooting workflow:
Caption: Initial troubleshooting workflow for low conversion rates.
Q2: How can I assess the quality of my this compound reagent?
A2: The quality of this compound can degrade over time, especially with improper storage. It has a reported shelf life of about six months and can decompose at temperatures above 54°C[1].
-
Visual Inspection: Fresh this compound is typically a clear to slightly yellow liquid.[2] Significant darkening or the presence of precipitates may indicate decomposition.
-
Proton NMR (¹H NMR): A fresh sample should show a characteristic broad quartet for the BH₃ protons. The appearance of new signals could indicate decomposition products.
-
Activity Test: A simple functional test is often the most reliable method. You can perform a small-scale reduction of a known, reactive substrate like benzaldehyde (B42025) and monitor the conversion by TLC or GC-MS.
Protocol 1: Rapid Activity Test for this compound
-
Reaction Setup: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1 equivalent) in anhydrous THF or methanol (B129727).
-
Reagent Addition: Add this compound (1.5 equivalents). For reactions in neutral protic solvents, the reaction may be slow. To accelerate, a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can be added.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC every 30 minutes.
-
Analysis: A significant conversion to benzyl (B1604629) alcohol within a few hours indicates an active reagent. If little to no conversion is observed, the reagent has likely degraded.
Q3: I suspect moisture is affecting my reaction. How critical are anhydrous conditions?
A3: While this compound is more stable to air and moisture than borane-THF or sodium borohydride, its reactivity can be diminished by water.[1][2] this compound can slowly hydrolyze in the presence of water, which consumes the active hydride species.
Best Practices for Maintaining Anhydrous Conditions:
-
Solvents: Always use freshly dried, anhydrous solvents.
-
Glassware: Flame-dry or oven-dry all glassware before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Reagents: Ensure your substrate and any other reagents are free of residual water.
Q4: My conversion rate is still low after checking my reagents and conditions. What are the next steps in optimizing the reaction?
A4: If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. The key variables to investigate are stoichiometry, temperature, solvent, and the potential need for a catalyst.
Caption: Systematic optimization steps for improving conversion rates.
Troubleshooting Guides
Issue 1: Incomplete Reduction of a Ketone
Q: I am trying to reduce a sterically hindered ketone, and the reaction is stalling at low conversion. How can I drive the reaction to completion?
A: Sterically hindered substrates are often less reactive and require more forcing conditions. The following strategies can be employed, often in combination:
1. Increase Stoichiometry of this compound: For challenging substrates, an excess of the reducing agent is often necessary to achieve full conversion. It is common to use between 1.5 to 3.0 equivalents of this compound.
2. Elevate the Reaction Temperature: this compound reductions are often performed at room temperature, but for less reactive ketones, heating is beneficial. A study on direct amidation, a related reaction, showed that higher boiling point solvents like xylenes (B1142099) gave better yields than toluene, indicating the positive effect of higher temperatures.[3]
3. Add a Lewis Acid Catalyst: The reactivity of this compound can be significantly enhanced by the addition of a Lewis acid. For example, the reduction of ketones can be accelerated by the addition of catalytic amounts of TiCl₄.[4]
Protocol 2: Lewis Acid-Catalyzed Reduction of a Hindered Ketone
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the hindered ketone (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Catalyst Addition: Cool the solution to 0°C and add a solution of TiCl₄ in DCM (10 mol%) dropwise.
-
Reagent Addition: Add a solution of this compound (1.5-2.0 equivalents) in DCM dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Table 1: Effect of Temperature and Catalyst on Ketone Reduction
| Substrate | This compound (eq.) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Acetophenone | 1.5 | None | THF | 25 | 24 | ~70 |
| Acetophenone | 1.5 | None | Toluene | 80 | 6 | >95 |
| Benzophenone | 1.0 | None | DCM | 25 | >24 | Low |
| Benzophenone | 1.0 | TiCl₄ (10%) | DCM | 25 | 0.5 | 97[4] |
Issue 2: Low Yield in Reductive Amination
Q: My reductive amination using this compound is giving a low yield of the desired amine, and I see byproducts. What is going wrong?
A: Low yields in reductive amination can be due to inefficient imine/iminium ion formation or competing side reactions, such as the reduction of the starting carbonyl compound.
1. Optimize Imine Formation: Imine formation is an equilibrium process and is often the rate-limiting step. It is typically favored under mildly acidic conditions (pH 4-5).[5]
-
Add Acetic Acid: Including 1.0-1.2 equivalents of acetic acid can catalyze imine formation.
-
Remove Water: The use of a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.
2. Control the Reduction Step: this compound can reduce the starting aldehyde or ketone if it is too reactive under the chosen conditions.
-
Stepwise Procedure: First, form the imine by stirring the carbonyl compound and amine with acetic acid for 1-2 hours. Then, add the this compound to reduce the pre-formed imine.
-
Temperature Control: Add the this compound at a lower temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature.
Protocol 3: Stepwise Reductive Amination with this compound
-
Imine Formation: In a dry flask under an inert atmosphere, dissolve the aldehyde or ketone (1 equivalent) and the amine (1.1 equivalents) in an anhydrous solvent (e.g., methanol or DCM). Add acetic acid (1.1 equivalents) and stir at room temperature for 1-2 hours. Monitor imine formation by TLC or NMR.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add this compound (1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the imine is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of 1M HCl. Basify the aqueous layer with NaOH and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the crude product for purification.
Table 2: Reductive Amination of Various Substrates with this compound
| Carbonyl Substrate | Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | Benzylamine | Dibenzylamine | 30 | 25 | >95[2] |
| Cyclohexanone | Morpholine | N-Cyclohexylmorpholine | 24 | 25 | >95[2] |
| Acetophenone | n-Butylamine | N-sec-phenethyl-n-butylamine | 48 | 55 | >95[2] |
Note: The data in this table is derived from a study using this compound with an equivalent of HCl to facilitate the reaction.[2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and competing pathways in a reductive amination reaction using this compound.
Caption: Competing pathways in reductive amination with this compound.
References
Pyridine Borane Reduction Efficiency: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the efficiency of pyridine (B92270) borane (B79455) reductions, with a specific focus on the critical role of pH. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a mechanistic overview to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My pyridine borane reduction is sluggish or incomplete. What is the first parameter I should investigate?
A1: The first and most critical parameter to investigate is the pH of your reaction medium. This compound often requires acidic conditions for activation. In neutral or basic media, the reducing power of this compound is significantly diminished for many substrates, such as ketones and imines.
Q2: What is the optimal pH range for a this compound reduction?
A2: The optimal pH is substrate-dependent. However, for the reduction of many carbonyl compounds and imines, mildly acidic conditions (pH 4-6) are often a good starting point. For reductive amination of proteins, a pH range of 5-9 has been shown to be effective, while very strong acidic conditions, such as using trifluoroacetic acid, can lead to different selectivities, like the reduction of tryptophan residues[1]. It is crucial to perform a pH optimization study for your specific reaction.
Q3: I'm observing significant gas evolution (bubbling) from my reaction mixture, and the yield is low. What is happening?
A3: This is likely due to the hydrolysis of this compound, a competing reaction that becomes more pronounced at higher pH values. Hydrolysis of the borane complex releases hydrogen gas and consumes the reducing agent, thereby lowering the yield of your desired product. Maintaining a slightly acidic to neutral pH can help suppress this side reaction.
Q4: Can I run this compound reductions in protic solvents like water or methanol?
A4: Yes, this compound is relatively stable towards hydrolysis and methanolysis, especially in neutral or slightly acidic conditions, which allows for reactions to be performed in protic solvents[2]. This is particularly advantageous for reactions like reductive amination where iminium ion formation is facilitated in such solvents[2].
Q5: Are there alternatives to this compound for reductive aminations that might be more stable or easier to handle?
A5: Yes, derivatives such as 2-picoline borane and 5-ethyl-2-methylpyridine (B142974) borane are more stable alternatives with higher flashpoints[2]. They can be easier to handle on a larger scale and are also compatible with protic solvents[2].
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The reaction medium may be too neutral or basic. Gradually add a dilute acid (e.g., 0.1 M HCl or acetic acid) to lower the pH to a range of 4-6. Monitor the reaction progress by TLC or LC-MS. |
| Hydrolysis of this compound | If the reaction is run at a pH that is too high, the reagent may have decomposed. Ensure the pH is not basic. Consider adding the this compound in portions to maintain a sufficient concentration throughout the reaction. |
| Insufficient Reagent | The stoichiometry of this compound may be too low. Increase the equivalents of this compound used (e.g., from 1.5 to 2.5 equivalents). |
| Low Temperature | The reaction may require thermal energy to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gently heating the mixture (e.g., to 40-50 °C). |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Over-reduction | In some cases, particularly with sensitive substrates, the desired product may be further reduced. This can sometimes be mitigated by carefully controlling the reaction time and stoichiometry of the reducing agent. |
| pH-dependent Side Reactions | The chosen pH may favor a competing reaction pathway. Screen a range of pH values to find a window where the desired reaction is selective. |
| Reaction with Solvent | Although generally stable, prolonged reaction times in certain protic solvents at elevated temperatures could lead to side reactions. If suspected, consider switching to an aprotic solvent and adjusting the pH accordingly. |
Data Presentation
The efficiency of this compound reductions is highly dependent on the pH of the reaction medium. The following table summarizes the effect of pH on the reduction of a model substrate, benzaldehyde, to benzyl (B1604629) alcohol.
| pH | Reaction Time (hours) | Yield of Benzyl Alcohol (%) | Observations |
| 4 | 2 | 95 | Fast and clean conversion. |
| 5 | 4 | 92 | Efficient conversion. |
| 6 | 8 | 85 | Slower reaction rate. |
| 7 | 24 | 40 | Sluggish reaction with incomplete conversion. |
| 8 | 24 | <10 | Minimal conversion, significant starting material remains. |
| 9 | 24 | <5 | Negligible reaction, evidence of reagent decomposition (gas evolution). |
Note: This data is illustrative and the optimal pH for other substrates may vary.
Experimental Protocols
General Protocol for pH Optimization of a this compound Reduction
This protocol describes a general method for optimizing the pH for the reduction of a carbonyl compound (e.g., an aldehyde or ketone) using this compound.
Materials:
-
Carbonyl compound (substrate)
-
This compound
-
An appropriate solvent (e.g., methanol, ethanol, or THF/water mixture)
-
Buffer solutions of various pH values (e.g., acetate (B1210297) buffer for pH 4-5.5, phosphate (B84403) buffer for pH 6-8) or a dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for pH adjustment.
-
Thin-layer chromatography (TLC) plates and appropriate eluent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Setup: In a series of round-bottom flasks, dissolve the carbonyl compound (1 equivalent) in the chosen solvent.
-
pH Adjustment: To each flask, add a different buffer solution or adjust the pH by dropwise addition of dilute acid or base to achieve a range of desired pH values (e.g., pH 4, 5, 6, 7, and 8).
-
Initiation of Reaction: To each flask, add this compound (1.5-2.0 equivalents) at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) using TLC. Note the time required for the disappearance of the starting material spot.
-
Work-up: Once a reaction is complete (as indicated by TLC), quench the excess this compound by the slow addition of a few drops of acetone. Remove the solvent under reduced pressure.
-
Extraction: Add water and an organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the yield and purity of the desired alcohol.
-
Optimization: Based on the reaction times and yields, identify the optimal pH for your specific reduction.
Mandatory Visualizations
Logical Relationship between pH and this compound Reduction Efficiency
Caption: The influence of pH on the state of this compound and the resulting reduction outcome.
Experimental Workflow for pH Optimization
Caption: A stepwise workflow for the optimization of pH in a this compound reduction.
References
activation methods for enhancing pyridine borane reactivity
Technical Support Center: Pyridine (B92270) Borane (B79455) Activation
Welcome to the technical support center for pyridine borane (Py·BH₃) applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the reactivity of this compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable, solid complex of pyridine and borane (BH₃). It was developed as a more convenient and safer alternative to highly reactive and hazardous reagents like diborane (B8814927) gas or borane-THF solutions.[1][2] It is valued for its stability, ease of handling, and moderate solubility in common organic solvents, making it a versatile reagent for reductions and hydroborations.[3]
Q2: How should I handle and store this compound?
A2: this compound is a moisture-sensitive solid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically 2-8°C. Avoid contact with strong acids, oxidizing agents, and water, as this can lead to the release of flammable borane gas. Note that standard this compound may have a limited shelf life of around six months and can decompose at elevated temperatures.[4]
Q3: Why is activation of this compound often necessary?
A3: While stable, this compound can be a slow or unreactive reducing agent at ambient temperatures.[2] The strong coordination between pyridine and borane means that significant thermal energy (e.g., heating to 75-100°C) is often required to dissociate the complex and release the reactive borane moiety, particularly for reactions like hydroboration.[5] Chemical activation allows these reactions to proceed under much milder conditions (e.g., room temperature), improving reaction rates, efficiency, and functional group tolerance.
Q4: What are the main strategies for activating this compound?
A4: The two primary methods for enhancing this compound reactivity are:
-
Brønsted/Protic Acid Catalysis: The addition of a strong acid like HCl, H₂SO₄, or triflic acid (TfOH) protonates the pyridine ring, which weakens the nitrogen-boron bond and increases the hydridic character of the B-H bonds, accelerating reductions.[2]
-
Lewis Acid / Electrophilic Activation: Lewis acids can coordinate to the pyridine or react with the borane hydrides. For example, iodine (I₂) reacts with this compound to generate a more reactive hydroborating agent, Py·BH₂I.[5] Other Lewis acids can also be used to activate the substrate, making it more susceptible to reduction.[6][7][8]
Troubleshooting Guide
Q5: My reduction reaction is very slow or not starting at all. What should I do?
A5: A stalled reaction is a common issue that can typically be resolved by systematically checking your reagents and conditions.
-
Cause 1: Reagent Quality: this compound can degrade over time, especially with improper storage.[4]
-
Solution: Use a fresh bottle of this compound or verify the activity of your current stock on a reliable test reaction (e.g., reduction of cyclohexanone). Ensure your solvent is anhydrous, as moisture can decompose the reagent.
-
-
Cause 2: Insufficient Activation: For many substrates, this compound requires activation to be effective at room temperature.[2]
-
Solution: Add a catalytic or stoichiometric amount of an activator. For reductions of ketones or imines, adding one equivalent of a protic acid like HCl (as a solution in dioxane or ether) is a common and effective strategy.[2]
-
-
Cause 3: Low Temperature: Without an activator, thermal energy is needed to promote the dissociation of the pyridine-borane complex.[5]
-
Solution: If your substrate is stable at higher temperatures and you wish to avoid acidic activators, try heating the reaction mixture to 75-100°C.[5]
-
The following workflow can help diagnose the issue:
Q6: I am performing a hydroboration, but the reaction is inefficient. How can I improve it?
A6: Standard this compound requires high temperatures for hydroboration.[5] Activation is highly recommended for efficient and selective reactions at room temperature.
-
Solution: Activate the this compound by replacing a hydride with a good leaving group. The most common method is the addition of 50 mol% of iodine (I₂) to a solution of this compound in a solvent like dichloromethane (B109758). This generates a more reactive species, Py·BH₂I, in situ, which readily hydroborates alkenes at room temperature.[5]
-
Alternative Activators: Other activators like bromine (Br₂), triflic acid (TfOH), and HNTf₂ can also be used, but they offer different balances of reactivity and selectivity.[5] See the data table below for a comparison.
Q7: Which activator should I choose for my specific application?
A7: The optimal activator depends on the desired transformation and substrate.
-
For Ketone/Imine Reductions: Brønsted acids are generally the most straightforward and cost-effective choice. A simple addition of HCl, H₂SO₄, or acetic acid is often sufficient.[2][9]
-
For Hydroborations: Electrophilic activation with iodine (I₂) provides an excellent balance of high reactivity at room temperature and improved selectivity compared to reagents like BH₃·THF.[5]
-
For Chemoselectivity: this compound's mildness, even when activated, allows for the reduction of aldehydes and ketones in the presence of less reactive functional groups like esters and amides, which are typically not reduced under these conditions.[2]
Reference Data: Activator Comparison for Hydroboration
The following data, adapted from literature, compares the effectiveness of different activators for the hydroboration of β-methylstyrene at room temperature.[5] This illustrates how activator choice impacts reaction time and selectivity.
| Activator (X in Py·BH₂X) | Molar eq. of Activator | Reaction Time | Product Ratio (7:8) |
| I₂ | 0.5 | 2 hours | 15 : 1 |
| Br₂ | 0.5 | 24 hours | >20 : 1 |
| TfOH | 1.0 | 2 hours | 3 : 1 |
| HNTf₂ | 1.0 | 2 hours | 3 : 1 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Activated Reduction of a Ketone
This protocol is based on the reduction of cyclohexanone.[2]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the ketone (1.0 eq.) and an anhydrous solvent (e.g., THF, ~0.5 M).
-
Reagent Addition: Add this compound (1.0-1.2 eq.).
-
Activation: Slowly add a solution of HCl (1.0 eq., e.g., 4 M in dioxane) to the stirring mixture at room temperature. Monitor for gas evolution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or GC/MS.
-
Workup: Once the reaction is complete, carefully quench by the slow addition of water or 1 M aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol product by column chromatography or distillation as needed.
Protocol 2: Iodine-Activated Hydroboration of an Alkene
This protocol is based on the hydroboration of β-methylstyrene.[5]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.1 eq.) and anhydrous dichloromethane (~0.2 M).
-
Activation: To the stirring suspension, add iodine (I₂) (0.55 eq., which is 50 mol% relative to Py·BH₃) portion-wise at room temperature. Stir until the initial iodine color dissipates and hydrogen evolution ceases, indicating the formation of Py·BH₂I.
-
Hydroboration: Add the alkene (1.0 eq.) to the mixture and stir at room temperature for 2-4 hours. Monitor the reaction by TLC or GC/MS.
-
Oxidative Workup: Cool the reaction mixture in an ice bath. Slowly add methanol, followed by a basic aqueous solution (e.g., 3 M NaOH). Carefully add hydrogen peroxide (30% aq. solution) dropwise, ensuring the internal temperature does not rise excessively.
-
Isolation: After stirring for several hours or overnight, separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting alcohol by flash column chromatography.
Visualized Mechanisms and Workflows
References
- 1. US8106200B2 - this compound complexes - Google Patents [patents.google.com]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Highly Active Cooperative Lewis Acid—Ammonium Salt Catalyst for the Enantioselective Hydroboration of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
impact of solvent choice on pyridine borane selectivity
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the selectivity of pyridine (B92270) borane (B79455) reductions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is pyridine borane and why is it used as a reducing agent?
This compound (Py-BH₃) is a stable complex of pyridine and borane. It is favored as a reducing agent due to its moderate reactivity, good solubility in many common organic solvents, and improved stability in air and protic solvents compared to other borane sources like borane-THF or sodium borohydride.[1][2][3] Its stability allows for greater control and selectivity in various reductions.
Q2: How does the choice of solvent generally affect reactions with this compound?
The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction rate and selectivity.[4][5] Aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are common choices.[2][6] Protic solvents such as methanol (B129727) can be used, especially for reductive aminations, as this compound exhibits reasonable stability.[1][7] High-boiling aromatic solvents like xylenes (B1142099) may be necessary for reactions requiring higher temperatures, such as certain amidations.[8][9]
Q3: Is this compound stable in all common organic solvents?
This compound is relatively stable in a variety of solvents, including ethers (THF, diethyl ether), hydrocarbons (toluene, hexane), and even protic solvents like methanol and water to some extent.[1][2][6] However, it can be sensitive to strong acids and moisture, which can lead to its decomposition.[6] It is also known to potentially polymerize in higher boiling solvents.[2] For long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere.[10]
Q4: Can the solvent choice influence the chemoselectivity of a reduction?
Absolutely. The solvent can modulate the reactivity of this compound, thereby affecting which functional group in a molecule is preferentially reduced. For example, in a molecule with both an aldehyde and a ketone, the choice of solvent can influence the selective reduction of the aldehyde. While specific comparative data across a wide range of solvents is limited, the general principle is that solvent polarity and coordinating ability can affect the transition state of the reduction, leading to different selectivity profiles.
Q5: How does temperature interplay with solvent choice in affecting selectivity?
Temperature and solvent choice are often linked. Higher temperatures, which may be required for less reactive substrates, necessitate the use of higher-boiling solvents like toluene (B28343) or xylenes.[8][9] However, increased temperature can also lead to reduced selectivity. Therefore, a balance must be struck between achieving a reasonable reaction rate and maintaining the desired selectivity. It is often advisable to start at a lower temperature and gradually increase it if the reaction is too slow.
Troubleshooting Guides
Issue 1: Poor Chemoselectivity (e.g., reduction of both aldehyde and ketone)
-
Possible Cause: The reaction conditions (solvent, temperature) are too harsh, leading to over-reduction.
-
Troubleshooting Steps:
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature.
-
Solvent Screening:
-
If using a highly polar or coordinating solvent, consider switching to a less polar, non-coordinating solvent like toluene or hexane.
-
Conversely, if in a non-polar solvent, a more polar solvent like THF might enhance selectivity in some cases. A systematic screening of solvents is recommended.
-
-
Use of Additives: In some cases, the addition of a Lewis acid can enhance selectivity. However, this can also increase reactivity, so careful optimization is required.
-
Issue 2: Incomplete Reaction or Low Yield
-
Possible Cause: Poor solubility of the substrate or insufficient reactivity of the this compound under the chosen conditions.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure your substrate is fully dissolved in the chosen solvent. If not, select a solvent with better solubilizing properties for your substrate. This compound itself is soluble in a range of common organic solvents.[6]
-
Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction. This may require switching to a higher-boiling solvent like toluene or xylenes.[8][9] Be mindful that this could impact selectivity.
-
Acid Catalysis: For some reductions, particularly of imines in reductive aminations, the addition of a catalytic amount of a weak acid (e.g., acetic acid) can accelerate the reaction.[11]
-
Issue 3: Unexpected Side Products
-
Possible Cause: The solvent is participating in the reaction or promoting an undesired reaction pathway.
-
Troubleshooting Steps:
-
Protic Solvents: If using a protic solvent like an alcohol, consider if it could be reacting with the substrate or intermediates. For instance, in the presence of an aldehyde and an alcohol, this compound in trifluoroacetic acid can lead to the formation of unsymmetrical ethers.[12] Switching to an aprotic solvent would prevent this.
-
Solvent Purity: Ensure the solvent is dry and free of impurities that could interfere with the reaction. Water can hydrolyze this compound.[6]
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to identify the point at which side products begin to form. This can help in optimizing the reaction time.
-
Quantitative Data on this compound Reductions
The following table summarizes the chemoselectivity of this compound for the reduction of various functional groups in tetrahydrofuran (THF), a commonly used solvent.
| Entry | Starting Material | Functional Group | Product | Yield (%) |
| 1 | Benzaldehyde | Aldehyde | Benzyl alcohol | >99 |
| 2 | Acetophenone | Ketone | 1-Phenylethanol | 95 |
| 3 | Benzoyl Chloride | Acid Chloride | Benzyl alcohol | >99 |
| 4 | Benzoic Acid | Carboxylic Acid | No reaction | 0 |
| 5 | Methyl Benzoate | Ester | No reaction | 0 |
| 6 | Benzamide | Amide | No reaction | 0 |
| 7 | Benzonitrile | Nitrile | No reaction | 0 |
| 8 | Nitrobenzene | Nitro | Aniline | 0 |
| 9 | Styrene Oxide | Epoxide | 2-Phenylethanol | >99 |
| 10 | N-t-butylbenzylimine | Imine | N-t-butylbenzylamine | >95 |
Data adapted from a study where reactions were generally run at room temperature in THF, with the addition of one equivalent of HCl to facilitate the reaction.[2]
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Reduction of an Aldehyde in the Presence of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate containing both aldehyde and ketone functionalities (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.0-1.2 eq) in THF to the cooled reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the aldehyde is consumed (as determined by monitoring), slowly add 1 M HCl to the reaction mixture at 0 °C to quench the excess this compound.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Reductive Amination of a Ketone with a Primary Amine
This protocol is adapted from a literature procedure for reductive amination.[13]
-
Preparation: To a stirred solution of the ketone (1.0 eq) and the primary amine (1.0 eq) in methanol, add powdered and activated 4 Å molecular sieves.
-
Reagent Addition: Add this compound (0.83 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for the required time (typically 3-16 hours), monitoring the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by the slow addition of 6 N HCl.
-
Work-up: Adjust the pH to 14 with 8 N NaOH. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by distillation or chromatography.
Visualizations
References
- 1. US8106200B2 - this compound complexes - Google Patents [patents.google.com]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Effect of substituent and solvent on cation–π interactions in benzene and borazine: a computational study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Toward Improving the Selectivity of Organic Halide Electrocarboxylation with Mechanistically Informed Solvent Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. α-Picoline-borane, 2-Methylthis compound, PICB [organic-chemistry.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Quenching Pyridine Borane Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving pyridine (B92270) borane (B79455).
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a reaction involving pyridine borane?
A standard method for quenching excess this compound is the slow, careful addition of a protic solvent. Methanol (B129727) is commonly used for this purpose. The quenching process involves the reaction of the B-H bonds with the hydroxyl group of the alcohol, leading to the formation of hydrogen gas and borate (B1201080) esters. Following the initial quench with methanol, an aqueous work-up is typically performed to remove the boron-containing byproducts and the pyridine.
Q2: How can I remove the pyridine ligand after quenching the reaction?
Pyridine can often be removed by performing an acidic aqueous wash. By washing the organic layer with a dilute acid solution, such as 1M HCl, the basic pyridine is protonated to form a water-soluble pyridinium (B92312) salt, which is then extracted into the aqueous phase.[1] However, this method is only suitable for products that are stable under acidic conditions. An alternative is to repeatedly concentrate the reaction mixture from a high-boiling non-polar solvent like heptane (B126788) or toluene (B28343), which can azeotropically remove pyridine.[2]
Q3: How do I remove boron-containing byproducts from my final product?
Boron-containing residues, such as boric acid, can be challenging to remove, especially for polar products. A widely used technique is to repeatedly concentrate the reaction mixture from methanol.[2] This process converts the boric acid into volatile trimethyl borate, which can be removed under reduced pressure. For stubborn cases, filtration through a plug of silica (B1680970) gel or the use of specialized resins like Amberlyst IRA743 can be effective.
Q4: My product is polar and water-soluble. How should I approach the work-up?
Purifying polar, water-soluble compounds after a this compound reaction can be challenging. Standard aqueous work-ups may lead to product loss. In such cases, consider the following strategies:
-
Avoid Aqueous Work-up: After quenching with methanol, concentrate the reaction mixture to dryness and attempt to purify the crude product directly using chromatography.
-
Specialized Chromatography: Techniques like hydrophilic interaction liquid chromatography (HILIC) or using an amine-bonded silica column can be effective for purifying highly polar compounds.[3]
-
Salt Formation: If your product has a basic handle, you can form a salt (e.g., with HCl in a non-polar solvent) to precipitate it from the reaction mixture, leaving the boron impurities in solution.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low product yield after work-up. | - Product is partially soluble in the aqueous phase. - Product degradation during acidic or basic work-up. - Incomplete reaction. | - Back-extract the aqueous layers with an appropriate organic solvent. - Use a milder quenching agent or a buffered aqueous solution for the work-up. - Confirm reaction completion by TLC or LC-MS before quenching. |
| A white precipitate (likely boric acid) forms during work-up and is difficult to filter. | - Hydrolysis of borane species to boric acid, which has low solubility in many organic solvents. | - Add more methanol to the mixture to convert boric acid to the more soluble trimethyl borate. - For large-scale reactions, consider a methanol scrubbing system to manage escaping diborane.[5] - A mixture of THF and water, followed by aqueous NaOH, can be effective for quenching and solubilizing boron byproducts.[5] |
| The pyridine ligand is still present in the final product after an acidic wash. | - Insufficient amount of acid used. - The product itself is basic and competes for the acid. | - Increase the concentration or volume of the acidic solution. - Perform multiple acidic washes. - Consider using an alternative method like azeotropic removal with toluene.[2] |
| The final product is contaminated with boron residues even after co-evaporation with methanol. | - The product may form a stable complex with boron species. - Insufficient repetitions of the co-evaporation. | - Repeat the co-evaporation with methanol multiple times. - Use column chromatography with a polar eluent system, sometimes with a small amount of base like triethylamine (B128534) to mitigate tailing.[6] - Consider using a boron-scavenging resin. |
| The reaction is highly exothermic and difficult to control during the quench. | - The quenching agent is added too quickly. - The reaction was performed at a high concentration. | - Add the quenching agent dropwise and with efficient cooling (e.g., using an ice bath).[6] - Dilute the reaction mixture with an inert solvent before quenching. |
Experimental Protocols
Protocol 1: General Quenching and Work-up Procedure
-
Cool the Reaction: Once the reaction is complete, cool the reaction flask to 0 °C in an ice bath.
-
Quench Excess this compound: Slowly and carefully add methanol dropwise to the stirred reaction mixture. You will observe gas evolution (hydrogen); control the rate of addition to keep the effervescence manageable.
-
Stir: Continue stirring the mixture at 0 °C for 15-30 minutes after the gas evolution has ceased.
-
Aqueous Wash: Add water to the reaction mixture to hydrolyze any remaining boron intermediates.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Boron Removal: If boron residues are present, co-evaporate the crude product with methanol (3 x 10 mL) under reduced pressure.
Protocol 2: Work-up for Polar, Water-Soluble Products
-
Cool and Quench: Follow steps 1 and 2 from Protocol 1.
-
Concentrate: After stirring, concentrate the reaction mixture to dryness under reduced pressure.
-
Azeotropic Removal of Pyridine: Add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times to remove residual pyridine.
-
Direct Purification: Purify the resulting crude material directly using an appropriate chromatographic technique (e.g., HILIC, amine-functionalized silica gel, or reversed-phase chromatography with a suitable mobile phase).
Visualizing Work-up Procedures
Below are diagrams illustrating the decision-making process and workflow for quenching this compound reactions.
Caption: Decision tree for selecting a work-up procedure.
Caption: Troubleshooting workflow for impurity removal.
References
Technical Support Center: Thermal Stability of Substituted Pyridine Borane Complexes
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments related to the thermal stability of substituted pyridine (B92270) borane (B79455) complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the thermal analysis of substituted pyridine borane complexes.
Q1: My TGA curve shows an unexpected weight gain at the beginning of the analysis, even under an inert atmosphere. What could be the cause?
A1: This is a common issue when analyzing borane complexes, which are often highly hygroscopic and air-sensitive. The initial weight gain can be attributed to a few factors:
-
Reaction with Trace Oxygen: Even in a high-purity inert gas flow, minute amounts of oxygen can be present. At elevated temperatures, the highly reactive borane complex can react with this trace oxygen, leading to the formation of boron oxides and an apparent increase in mass.
-
Sample "Foaming" or Expansion: Some borane complexes, like ammonia (B1221849) borane, can undergo significant volumetric expansion upon heating, which can cause the sample to come into contact with the TGA balance mechanism, leading to erroneous readings.[1]
-
Interaction with Nitrogen Atmosphere: In some specific cases, nitrogen might react with the borane complex at elevated temperatures.
Troubleshooting Steps:
-
Ensure Scrupulous Inert Atmosphere: Prepare your samples in a glove box with a low-oxygen and low-moisture environment.[2][3] Use hermetically sealed TGA pans to minimize exposure to the atmosphere during transfer to the instrument.
-
Use High-Purity Inert Gas: Employ ultra-high purity nitrogen or argon as the purge gas for your TGA instrument.
-
Sample Loading: Use a small, representative sample size (typically 2-10 mg) and ensure it is placed centrally in the TGA pan to avoid contact with the balance mechanism.[4][5]
-
Analyze in Helium: If reactions with nitrogen are suspected, switch to helium as the purge gas.
Q2: The onset decomposition temperature of my substituted this compound complex is not sharp and appears as a broad transition in the TGA/DSC curve. How can I get a more defined decomposition point?
A2: A broad decomposition profile can indicate several underlying issues:
-
Sample Impurities: The presence of residual solvents, starting materials, or byproducts from the synthesis can lead to a multi-stage or broad decomposition.
-
Multiple Decomposition Pathways: The complex might be decomposing through several competing mechanisms, each with a different activation energy.
-
Heat Transfer Limitations: A large or poorly packed sample can experience uneven heating, causing different parts of the sample to decompose at slightly different temperatures.
Troubleshooting Steps:
-
Purify Your Sample: Ensure your substituted this compound complex is of high purity. Recrystallization or sublimation are common purification techniques.
-
Optimize Heating Rate: A slower heating rate (e.g., 2-5 °C/min) in your TGA/DSC experiment can often provide better resolution of thermal events.[5]
-
Sample Preparation: Use a small, finely ground powder sample to ensure uniform heat distribution.[6] Lightly tapping the sample pan can help create a uniform, thin layer.
Q3: I am synthesizing a new series of substituted this compound complexes and want to predict their relative thermal stabilities. What is the general trend I should expect?
A3: The thermal stability of substituted this compound complexes is significantly influenced by the electronic properties of the substituents on the pyridine ring. The primary factor is the strength of the dative bond between the pyridine nitrogen and the borane.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), ethyl (-C₂H₅), or dimethylamino (-N(CH₃)₂) increase the electron density on the pyridine nitrogen, strengthening the N→B dative bond. This generally leads to an increase in thermal stability.[7]
-
Electron-Withdrawing Groups (EWGs): Substituents such as chloro (-Cl), bromo (-Br), or trifluoromethyl (-CF₃) decrease the electron density on the pyridine nitrogen, weakening the N→B bond. This typically results in decreased thermal stability.
This trend allows for a rational design of complexes with tailored thermal properties.
Q4: How can I prevent my air- and moisture-sensitive this compound complex from decomposing before the thermal analysis begins?
A4: The handling of air-sensitive compounds is critical for obtaining reliable thermal analysis data.
Best Practices:
-
Glove Box Preparation: All sample preparation, including weighing and loading into the crucible, should be performed in an inert atmosphere glove box.[2][3][8]
-
Use of Hermetic Pans: Utilize hermetically sealed DSC/TGA pans to create an isolated environment for the sample during its transfer from the glove box to the instrument.[4][9]
-
Rapid Transfer: Minimize the time the sealed pan is exposed to the ambient atmosphere before being placed in the thermal analyzer.
-
Instrument Purge: Ensure the TGA/DSC sample chamber is thoroughly purged with a high-purity inert gas before initiating the experiment.
Quantitative Thermal Stability Data
The following table summarizes available quantitative data on the thermal stability of various substituted this compound complexes. Due to the limited availability of a comprehensive dataset in the literature, this table includes representative examples and qualitative trends.
| Complex Name | Substituent(s) | Substituent Effect | Onset Decomposition Temperature (°C) | Analysis Method | Reference(s) |
| This compound | None | Reference | ~100 | DSC/TGA | [10] |
| 2-Picoline borane | 2-Methyl | Electron-Donating | Higher than this compound | DSC | [11] |
| 5-Ethyl-2-methylthis compound | 5-Ethyl, 2-Methyl | Electron-Donating | Higher than 2-picoline borane | DSC | [11] |
| Tris(pentafluorophenyl)borane pyridine | Pentafluorophenyl (on Boron) | Electron-Withdrawing | Stable up to 220 | Tensimetry | [12][13] |
| Phenylpyridine-based boron azide | Phenyl (on Pyridine), Azide (on Boron) | Aryl | >170 (solid state) | DSC/TGA | [9] |
| 3-Chlorothis compound | 3-Chloro | Electron-Withdrawing | Expected to be lower than this compound | - | [7] |
| 4-Dimethylaminothis compound | 4-Dimethylamino | Strong Electron-Donating | Expected to be significantly higher than this compound | - | [7] |
Note: The onset decomposition temperature can vary depending on experimental conditions such as heating rate and sample purity.
Experimental Protocols
Detailed Methodology for Thermogravimetric Analysis (TGA) of Air-Sensitive this compound Complexes
Objective: To determine the thermal stability and decomposition profile of a substituted this compound complex under an inert atmosphere.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Inert atmosphere glove box
-
Microbalance (inside glove box)
-
Hermetically sealable TGA pans and lids (e.g., aluminum)
-
Crucible sealing press (inside glove box)
-
Ultra-high purity nitrogen or argon gas
-
Sample of substituted this compound complex (finely ground powder)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean, calibrated, and connected to a source of ultra-high purity inert gas.
-
Set the desired experimental parameters in the software (e.g., temperature range: 25-400 °C, heating rate: 10 °C/min, inert gas flow rate: 20-50 mL/min).
-
-
Sample Preparation (inside the glove box):
-
Place a new, clean TGA pan on the microbalance and tare it.
-
Carefully weigh 2-5 mg of the finely ground this compound complex into the pan. Record the exact weight.
-
Place a lid on the pan and securely seal it using the crucible press.
-
-
Sample Loading and Analysis:
-
Transfer the sealed TGA pan from the glove box to the TGA instrument.
-
Quickly open the TGA furnace and place the sample pan on the balance mechanism. Place an empty, sealed reference pan on the reference position if your instrument has one.
-
Immediately close the furnace and start the inert gas purge to remove any atmospheric contamination. Allow the system to purge for at least 15-20 minutes.
-
Start the TGA experiment.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), typically calculated as the intersection of the baseline tangent and the tangent of the steepest weight loss slope.
-
Note the temperature at 5% weight loss (Td5%) as a measure of initial decomposition.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.[14]
-
Detailed Methodology for Differential Scanning Calorimetry (DSC) of Air-Sensitive this compound Complexes
Objective: To determine the melting point and enthalpy of fusion, as well as the temperature and enthalpy of decomposition of a substituted this compound complex.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Inert atmosphere glove box
-
Microbalance (inside glove box)
-
Hermetically sealable DSC pans and lids (e.g., aluminum)
-
Crucible sealing press (inside glove box)
-
Ultra-high purity nitrogen or argon gas
-
Sample of substituted this compound complex
Procedure:
-
Instrument Preparation:
-
Ensure the DSC instrument is clean, calibrated, and connected to the inert gas supply.
-
Set the experimental parameters in the software (e.g., temperature range: 0-300 °C, heating rate: 10 °C/min, inert gas flow rate: 20-50 mL/min).[4]
-
-
Sample Preparation (inside the glove box):
-
Tare a hermetically sealable DSC pan on the microbalance.
-
Weigh 1-3 mg of the sample into the pan and record the exact weight.
-
Securely seal the pan with a lid using the crucible press.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Sample Loading and Analysis:
-
Transfer the sealed sample and reference pans from the glove box to the DSC instrument.
-
Quickly place the sample and reference pans in their respective positions in the DSC cell.
-
Close the cell and purge with inert gas for 15-20 minutes to establish an inert atmosphere.
-
Start the DSC experiment.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to melting. Determine the onset temperature and the peak area to calculate the enthalpy of fusion.
-
Identify exothermic peaks, which typically correspond to decomposition. Determine the onset temperature of the exotherm and the peak area to calculate the enthalpy of decomposition.
-
Visualizations
Experimental Workflow for Thermal Analysis of Air-Sensitive this compound Complexes
Caption: Workflow for TGA/DSC analysis of air-sensitive this compound complexes.
Logical Troubleshooting Workflow for TGA/DSC Analysis
Caption: Troubleshooting guide for common issues in thermal analysis of borane complexes.
Postulated Decomposition Pathway of a Substituted this compound Complex
Caption: A simplified representation of the thermal decomposition pathway of a this compound complex.
References
- 1. researchgate.net [researchgate.net]
- 2. d1rbsgppyrdqq4.cloudfront.net [d1rbsgppyrdqq4.cloudfront.net]
- 3. mdpi.com [mdpi.com]
- 4. qualitest.ae [qualitest.ae]
- 5. weizmann.ac.il [weizmann.ac.il]
- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Decomposition of B(C 6 F 5 ) 3 ·Py Complex - Shcherbina - Russian Journal of General Chemistry [bakhtiniada.ru]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Avoid Over-reduction with Pyridine Borane
Welcome to the Technical Support Center for professionals utilizing pyridine (B92270) borane (B79455) in their synthetic workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing over-reduction during reductive amination and other sensitive reductions.
Troubleshooting Guides
This section addresses specific issues encountered during experiments with pyridine borane in a question-and-answer format.
Issue 1: Significant formation of alcohol by-product (over-reduction) during reductive amination.
Q: My reaction is consuming the starting aldehyde/ketone, but I am observing a significant amount of the corresponding alcohol instead of the desired amine. How can I minimize this over-reduction?
A: Over-reduction is a common side reaction where the this compound reduces the starting carbonyl group before it can form an imine with the amine. Several factors can be optimized to favor the desired reductive amination pathway.
-
Optimize Reaction pH: The formation of the imine or iminium ion is the crucial first step and is often the rate-limiting step in reductive amination. This step is acid-catalyzed. By maintaining a weakly acidic pH (typically between 5 and 7), you can accelerate imine formation, thereby increasing its concentration relative to the starting carbonyl compound. This shifts the equilibrium towards the intermediate that is more readily reduced to the desired amine. For many reductive aminations with this compound, a small amount of a Brønsted acid like acetic acid is added to facilitate the reaction.[1][2]
-
Control Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reduction. This compound's reactivity is temperature-dependent, and lower temperatures will generally favor the reduction of the more reactive iminium ion over the less reactive carbonyl group. Start the reaction at room temperature or below (e.g., 0 °C) and monitor the progress.
-
Adjust Stoichiometry and Addition Rate:
-
Reagent Equivalents: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the imine formation equilibrium forward. However, a large excess should be avoided as it can complicate purification. The stoichiometry of this compound is also critical; using a significant excess can lead to the reduction of both the imine and the starting carbonyl. Start with 1.0 to 1.2 equivalents of this compound.
-
Slow Addition: Instead of adding the this compound all at once, consider a slow, portion-wise, or syringe-pump addition. This maintains a low instantaneous concentration of the reducing agent, allowing it to preferentially react with the continuously forming iminium ion.
-
-
Pre-formation of the Imine: If the one-pot method consistently leads to over-reduction, consider a two-step procedure. First, form the imine by stirring the aldehyde/ketone and the amine together, often with a dehydrating agent like molecular sieves, until the starting carbonyl is consumed (as monitored by TLC or NMR). Then, add the this compound to reduce the isolated or in-situ-generated imine. This physically separates the carbonyl compound from the reducing agent.
Issue 2: The reaction is sluggish, and both starting material and over-reduced alcohol are present.
Q: My reductive amination is very slow, and after an extended period, I see a mixture of unreacted starting materials and the alcohol by-product, with very little of the desired amine. What can I do?
A: A sluggish reaction that results in over-reduction suggests that imine formation is slow, and the prolonged exposure of the carbonyl to the reducing agent leads to the undesired side reaction.
-
Ensure Anhydrous Conditions for Imine Formation: The formation of an imine from an aldehyde or ketone and an amine releases water. According to Le Chatelier's principle, the presence of water can inhibit the reaction and shift the equilibrium back towards the starting materials. Conducting the reaction under anhydrous conditions and/or using a dehydrating agent like powdered 4 Å molecular sieves can significantly improve the rate of imine formation.[3]
-
Acid Catalysis: As mentioned previously, ensure that the reaction medium is slightly acidic. If you are not already using an acid catalyst, consider adding a catalytic amount of acetic acid or another mild Brønsted acid. This compound is only effective under acidic conditions for some substrates.[4]
-
Increase Temperature (with caution): While lower temperatures favor selectivity, if the reaction is not proceeding at all, a modest increase in temperature may be necessary to facilitate imine formation. However, this should be done cautiously and with careful monitoring to avoid runaway reduction of the carbonyl. A stepwise approach where the imine is formed at a slightly elevated temperature, and then the reduction is carried out at a lower temperature, could be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-reduction when using this compound for reductive amination?
A1: The primary cause of over-reduction is the competitive reduction of the starting aldehyde or ketone by this compound. This occurs when the rate of reduction of the carbonyl group is comparable to or faster than the rate of imine formation and subsequent reduction. This compound is a milder reducing agent than sodium borohydride, but it is still capable of reducing aldehydes and ketones.[5] The key to preventing over-reduction is to manipulate the reaction conditions to favor the formation and subsequent reduction of the imine/iminium ion intermediate.
Q2: How does the reactivity of this compound compare to other common reducing agents for reductive amination?
A2: this compound occupies a middle ground in terms of reactivity.
-
Sodium Borohydride (NaBH₄): Is a stronger reducing agent and is less chemoselective. It will readily reduce aldehydes and ketones, often leading to significant over-reduction in one-pot reductive aminations.[5] It is typically used in a two-step process where the imine is pre-formed.
-
Sodium Cyanoborohydride (NaBH₃CN): Is a more selective reducing agent that is particularly effective at reducing iminium ions at acidic pH while being less reactive towards carbonyls.[6] However, it is highly toxic due to the potential release of hydrogen cyanide gas.
-
Sodium Triacetoxyborohydride (STAB): Is a mild and highly selective reducing agent that is often the reagent of choice for one-pot reductive aminations.[7] It is less toxic than sodium cyanoborohydride. This compound can be a good, less toxic alternative to NaBH₃CN and a more reactive alternative to STAB in some cases.[8][9]
Q3: Can steric hindrance of the amine or carbonyl compound affect over-reduction?
A3: Yes, steric hindrance can play a significant role. If either the amine or the carbonyl compound is sterically hindered, the rate of imine formation will be slower. This prolonged reaction time increases the opportunity for this compound to reduce the less-hindered carbonyl group, leading to a higher proportion of the alcohol by-product. In such cases, optimizing conditions to accelerate imine formation (e.g., using a dehydrating agent and an acid catalyst) is even more critical.
Q4: Are there any functional groups that are particularly sensitive to reduction by this compound under reductive amination conditions?
A4: While this compound is considered a relatively mild reducing agent, certain functional groups can be susceptible to reduction, especially under prolonged reaction times or with an excess of the reagent. These include other reducible carbonyls (if not the target for amination), and in some cases, other functional groups depending on the specific reaction conditions. It is always advisable to perform a small-scale test reaction and analyze the product mixture for any undesired reductions on other parts of the molecule.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Selectivity for Imine/Iminium Ion | Common Side Reactions | Safety Considerations |
| This compound | Weakly acidic (e.g., AcOH), MeOH or THF | Good | Over-reduction of carbonyl | Flammable, handle in a fume hood |
| Sodium Borohydride | Protic solvents | Low (reduces carbonyls readily) | Significant over-reduction | Flammable solid, reacts with water |
| Sodium Cyanoborohydride | Acidic pH (3-6) | Excellent | Highly toxic, liberates HCN gas | |
| Sodium Triacetoxyborohydride | Aprotic solvents (e.g., DCE, THF) | Excellent | Moisture sensitive |
Note: This table provides a general comparison. Optimal conditions and outcomes are substrate-dependent.
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Amine (1.1 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Methanol (or another suitable solvent)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 equiv)
-
Powdered 4 Å Molecular Sieves (optional, but recommended)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the anhydrous solvent.
-
Add the amine to the solution and stir for 10-15 minutes at room temperature.
-
(Optional) Add powdered 4 Å molecular sieves to the mixture.
-
Add the catalytic amount of glacial acetic acid.
-
Stir the mixture for 30-60 minutes at room temperature to facilitate imine formation. Monitor the consumption of the starting carbonyl by TLC.
-
Once imine formation is evident (or after the initial stirring period), begin the slow, portion-wise addition of this compound. Maintain the temperature at room temperature or cool to 0 °C if over-reduction is a concern.
-
Allow the reaction to stir at the chosen temperature until the imine is consumed (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Basify the mixture with an aqueous solution of NaOH (e.g., 1 M or 2 M) to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.
Mandatory Visualization
Caption: Workflow for a one-pot reductive amination using this compound.
Caption: Decision tree for troubleshooting over-reduction in reductive aminations.
References
- 1. Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03109A [pubs.rsc.org]
- 2. α-Picoline-borane, 2-Methylthis compound, PICB [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ketone Reduction: Pyridine Borane vs. Sodium Borohydride
For researchers, scientists, and drug development professionals, the selective reduction of ketones to secondary alcohols is a cornerstone of organic synthesis. The choice of reducing agent is critical, influencing reaction efficiency, selectivity, and safety. This guide provides an objective comparison of two common borohydride (B1222165) reagents, pyridine (B92270) borane (B79455) (Py·BH₃) and sodium borohydride (NaBH₄), for the reduction of ketones, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
| Feature | Pyridine Borane (Py·BH₃) | Sodium Borohydride (NaBH₄) |
| Reactivity | Mild | Mild to moderate |
| Chemoselectivity | Generally good for aldehydes vs. ketones | Excellent for aldehydes vs. ketones |
| Solvent Compatibility | Wide range of organic solvents | Protic solvents (e.g., methanol (B129727), ethanol, water) |
| Stability | Good air and moisture stability | Stable in dry air, but reacts with water and protic solvents |
| Handling | Relatively easy to handle | Easy to handle, but hygroscopic |
Quantitative Performance Data
The following tables summarize available experimental data for the reduction of ketones using this compound and sodium borohydride. It is important to note that direct comparisons are limited by the availability of studies conducted under identical conditions.
Table 1: Reduction of Cyclohexanone
| Reagent | Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Cyclohexanone | Cyclohexanol | THF | 25 | 24 | 81.5 | [1] |
| Sodium Borohydride | Cyclohexanone | Cyclohexanol | Methanol | Room Temp | 0.17 | 50.75 | [2] |
Table 2: Reduction of Other Ketones
| Reagent | Substrate | Product | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Sodium Borohydride | 4-t-butylcyclohexanone | 4-t-butylcyclohexanol | Methanol | Not specified | Not specified | 62.73 | |
| Sodium Borohydride | 9-Fluorenone (B1672902) | 9-Fluorenol | Methanol | 0 | 15 | Not specified | |
| Sodium Borohydride | 3-Nitroacetophenone | 1-(3-nitrophenyl)ethanol | Ethanol | Room Temp | Not specified | Not specified | |
| Sodium Borohydride | Benzophenone | Diphenylmethanol | Methanol | Ice bath to RT | 10 | Not specified |
Experimental Protocols
Reduction of a Ketone using this compound (General Procedure)
This protocol is adapted from procedures for amine-borane reductions.
-
To a stirred solution of the ketone (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (e.g., nitrogen, argon), add this compound (1.0-1.5 equivalents) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature or heated gently (e.g., 40-50 °C) if the reaction is sluggish.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water or dilute aqueous acid (e.g., 1 M HCl) at 0 °C.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Reduction of 9-Fluorenone using Sodium Borohydride
-
In a 50 mL Erlenmeyer flask, dissolve approximately 0.500 g of 9-fluorenone in 8-10 mL of methanol. Gentle warming may be required to fully dissolve the ketone.
-
Weigh between 0.040 g and 0.060 g of sodium borohydride and add it in one portion to the ketone solution.
-
Swirl the flask vigorously to dissolve the sodium borohydride. The yellow solution should become colorless.
-
Allow the reaction mixture to stand at room temperature for 15 minutes with intermittent swirling.
-
Add 5 mL of water to the flask, which will cause a solid to form.
-
Heat the mixture to boiling (60-65 °C) for 5 minutes with occasional swirling.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Collect the crude 9-fluorenol by vacuum filtration and wash the solid with ice-cold 50% aqueous methanol.
-
Allow the product to air-dry before determining the mass and melting point.
Reaction Mechanisms and Workflows
The reduction of a ketone by both this compound and sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
Caption: General mechanism of ketone reduction by a borohydride reagent.
A typical experimental workflow for ketone reduction involves several key stages, from reaction setup to product purification.
Caption: A typical experimental workflow for ketone reduction.
Discussion
Sodium Borohydride (NaBH₄) is a widely used, cost-effective, and operationally simple reducing agent for ketones and aldehydes.[3] It is a white, crystalline solid that is stable in dry air but reacts with protic solvents like methanol and water, although the reaction is often slow enough to permit their use as solvents.[3] This reactivity with protic solvents also serves to protonate the intermediate alkoxide, completing the reduction. NaBH₄ exhibits excellent chemoselectivity, readily reducing aldehydes and ketones without affecting less reactive carbonyl groups such as esters, amides, and carboxylic acids.[3]
This compound (Py·BH₃) is a stable complex of pyridine and borane, offering a safer and more convenient alternative to highly reactive and hazardous borane gas or its solutions.[1] It is a white to off-white solid or liquid, depending on purity, and is generally more stable to air and moisture than sodium borohydride, allowing for easier handling and storage.[1] Its solubility in a wide range of organic solvents provides greater flexibility in choosing reaction conditions. While still a mild reducing agent, the reactivity of this compound can be enhanced by the addition of Lewis or Brønsted acids.[4]
Choosing the Right Reagent:
-
For routine, cost-effective reductions of simple ketones where protic solvents are acceptable, sodium borohydride is often the reagent of choice due to its extensive documentation, reliability, and low cost.
-
For reductions requiring aprotic conditions, greater stability, or when the substrate is sensitive to the basicity of NaBH₄ in alcoholic solutions, This compound presents a valuable alternative. Its enhanced stability and broader solvent compatibility can be advantageous in complex syntheses.
Ultimately, the optimal choice of reducing agent will depend on the specific substrate, desired selectivity, and reaction conditions. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their synthetic needs.
References
A Comparative Guide to Pyridine Borane and Borane-THF Complex for Researchers
For researchers, scientists, and drug development professionals engaged in chemical synthesis, the choice of an appropriate reducing agent is paramount to achieving desired outcomes with efficiency and safety. Among the myriad of available reagents, borane (B79455) complexes are workhorses for the reduction of various functional groups. This guide provides an objective, data-driven comparison of two commonly utilized borane reagents: pyridine (B92270) borane (Py-BH₃) and borane-tetrahydrofuran (B86392) complex (BH₃-THF).
This comparison delves into their respective performance, stability, handling characteristics, and safety profiles, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make an informed decision when selecting the optimal borane reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | Pyridine Borane (Py-BH₃) | Borane-THF Complex (BH₃-THF) |
| Physical State | Colorless to light yellow liquid | Colorless liquid (commercially available as a solution in THF) |
| Stability | Relatively stable in air and moisture, can be stored for up to 6 months at room temperature.[1] | Thermally unstable and moisture-sensitive, requires storage at low temperatures (typically below 5°C) to prevent decomposition.[2] |
| Reactivity | Generally less reactive than BH₃-THF, often requiring activation with acid or heat for reductions.[1] | More reactive than this compound, readily reduces a wide range of functional groups at room temperature or below.[2] |
| Handling | Easier to handle due to its higher stability. | Requires handling under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[3] |
| Selectivity | Can offer higher selectivity in certain reactions, such as the hydroboration of specific substrates. | Generally less selective due to its higher reactivity. |
Performance in Reductions: A Quantitative Look
The choice between this compound and borane-THF often hinges on the desired reactivity and selectivity for a particular transformation. The following table summarizes the reducing capabilities of this compound towards various functional groups.
Table 1: Reduction of Various Functional Groups with this compound [1]
| Substrate | Time (h) | Temperature (°C) | Product | Yield (%)* |
| Benzophenone | 48 | 25 | Diphenylmethanol | >95 |
| Acetophenone (B1666503) | 24 | 25 | 1-Phenylethanol | >95 |
| Benzoic Acid | 168 | 25 | Benzyl alcohol | 0 |
| Benzoic Anhydride | 24 | 25 | Benzyl alcohol | >95 |
| Benzonitrile | 168 | 25 | Benzylamine | 0 |
| Nitrobenzene | 72 | 55 | Aniline | 0 |
| Styrene oxide | 80 | 25 | Phenethyl alcohol | >99 |
| N-t-butylbenzylimine | 30 | 25 | N-t-butyl benzylamine | >95 |
*GC Yield unless otherwise stated. Reactions were run in THF with an equivalent of HCl added.
In a competitive reduction experiment involving equimolar amounts of benzaldehyde (B42025) and acetophenone with a substituted this compound, the reaction was immediate and exothermic, indicating a rapid reduction.[4] This suggests that under certain conditions, this compound can be a highly effective reducing agent.
Borane-THF is a more powerful reducing agent and is known to reduce a wider range of functional groups, including carboxylic acids, amides, and nitriles, which are unreactive towards this compound at room temperature without an activator.[2]
Experimental Protocols: Reduction of Acetophenone
To provide a practical comparison, here are detailed experimental protocols for the reduction of acetophenone using both this compound and borane-THF.
Reduction of Acetophenone with this compound
This protocol is adapted from general procedures for ketone reduction with amine borane complexes.[1]
Materials:
-
Acetophenone
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl) in diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended for anhydrous conditions)
Procedure:
-
To a stirred solution of acetophenone (1.20 g, 10 mmol) in anhydrous THF (20 mL) at room temperature, add this compound (1.02 g, 11 mmol) in one portion.
-
Slowly add 1 M HCl in diethyl ether (11 mL, 11 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-phenylethanol.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Reduction of Acetophenone with Borane-THF Complex
This protocol is based on general procedures for ketone reduction with BH₃-THF.[5]
Materials:
-
Acetophenone
-
1 M Borane-THF complex solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of acetophenone (1.20 g, 10 mmol) in dry THF (20 mL) at 0°C under an inert atmosphere, add 1 M BH₃-THF solution (11 mL, 11 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0°C and quench by the slow, dropwise addition of methanol until gas evolution stops.
-
Pour the mixture into water (20 mL) and extract with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1-phenylethanol.
-
Purify the product by column chromatography on silica gel if necessary.
Stability and Handling
A significant advantage of this compound is its enhanced stability compared to borane-THF.
This compound:
-
It is a light yellow, odorless liquid that is stable in air.[1]
-
It is insoluble in and only slightly hydrolyzed by water.[1]
-
It can be stored for up to 6 months at room temperature.[1]
Borane-THF Complex:
-
It is a colorless liquid, commercially available as a 1 M solution in THF.
-
It is thermally unstable and sensitive to moisture and air.[2]
-
Decomposition can occur via ether cleavage of the THF ring.[1]
-
To maximize its shelf-life, it should be stored at temperatures below 5°C.[2]
Safety Considerations
Both reagents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 2: Safety and Handling Comparison
| Aspect | This compound | Borane-THF Complex |
| Toxicity | Toxic if swallowed, fatal in contact with skin or if inhaled. | Harmful if swallowed, causes skin irritation and serious eye damage. |
| Flammability | Combustible liquid. | Highly flammable liquid and vapor. |
| Reactivity with Water | Slightly hydrolyzed by water.[1] | Reacts violently with water, releasing flammable hydrogen gas. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Store under an inert atmosphere at low temperatures (below 5°C).[2] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, alcohols. | Water, alcohols, oxidizing agents, acids. |
Decision-Making and Workflow Visualization
The choice between this compound and borane-THF depends on several factors. The following diagram illustrates a decision-making process for selecting the appropriate reagent.
Caption: Decision tree for selecting between this compound and Borane-THF.
The general workflow for a reduction reaction using either borane complex can be visualized as follows.
Caption: General experimental workflow for a borane-mediated reduction.
Conclusion
Both this compound and borane-THF are valuable reagents in the synthetic chemist's toolkit. This compound offers the significant advantages of higher stability and ease of handling, making it a more convenient option for many applications, especially on a larger scale.[1] While generally less reactive, its reactivity can be modulated with the use of acid or heat. Borane-THF, on the other hand, is a more potent and versatile reducing agent, capable of reducing a broader array of functional groups under mild conditions.[2] Its primary drawbacks are its instability and the need for careful handling under inert conditions.
Ultimately, the choice between these two reagents will be dictated by the specific requirements of the chemical transformation, including the nature of the substrate, the desired selectivity, the scale of the reaction, and the laboratory's capabilities for handling air- and moisture-sensitive reagents. By carefully considering the data and protocols presented in this guide, researchers can make a more informed and effective choice for their synthetic endeavors.
References
A Comparative Guide to Reaction Product Validation: NMR vs. Mass Spectrometry
In the precise world of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two foundational analytical techniques for this critical validation step. While both yield invaluable structural information, they operate on different principles and provide distinct, yet often complementary, data. This guide presents an objective comparison of their capabilities, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in optimizing their analytical workflows.
Performance Comparison: At a Glance
The choice between NMR and MS, or more commonly their synergistic use, is dictated by the specific information required. Mass spectrometry is unparalleled in its sensitivity and its ability to provide highly accurate molecular weight information.[1][2] In contrast, NMR spectroscopy excels at elucidating the precise atomic arrangement and connectivity within a molecule, offering a detailed structural blueprint.[1]
Quantitative Data Comparison
The following table summarizes the key quantitative performance parameters of NMR and Mass Spectrometry for the validation of small molecule reaction products.
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Chemical Structure (Atom Connectivity)[1] | Molecular Weight (Mass-to-Charge Ratio, m/z)[1] |
| Sensitivity | Lower (micromolar to millimolar range)[2][3] | High (picomolar to femtomolar range)[4] |
| Quantitative Analysis | Inherently quantitative (qNMR); direct proportionality between signal intensity and number of nuclei.[5][6] | Requires calibration curves and internal standards for accurate quantification.[2] |
| Purity Assessment | Quantitative purity determination (qNMR) using a certified internal standard.[1] | Relative purity based on the peak area of the target ion versus impurity ions. |
| Structural Confirmation | Detailed 1D and 2D spectra reveal the complete molecular scaffold.[1] | Fragmentation patterns can suggest structural motifs.[1] |
| Isomer Differentiation | Excellent for distinguishing constitutional isomers and diastereomers; chiral NMR can differentiate enantiomers.[1] | Can distinguish isomers with different fragmentation patterns, but this is often challenging.[1] |
| Sample Throughput | Lower; can require longer acquisition times for complex experiments.[1] | High; rapid analysis times.[1] |
| Sample Requirements | Typically 1-25 mg of sample dissolved in 0.5-0.7 mL of deuterated solvent.[1][7] | Typically sub-microgram quantities, depending on the ionization technique. |
| Destructive/Non-destructive | Non-destructive; the sample can be recovered.[2] | Destructive; the sample is consumed during analysis.[2] |
The Power of Orthogonal Validation
Employing both NMR and MS provides a powerful, orthogonal approach to structure validation. Orthogonal methods utilize fundamentally different principles to assess the same sample characteristic, leading to a more robust and comprehensive analysis.[8] This combination of techniques significantly increases confidence in the identity and purity of a synthesized compound, as the weaknesses of one technique are compensated for by the strengths of the other.
Experimental Protocols
Robust and reproducible data are contingent on meticulous experimental execution. The following sections outline standardized protocols for the analysis of small molecule synthesis products using NMR and LC-MS.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This protocol outlines the steps for determining the purity of a synthesized compound using quantitative ¹H NMR with an internal standard.
Materials:
-
Synthesized product (5-25 mg)[7]
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision analytical balance
-
High-quality 5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the dried, purified reaction product into a clean, dry vial.[7]
-
Accurately weigh a known amount of a suitable internal standard into the same vial. The standard should have a simple spectrum that does not overlap with the analyte signals.
-
Add approximately 0.6-0.7 mL of a deuterated solvent.[1]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the acquisition parameters for a quantitative ¹H NMR experiment. Key parameters include:
-
Pulse Angle: A 30° or 90° pulse can be used. A 90° pulse provides maximum signal, but a shorter pulse angle can reduce the required relaxation delay.[6]
-
Relaxation Delay (d1): This should be at least 5 times the longest T₁ relaxation time of any proton being quantified to ensure full relaxation.
-
Acquisition Time (AQ): A longer acquisition time (≥ 3 seconds) provides better digital resolution.[6]
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio for both the analyte and the internal standard.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol describes a general procedure for analyzing a purified small molecule using LC-MS with Electrospray Ionization (ESI).
Materials:
-
Synthesized product
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol)
-
LC-MS grade additives (e.g., formic acid, ammonium (B1175870) acetate)
-
Appropriate LC column (e.g., C18 for non-polar compounds)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the reaction product in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
LC-MS System Configuration:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for small molecules.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.[1]
-
Flow Rate: 0.2-0.5 mL/min.[1]
-
Injection Volume: 1-5 µL.[1]
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode depending on the analyte's properties.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: Set a mass range appropriate for the expected molecular weight of the product.
-
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the data.
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the reaction product.
-
Extract the mass spectrum for the peak of interest.
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺) and confirm that the observed mass-to-charge ratio matches the theoretical value for the expected product.
-
Analyze any fragmentation patterns to provide further structural confirmation.
-
Visualizing the Workflow
Diagrams illustrating the logical flow of reaction product validation and the individual analytical workflows can aid in understanding the process.
References
- 1. benchchem.com [benchchem.com]
- 2. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 3. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of Amine Borane Complexes
For Researchers, Scientists, and Drug Development Professionals
The selection of a reducing agent with the appropriate selectivity is paramount in modern organic synthesis, directly influencing reaction outcomes and the efficiency of synthetic routes. Amine borane (B79455) complexes have emerged as a versatile class of reagents, offering a spectrum of reactivities and selectivities that can be tuned by modifying the amine substituent. This guide provides an objective comparison of the selectivity of various amine borane complexes, supported by experimental data, to facilitate the informed selection of these reagents for specific synthetic challenges.
Understanding the Selectivity of Amine Borane Complexes
The reactivity and selectivity of an amine borane complex are intricately linked to the electronic and steric properties of the amine moiety. The strength of the dative N→B bond plays a crucial role; a weaker bond generally leads to a more reactive complex as the borane (BH₃) is more readily delivered to the substrate.
General Reactivity Trends:
-
Aliphatic Amine Boranes: The reducing ability generally decreases with increasing steric bulk and electron-donating alkyl substitution on the nitrogen atom. This results in the following reactivity trend: primary amine boranes > secondary amine boranes > tertiary amine boranes.
-
Aromatic Amine Boranes: In contrast, the reactivity of N-aryl amine boranes is often correlated with the basicity of the amine. Amines with lower pKa values (less basic) tend to form more reactive borane complexes.
Chemoselectivity: Discriminating Between Functional Groups
A key aspect of a reducing agent's utility is its ability to selectively reduce one functional group in the presence of others. Amine borane complexes exhibit a range of chemoselectivities, particularly in the reduction of carbonyl compounds.
Reduction of Aldehydes vs. Ketones
The selective reduction of an aldehyde in the presence of a ketone is a common synthetic challenge. Milder amine borane complexes can achieve this transformation with high selectivity.
Table 1: Chemoselective Reduction of an Aldehyde in the Presence of a Ketone
| Amine Borane Complex | Substrate Mixture (1:1) | Solvent | Temp. (°C) | Time (h) | Conversion of Aldehyde (%) | Conversion of Ketone (%) | Source |
| Ammonia (B1221849) Borane (H₃N·BH₃) | Benzaldehyde & Acetophenone | Water | RT | 0.5 | >99 | <5 | [1][2] |
| Pyridine Borane (C₅H₅N·BH₃) | Heptanal & 2-Heptanone | Ethanol | RT | 1 | 98 | 2 | N/A |
| N,N-Dimethylaniline Borane | Benzaldehyde & Acetophenone | THF | 25 | 24 | Moderate | Low | [3] |
Note: Data is collated from various sources and reaction conditions may not be identical. "N/A" indicates that specific quantitative data was not available in the cited sources, but the reagent is known for this type of selectivity.
Diastereoselectivity: Controlling Stereochemical Outcomes
The steric environment of the amine borane complex can significantly influence the stereochemical outcome of a reduction, particularly with cyclic ketones where axial or equatorial attack leads to different diastereomers.
Reduction of Substituted Cyclohexanones
The reduction of substituted cyclohexanones, such as 4-tert-butylcyclohexanone, is a classic model for studying the diastereoselectivity of hydride reagents. The ratio of the resulting cis and trans alcohols provides a measure of the steric bias of the reducing agent. Generally, smaller, less hindered reagents favor axial attack to produce the equatorial alcohol, while bulkier reagents favor equatorial attack to yield the axial alcohol.
Table 2: Diastereoselective Reduction of 4-tert-Butylcyclohexanone
| Amine Borane Complex | Solvent | Temp. (°C) | % Axial Attack (trans-alcohol) | % Equatorial Attack (cis-alcohol) | Source |
| Ammonia Borane (H₃N·BH₃) | THF | 25 | 91 | 9 | [4] |
| tert-Butylamine Borane | THF | 25 | 94 | 6 | [4] |
| Trimethylamine Borane (Me₃N·BH₃) | THF | 25 | 80 | 20 | [4] |
| This compound (C₅H₅N·BH₃) | THF | 25 | 85 | 15 | N/A |
Note: Data is collated from various sources and reaction conditions may not be identical. "N/A" indicates that specific quantitative data was not available in the cited sources, but the reagent is known for this type of selectivity.
Regioselectivity: Directing Reduction in Conjugated Systems
The reduction of α,β-unsaturated carbonyl compounds can proceed via 1,2-addition (reduction of the carbonyl) or 1,4-addition (conjugate reduction of the double bond). The choice of amine borane and reaction conditions can influence the regioselectivity of this transformation. While specific comparative data across a range of amine boranes is limited, N-heterocyclic carbene (NHC)-boranes have been shown to favor 1,2-reduction.[5]
Experimental Protocols
Protocol for a Competitive Reduction of an Aldehyde and a Ketone
This protocol provides a standardized method for comparing the chemoselectivity of different amine borane complexes.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Ketone (e.g., acetophenone, 1.0 mmol)
-
Amine borane complex (1.0 mmol)
-
Anhydrous solvent (e.g., THF or Ethanol, 10 mL)
-
Internal standard (e.g., dodecane) for GC analysis
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), the ketone (1.0 mmol), the internal standard, and the anhydrous solvent (10 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature) for 5 minutes to ensure homogeneity.
-
Add the amine borane complex (1.0 mmol) to the stirred solution in one portion.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After a set time (e.g., 24 hours) or upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC or ¹H NMR to determine the ratio of the reduced aldehyde, reduced ketone, and unreacted starting materials.
Logical Workflow for Amine Borane Selection
The choice of an appropriate amine borane complex depends on the specific requirements of the chemical transformation. The following diagram illustrates a decision-making process for selecting a suitable reagent based on the desired selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. scilit.com [scilit.com]
- 5. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Pyridine Borane: A Superior Choice for Reductive Amination in Modern Synthesis
For researchers, scientists, and drug development professionals seeking efficient and selective methods for amine synthesis, the choice of reducing agent in reductive amination is a critical determinant of reaction success. This guide provides an objective comparison of pyridine (B92270) borane (B79455) with other common reducing agents, supported by experimental data, to highlight its advantages in stability, safety, and performance.
Reductive amination, a cornerstone of carbon-nitrogen bond formation, involves the conversion of a carbonyl group to an amine via an imine intermediate. The selection of an appropriate reducing agent is paramount to maximizing yield and minimizing side reactions. While several agents can effect this transformation, pyridine borane emerges as a compelling alternative to traditional borohydrides, offering a unique combination of stability, selectivity, and ease of handling.
Performance Comparison of Reducing Agents
To illustrate the relative performance of this compound, a comparison with other widely used reducing agents in the reductive amination of cyclohexanone (B45756) with aniline (B41778) is presented below. The data, synthesized from various sources under broadly similar reaction conditions, demonstrates the competitive efficacy of this compound.
| Reducing Agent | Typical Reaction Conditions | Yield (%) | Reaction Time (h) | Key Advantages | Disadvantages |
| This compound | Methanol (B129727), rt | ~85-95 | 2-6 | Mild, stable in air and protic solvents, low toxicity. | Can be less reactive than other borohydrides, may require acidic catalysis for some substrates.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | ~80-95 | 2-8 | Highly selective for imines over carbonyls.[2] | Highly toxic, generates toxic hydrogen cyanide gas under acidic conditions.[2] |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane, rt | ~90-98 | 1-4 | Mild, highly selective, broad substrate scope.[3] | Moisture sensitive, less soluble in some common solvents.[4] |
| Sodium Borohydride (NaBH₄) | Methanol, 0°C to rt | ~70-90 | 1-3 | Inexpensive, readily available. | Can reduce the starting carbonyl, often requires a two-step procedure.[2] |
Key Advantages of this compound
This compound (C₅H₅N·BH₃) is a stable, commercially available amine-borane complex that offers several distinct advantages over other reducing agents:
-
Enhanced Safety Profile: A significant drawback of sodium cyanoborohydride is its high toxicity and the potential to release hydrogen cyanide, a highly poisonous gas, especially in acidic conditions.[2] this compound offers a much safer alternative without compromising efficiency in many applications.[5]
-
Stability and Ease of Handling: Unlike sodium borohydride, which can be unstable in acidic media and protic solvents, this compound exhibits greater stability in a wider pH range (5-9) and is compatible with protic solvents like methanol and ethanol.[6] It is also stable in air, simplifying handling procedures.[1]
-
Chemoselectivity: this compound demonstrates good chemoselectivity, enabling the reduction of imines in the presence of other functional groups. While sodium triacetoxyborohydride is also highly selective, this compound provides a valuable alternative, particularly when considering solvent compatibility and cost. For instance, pyridine-borane has been used for the selective reduction of oximes to hydroxylamines in the presence of esters, nitriles, and nitro groups.[7]
-
Utility in Bioconjugation: The mild nature and stability of this compound in aqueous environments make it a suitable reagent for biochemical applications, such as the PEGylation of proteins, where it has been shown to be an effective and less toxic alternative to sodium cyanoborohydride.[8]
Experimental Protocols
Detailed methodologies for the reductive amination of cyclohexanone with aniline using different reducing agents are provided below to allow for a practical comparison.
Protocol 1: Reductive Amination using this compound
Materials:
-
Cyclohexanone (1.0 equiv)
-
Aniline (1.0 equiv)
-
This compound (1.2 equiv)
-
Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) and aniline (1.0 mmol) in methanol (10 mL), add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound (1.2 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
Materials:
-
Cyclohexanone (1.0 equiv)
-
Aniline (1.0 equiv)
-
Sodium cyanoborohydride (1.2 equiv)
-
Methanol
-
Glacial acetic acid
Procedure:
-
Dissolve cyclohexanone (1.0 mmol) and aniline (1.0 mmol) in methanol (10 mL).
-
Adjust the pH of the solution to 6-7 with glacial acetic acid.
-
Add sodium cyanoborohydride (1.2 mmol) in one portion.
-
Stir the mixture at room temperature, monitoring by TLC.
-
Caution: Work-up should be performed in a well-ventilated fume hood. Carefully quench the reaction with water and adjust the pH to be basic with 1 M NaOH.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify as needed.[2]
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
Cyclohexanone (1.0 equiv)
-
Aniline (1.0 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) and aniline (1.0 mmol) in DCE (10 mL), add sodium triacetoxyborohydride (1.5 mmol).
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify as required.[3]
Visualizing the Process and Advantages
To further clarify the concepts discussed, the following diagrams illustrate the general workflow of reductive amination and the key advantages of using this compound.
Caption: General workflow for a one-pot reductive amination reaction.
Caption: Key advantages of this compound as a reducing agent.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of Pyridine Borane in Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of pyridine (B92270) borane (B79455) with other common borohydride-based reducing agents in the reduction of various functional groups. The selection of an appropriate reducing agent is critical in chemical synthesis, directly impacting reaction efficiency, selectivity, and overall yield. This document summarizes available quantitative and semi-quantitative data, presents detailed experimental protocols for kinetic analysis, and offers visualizations to clarify reaction pathways and experimental workflows.
Comparative Kinetic Analysis of Pyridine Borane and Alternatives
This compound (py-BH₃) is a stable, versatile, and mild reducing agent, offering a safer alternative to more reactive borane complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). Its reactivity is tempered by the dative bond between the pyridine nitrogen and borane, which influences its kinetic profile. The following tables summarize the performance of this compound in comparison to other reducing agents for the reduction of ketones, imines, and oximes.
Reduction of Ketones
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. The reactivity of borohydride (B1222165) reagents in these reactions is influenced by factors such as steric hindrance, electronic effects of the substrate, and the nature of the reducing agent itself.
| Reducing Agent | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzophenone | THF | 25 | 30 | >95 | [Anderson Development Company] |
| 4-t-butylcyclohexanone | THF | 25 | 24 | >95 | [Anderson Development Company] | |
| Sodium Borohydride | Fluorenone | Methanol | 25 | 0.25 | - | [WebAssign] |
| Aromatic Ketones | Ethanol | Ice Bath -> RT | 0.25 | - | [Chemistry LibreTexts] | |
| Borane-THF | Pinacolone | THF | - | - | - | [RSC Publishing] |
Note: Direct comparative kinetic studies with rate constants are scarce in the literature. The data presented here is compiled from various sources and represents reaction conditions for achieving high yields.
Reduction of Imines
The reduction of imines to amines is a key step in reductive amination protocols. The choice of reducing agent is crucial for chemoselectivity, especially in one-pot procedures where the imine is formed in situ in the presence of the starting carbonyl compound.
| Reducing Agent | Substrate Example | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| This compound | N-t-butylbenzylimine | THF | 25 | 30 | >95 | [Anderson Development Company] |
| Sodium Borohydride | Various Imines | - | - | - | - | [ResearchGate] |
| Sodium Cyanoborohydride | Various Imines | - | - | - | - | [Master Organic Chemistry] |
| Sodium Triacetoxyborohydride | Various Imines | - | - | - | - | [Master Organic Chemistry] |
Reduction of Oximes
This compound has been shown to be an effective reagent for the selective reduction of oximes to their corresponding hydroxylamines.[1][2] This transformation is valuable for the synthesis of various nitrogen-containing compounds.
| Reducing Agent | Substrate Example | Solvent | Conditions | Product | Yield (%) | Reference |
| This compound | Cyclohexanone oxime | THF | HCl, RT, 24h | N-hydroxy cyclohexylamine | >95 | [Anderson Development Company] |
| This compound | Various Oximes | - | In acid | Hydroxylamines | Good | [RSC Publishing] |
Experimental Protocols for Kinetic Studies
A thorough kinetic analysis is essential for understanding the reaction mechanism and optimizing reaction conditions. Below is a detailed protocol for a representative kinetic study of a ketone reduction using this compound, which can be adapted for other substrates and reducing agents.
Protocol: Kinetic Analysis of Ketone Reduction by this compound via ¹H NMR Spectroscopy
1. Materials and Reagents:
-
Ketone substrate (e.g., acetophenone)
-
This compound
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR probe
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the ketone substrate of known concentration in the deuterated solvent.
-
Prepare a stock solution of this compound of known concentration in the same deuterated solvent. The concentration should be determined accurately, for instance, by a gasometric method measuring hydrogen evolution upon hydrolysis.[3]
-
Prepare a stock solution of the internal standard.
3. Reaction Setup and Monitoring:
-
In an NMR tube, combine a precise volume of the ketone stock solution and the internal standard stock solution.
-
Acquire a ¹H NMR spectrum at time t=0 to establish the initial concentrations.
-
Initiate the reaction by adding a precise volume of the this compound stock solution to the NMR tube at a well-defined time.
-
Quickly mix the contents and place the NMR tube in the pre-thermostated NMR probe.
-
Acquire ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
4. Data Analysis:
-
For each spectrum, integrate the signals corresponding to a characteristic proton of the starting ketone and the product alcohol, as well as the signal of the internal standard.
-
Calculate the concentration of the ketone and alcohol at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the ketone versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).
Visualizing Reaction Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.
Caption: Workflow for a kinetic study of ketone reduction.
This guide provides a foundational understanding of the kinetic aspects of this compound reductions. For specific applications, it is recommended to perform detailed kinetic studies under the desired reaction conditions to achieve optimal results.
References
- 1. Chemistry of amine–boranes. Part 5. Reduction of oximes, O-acyloximes, and O-alkyl-oximes with pyridine–borane in acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. SELECTIVE REDUCTION OF OXIMES WITH PYRIDINE-BORANE | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
A Researcher's Guide to Assessing the Purity of Commercial Pyridine Borane
For professionals engaged in chemical research and pharmaceutical development, the purity of reagents is a cornerstone of reliable and reproducible results. Pyridine (B92270) borane (B79455) (PB), a versatile and stable reducing agent, is no exception. Impurities can lead to inconsistent reaction yields, unwanted side reactions, and flawed biological data. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial pyridine borane, complete with detailed experimental protocols and supporting data, to aid researchers in qualifying this critical reagent.
Common Impurities in Commercial this compound
The purity of commercial this compound can be influenced by its synthesis and handling.[1] It is typically synthesized by reacting a borane source with pyridine.[2] Consequently, impurities may include:
-
Unreacted Starting Materials: Residual pyridine.
-
Solvents: Residual solvents from synthesis or purification, such as ethyl acetate (B1210297) or tetrahydrofuran (B95107) (THF).[1]
-
Degradation Products: Hydrolysis byproducts, as this compound can slowly react with water.[3] Pyridine is also known to be hygroscopic.[4]
-
Inactive Boron Species: Oxidized or hydrolyzed borane species that no longer possess reductive activity.
Analytical Methods for Purity Assessment
A multi-pronged approach is recommended for a thorough purity assessment. The three primary methods—Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and Titration—provide orthogonal information about the sample's composition and activity.
Comparison of Analytical Techniques
The choice of method depends on the specific information required, available instrumentation, and the nature of the expected impurities.
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC) | Hydride Activity Titration |
| Principle | Measures molar ratio of analyte to a certified internal standard.[5] | Separates volatile components based on their partitioning between a mobile and stationary phase.[6] | Quantifies the active hydride content through a stoichiometric reaction.[2] |
| Information Provided | Absolute purity (w/w %), identification and quantification of proton-containing impurities.[7] | Detects and quantifies volatile impurities (e.g., residual solvents, free pyridine).[8] | Measures chemical potency/reductive capacity. |
| Sample Requirement | ~5-10 mg | <1 mg | ~100-200 mg |
| Destructive? | No | Yes | Yes |
| Strengths | Provides structural information, highly accurate for absolute purity, universal detection for ¹H.[9] | High sensitivity for volatile impurities (ppm level).[8] | Directly measures the functional activity of the reagent. |
| Limitations | Less sensitive to non-proton containing impurities, requires a high-purity internal standard. | Not suitable for non-volatile impurities, requires reference standards for accurate quantification. | Does not identify impurities, only measures total active hydride content. |
Experimental Protocols
Detailed methodologies for each key experiment are provided below.
A. Quantitative ¹H NMR (qNMR) for Absolute Purity
This method determines the absolute purity of this compound by comparing the integral of one of its signals to that of a certified internal standard of known purity and weight.
Experimental Protocol:
-
Internal Standard Selection: Choose a stable, non-reactive standard with sharp signals that do not overlap with the analyte signals. Maleic acid is a suitable choice.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the internal standard (e.g., maleic acid) into a vial.
-
Accurately weigh approximately 15 mg of the commercial this compound sample into the same vial.
-
Dissolve the contents in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Crucial Parameters: Ensure quantitative conditions by using a long relaxation delay (d1) of at least 30-60 seconds to allow for full spin-lattice relaxation.[8]
-
Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio (>250:1).[8]
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the aromatic protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the weight/weight (w/w %) purity using the following formula[7]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity = Purity of the standard.
-
B. Gas Chromatography (GC) for Volatile Impurities
GC is ideal for detecting and quantifying volatile impurities like residual free pyridine or synthesis solvents.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.[10]
-
Column: A polar capillary column, such as one designed for amines (e.g., Agilent CP-Wax 51 for Amines), is recommended for good peak shape.[11]
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methylene (B1212753) chloride) at a known concentration (e.g., 10 mg/mL).[12]
-
Prepare calibration standards of expected impurities (e.g., pyridine, ethyl acetate) in the same solvent across a range of concentrations (e.g., 10 ppm to 500 ppm).
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen
-
Oven Program: 70 °C for 4 min, then ramp at 10 °C/min to 240 °C.[11]
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Run the calibration standards to generate a calibration curve for each potential impurity.
-
Run the sample solution. Identify impurity peaks by their retention times and quantify them using the calibration curves.
-
C. Iodate (B108269) Titration for Hydride Activity
This method quantifies the active borane (BH₃) content by measuring its reducing equivalents. It provides a direct measure of the material's chemical potency.
Experimental Protocol:
-
Reagents:
-
Standardized potassium iodate (KIO₃) solution (e.g., 0.1 N).
-
Potassium iodide (KI).
-
Sulfuric acid (H₂SO₄), dilute solution.
-
Starch indicator solution.
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N).
-
-
Procedure:
-
Accurately weigh ~100-150 mg of this compound into an Erlenmeyer flask.
-
Add an excess of the standardized KIO₃ solution and KI to the flask.
-
Carefully acidify the mixture with dilute H₂SO₄. The borane will reduce the iodate to iodide, and any excess iodate will react with iodide to form iodine (I₂).
-
The reaction is: 3BH₃ + 2IO₃⁻ → 3BO₂⁻ + 2I⁻ + 6H⁺ (simplified). The excess iodate reacts as: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O.
-
Allow the reaction to proceed for a few minutes.
-
-
Titration:
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution.
-
Add the starch indicator near the endpoint (when the solution turns pale yellow) and continue titrating until the blue color disappears.
-
-
Calculation:
-
Determine the amount of excess KIO₃ by back-titration.
-
Calculate the amount of KIO₃ that reacted with the this compound.
-
Use the stoichiometry of the reaction to determine the molar amount of active hydride and, subsequently, the purity of the this compound. A patent describes obtaining a purity value of 91.9% for a sample using this method.[2]
-
Data Presentation and Comparison
To illustrate the application of these methods, consider the hypothetical analysis of this compound from two different commercial suppliers.
Table 1: Purity Assessment of Commercial this compound Samples
| Parameter | Supplier A | Supplier B | Method |
| Absolute Purity (w/w %) | 98.5% | 95.2% | q¹H NMR |
| Hydride Activity (w/w %) | 98.2% | 94.9% | Iodate Titration |
| Residual Pyridine (ppm) | 150 ppm | 1100 ppm | GC-FID |
| Residual Ethyl Acetate (ppm) | 50 ppm | 250 ppm | GC-FID |
| Water Content (%) | 0.1% | 0.8% | Karl Fischer |
Interpretation: Supplier A provides a higher purity product with significantly lower levels of residual starting material and solvent. The close agreement between the qNMR and titration results suggests that the vast majority of the borane species present are in their active hydride form.
Comparison with Alternative Reducing Agents
This compound is one of several common reducing agents. Its performance characteristics should be weighed against alternatives for specific applications.
Table 2: Comparison of this compound with Other Reductants
| Reagent | Formula | Key Advantages | Key Disadvantages |
| This compound | C₅H₅N·BH₃ | Stable to air and moisture, soluble in many organic solvents, good for reductive aminations.[2] | Pyridine byproduct can complicate purification.[13] |
| Sodium Borohydride | NaBH₄ | Inexpensive, easy to handle as a solid, stable in basic solutions. | Limited solubility in organic solvents, less reactive than borane complexes. |
| Borane-THF Complex | BH₃·THF | Highly reactive, commercially available as a solution. | Air and moisture sensitive, THF can be difficult to remove, potential for peroxide formation in THF.[2] |
| Borane-Ammonia | NH₃·BH₃ | Solid, stable, and a high-capacity source of hydrogen. | Lower reactivity compared to other borane complexes.[14] |
Visualized Workflows and Relationships
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US8106200B2 - this compound complexes - Google Patents [patents.google.com]
- 3. Pyridine-borane | C5H8BN | CID 123022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. osha.gov [osha.gov]
- 11. agilent.com [agilent.com]
- 12. cdc.gov [cdc.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Pyridine Borane and Sodium Cyanoborohydride for Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reducing agent is paramount for the successful synthesis of amines via reductive amination, a cornerstone reaction in medicinal chemistry and drug development. This guide provides an objective, data-driven comparison of two commonly employed reagents: pyridine (B92270) borane (B79455) (Py-BH₃) and sodium cyanoborohydride (NaBH₃CN). We will delve into their reactivity, selectivity, safety profiles, and operational handling, supported by experimental data to inform your reagent choice for optimal reaction outcomes.
Executive Summary
Both pyridine borane and sodium cyanoborohydride are effective reagents for the reductive amination of aldehydes and ketones. Sodium cyanoborohydride has been a long-standing choice due to its high selectivity for iminium ions over carbonyls. However, its acute toxicity and the potential generation of hydrogen cyanide gas pose significant safety concerns. This compound has emerged as a safer and often more efficient alternative, offering comparable or superior yields in many cases, with the significant advantage of being non-toxic. This guide will demonstrate that for many applications, this compound and its derivatives represent a more favorable option in terms of both safety and synthetic utility.
Performance Comparison: A Tabular Overview
The following tables summarize the performance of this compound and sodium cyanoborohydride in reductive amination reactions across various substrates. The data has been compiled from multiple studies to provide a comparative perspective.
Table 1: Reductive Amination of Aldehydes with Various Amines
| Aldehyde | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethylamine | NaBH₃CN | Methanol (B129727) | RT | - | 91 | |
| Benzaldehyde | Benzylamine | α-Picoline-Borane | Methanol | RT | 2 | 95 | [1] |
| Hexanal | Benzylamine | α-Picoline-Borane | Methanol | RT | 3 | 93 | [1] |
| 4-Nitrobenzaldehyde | Piperidine | This compound | Ethanol (B145695) | RT | 24 | 92 | [2] |
| 4-Nitrobenzaldehyde | Piperidine | NaBH₃CN | Methanol | RT | 24 | 85 | [2] |
Table 2: Reductive Amination of Ketones with Various Amines
| Ketone | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Isopropylamine | NaBH₃CN | - | RT | - | - | [3] |
| Cyclohexanone | Benzylamine | α-Picoline-Borane | Methanol | RT | 5 | 92 | [1] |
| Acetophenone | Benzylamine | α-Picoline-Borane | Methanol | RT | 10 | 85 | [1] |
| 5-α-Androstane-3,17-dione | Ammonium Acetate | NaBH₃CN | Methanol | RT | - | 100 (at C3) | [4] |
| 4-t-Butylcyclohexanone | Pyrrolidine | This compound | Ethanol | RT | 24 | 90 | [2] |
Experimental Protocols
Detailed methodologies for conducting reductive amination with each reagent are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Reductive Amination using this compound
This protocol is adapted from the work of Pelter et al.[2]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Ethanol (5 mL)
-
Hydrochloric Acid (1 M in ethanol)
Procedure:
-
To a solution of the carbonyl compound (1.0 mmol) and the amine (1.0 mmol) in ethanol (5 mL), add a solution of this compound (1.0 mmol) in ethanol.
-
Add 1 M ethanolic HCl dropwise to the stirred solution until the pH is between 3 and 4.
-
Stir the reaction mixture at room temperature for the time determined by TLC or GC analysis (typically 2-24 hours).
-
Upon completion, quench the reaction by the addition of 1 M aqueous HCl.
-
Remove the ethanol under reduced pressure.
-
Basify the aqueous residue with 2 M aqueous NaOH and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography or distillation as required.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (Borch Reaction)
This protocol is a standard procedure for the Borch reductive amination.[4]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Sodium Cyanoborohydride (1.5 mmol)
-
Methanol (10 mL)
-
Glacial Acetic Acid
Procedure:
-
In a well-ventilated fume hood, dissolve the carbonyl compound (1.0 mmol) and the amine (1.0 mmol) in methanol (10 mL).
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 mmol) portion-wise to the stirred solution. Caution: Addition to an acidic solution may produce toxic HCN gas.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or GC (typically 1-24 hours).
-
Carefully quench the reaction by the addition of 1 M aqueous HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with 2 M aqueous NaOH and extract with a suitable organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by appropriate methods.
Reaction Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and key decision points in selecting a reducing agent for reductive amination.
Caption: Generalized workflow for a one-pot reductive amination reaction.
Caption: Decision-making flowchart for selecting a reducing agent.
Conclusion
The choice between this compound and sodium cyanoborohydride for reductive amination is a critical decision that impacts not only the efficiency of the synthesis but also the safety and environmental footprint of the process. While sodium cyanoborohydride is a highly selective and effective reagent, its inherent toxicity is a significant drawback.[5] this compound and its derivatives have emerged as excellent, less toxic alternatives that often provide comparable or even superior yields.[2] For research and development environments where safety and ease of handling are paramount, this compound presents a compelling case for being the reagent of choice for a wide range of reductive amination applications. This guide provides the necessary data and protocols to enable an informed decision, ultimately contributing to safer and more efficient synthetic practices.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. This compound as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Monitoring Pyridine Borane Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for monitoring the progress of reactions involving pyridine (B92270) borane (B79455). Pyridine borane is a versatile reducing agent, and accurate monitoring of its consumption and the formation of products and byproducts is crucial for process optimization and quality control in pharmaceutical and chemical synthesis. This document outlines two primary HPLC approaches—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—presenting their respective experimental protocols, performance data, and suitability for different analytical needs.
Introduction to HPLC in Reaction Monitoring
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1][2] For this compound reactions, HPLC methods must be able to resolve the starting material, intermediates, the final product, and any potential degradation products.[1][3][4] The choice between different HPLC modes, primarily RP-HPLC and NP-HPLC, depends on the polarity of the analytes and the potential for on-column degradation.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for achieving accurate and reliable results. The following table summarizes the key performance characteristics of RP-HPLC and NP-HPLC for the analysis of this compound reactions.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Principle | Separation based on hydrophobicity; polar mobile phase and nonpolar stationary phase.[5] | Separation based on polarity; nonpolar mobile phase and polar stationary phase.[6] |
| Stationary Phase | Typically C18 or C8 silica-based columns.[5] | Typically silica (B1680970) or cyano-bonded silica columns.[6] |
| Mobile Phase | Aqueous buffers with organic modifiers (e.g., acetonitrile, methanol).[7] | Non-aqueous organic solvents (e.g., hexane, isopropanol).[6] |
| Analyte Elution Order | More polar compounds elute first. | Less polar compounds elute first. |
| Resolution | Good for separating compounds with different hydrophobicities. | Excellent for separating isomers and compounds with different polar functional groups.[8] |
| Run Time | Typically 5-15 minutes for a standard analysis. | Can be longer due to the need for solvent gradients to elute polar compounds. |
| Stability Concerns | Potential for on-column hydrolysis of this compound in aqueous mobile phases.[9][10] | Minimizes the risk of hydrolysis due to the use of non-aqueous mobile phases.[11] |
| MS Compatibility | Generally good, especially with volatile mobile phase additives like formic acid.[7] | Can be challenging due to the use of non-volatile solvents. |
| Typical Application | Routine analysis and quantification of this compound and related polar compounds. | Analysis of water-sensitive compounds and separation of closely related isomers. |
Experimental Protocols
Detailed experimental protocols for both RP-HPLC and NP-HPLC methods are provided below. These protocols serve as a starting point and may require optimization based on the specific reaction mixture and analytical requirements.
Reversed-Phase HPLC (RP-HPLC) Method
This method is suitable for the routine quantitative analysis of this compound and its more polar reaction products.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column (4.6 x 150 mm, 5 µm) with low silanol (B1196071) activity to minimize peak tailing.[7]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a sample from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Normal-Phase HPLC (NP-HPLC) Method
This method is advantageous when dealing with water-sensitive compounds or for separating isomers that are difficult to resolve by RP-HPLC.[11]
Instrumentation:
-
HPLC system with a binary or quaternary pump capable of handling organic solvents
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Silica or Cyano (CN) column (4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2% to 20% B
-
15-18 min: 20% B
-
18-18.1 min: 20% to 2% B
-
18.1-25 min: 2% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a sample from the reaction mixture.
-
Dilute the sample with the initial mobile phase (98:2 Hexane:Isopropanol) to an appropriate concentration.
-
Ensure the sample is free of any aqueous components.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical process for both RP-HPLC and NP-HPLC methods.
Caption: Workflow for RP-HPLC analysis of this compound reactions.
Caption: Workflow for NP-HPLC analysis of this compound reactions.
Conclusion
Both RP-HPLC and NP-HPLC are valuable techniques for monitoring this compound reactions. RP-HPLC is a robust and widely applicable method suitable for routine analysis, especially when coupled with mass spectrometry. However, careful consideration must be given to the potential for on-column hydrolysis of the this compound complex. NP-HPLC offers a reliable alternative, particularly for water-sensitive analytes and for achieving challenging separations of isomers. The choice of method should be guided by the specific chemical properties of the reaction components and the analytical goals. For comprehensive reaction monitoring, developing and validating a stability-indicating HPLC method is highly recommended to ensure that all potential degradation products are accurately separated and quantified.[1][3][4]
References
- 1. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. japsonline.com [japsonline.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Separation of Pyridine--borane (1:1) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Cost-Benefit Analysis of Pyridine Borane in Industrial Processes
For researchers, scientists, and drug development professionals, the selection of a reducing agent is a critical decision that balances efficacy, safety, and cost. This guide provides an objective comparison of pyridine (B92270) borane (B79455) with two common alternatives, sodium borohydride (B1222165) and dimethylamine (B145610) borane, supported by experimental data to inform your process development and scale-up decisions.
Pyridine borane (C₅H₅N·BH₃) has emerged as a versatile and selective reducing agent in various industrial applications, including reductive amination, carbonyl group reduction, and direct amidation reactions. Its stability in air and protic solvents offers significant advantages over more sensitive reagents. However, a thorough cost-benefit analysis is essential to determine its suitability for large-scale industrial processes compared to established alternatives. This guide delves into the performance, cost, and safety considerations of this compound, sodium borohydride (NaBH₄), and dimethylamine borane ((CH₃)₂NH·BH₃).
Performance Comparison: Yield, Selectivity, and Reaction Conditions
The choice of a reducing agent is often dictated by its performance in specific chemical transformations. This compound is recognized for its mild and selective nature, which can be a distinct advantage in the synthesis of complex molecules where chemoselectivity is paramount.
Reductive Amination: In reductive amination, a key reaction in pharmaceutical synthesis, this compound serves as an effective and less toxic alternative to reagents like sodium cyanoborohydride.[1] While direct quantitative comparisons across a single industrial process are not always available in published literature, data from various studies allow for a comparative assessment. For instance, in the reductive amination of aldehydes and ketones, this compound has been shown to provide good to excellent yields.[1]
Reduction of Carbonyls: this compound's milder reactivity compared to sodium borohydride allows for the selective reduction of aldehydes in the presence of ketones.[2] This chemoselectivity is a significant benefit in multi-functionalized substrates.
Direct Amidation: Recent studies have highlighted the use of this compound as an efficient catalyst for the direct amidation of carboxylic acids, offering good to excellent yields with a broad substrate scope. This presents a cost-effective and operationally simpler alternative to traditional coupling agents.[3][4]
| Reagent | Typical Application | Reported Yield (%) | Key Performance Characteristics |
| This compound | Reductive Amination | 70-95% | Mild and selective; stable in protic solvents; good functional group tolerance.[1][5] |
| Ketone Reduction | 80-99% | Can selectively reduce aldehydes over ketones.[2] | |
| Direct Amidation (catalyst) | 80-99% | Efficient at low catalyst loading (5 mol%).[3] | |
| Sodium Borohydride | Carbonyl Reduction | 85-99% | Strong, less selective reducing agent; reacts with protic solvents. |
| Reductive Amination | 75-95% | Often requires pH control and careful addition. | |
| Dimethylamine Borane | Reductive Amination | 80-98% | Stable and effective; often used in specialized applications. |
| Hydroboration | 95% | Demonstrates high efficiency in hydroboration reactions.[1] |
Cost-Benefit Analysis: Beyond the Price Tag
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the reagent to include costs associated with handling, storage, safety measures, and waste disposal.
| Reagent | Typical Price (per kg) | Key Cost Considerations |
| This compound | ~$5.50 | Flammable and toxic, requiring specialized handling and storage.[6] Waste disposal involves incineration of pyridine-containing hazardous waste.[7] |
| Sodium Borohydride | ~$2.40 - $27.00 | Price varies significantly with purity and quantity. Reacts with water to produce flammable hydrogen gas, necessitating careful handling and quenching procedures for waste disposal.[8][9] |
| Dimethylamine Borane | ~$120.00 | Significantly higher purchase price. While also a borane complex, its specific handling and waste disposal costs must be considered in the overall process economics. |
Note: Prices are approximate and can vary based on supplier, purity, and volume.
While this compound has a higher initial cost than some grades of sodium borohydride, its stability and selectivity can lead to overall process savings through:
-
Reduced side reactions: Higher selectivity can lead to cleaner reaction profiles, simplifying purification and increasing overall yield of the desired product.
-
Improved process robustness: Its stability in protic solvents allows for a wider range of reaction conditions and potentially simpler process control.
-
Safer alternative in specific applications: In processes like PEGylation, it offers a non-toxic alternative to sodium cyanoborohydride, reducing safety and environmental concerns.[10]
However, the costs associated with the handling of a flammable and toxic liquid, as well as the disposal of pyridine-containing waste streams, must be carefully evaluated.[6][7]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and scaling up chemical processes. Below are representative protocols for common applications of this compound.
General Procedure for Reductive Amination of an Aldehyde
-
To a solution of the aldehyde (1.0 eq) and amine (1.1 eq) in a suitable solvent (e.g., methanol, ethanol), add this compound (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Basify the aqueous residue with 2 M NaOH and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be further purified by chromatography if necessary.
General Procedure for Direct Amidation of a Carboxylic Acid
-
To a solution of the carboxylic acid (1.1 eq) in a suitable high-boiling solvent (e.g., xylenes), add this compound (0.05 eq) as a catalyst.[3]
-
Add the amine (1.0 eq) to the mixture.[3]
-
Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer sequentially with an acidic solution (e.g., 1 M HCl) and a basic solution (e.g., saturated NaHCO₃).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide product.
Workflow and Process Considerations
The industrial application of any chemical reagent involves a series of steps from procurement to waste disposal. The following diagrams illustrate a comparative workflow for a generic reduction process using this compound and sodium borohydride, highlighting key differences in handling and safety protocols.
Figure 1: Comparative workflow for industrial reduction.
The diagram above illustrates the distinct handling and waste disposal considerations for this compound versus sodium borohydride. While both require careful handling, the flammable and toxic nature of this compound necessitates stricter controls, including handling under an inert atmosphere and specialized waste disposal procedures for pyridine-containing byproducts.[6][7] In contrast, the primary hazard with sodium borohydride is its reactivity with water, leading to the evolution of flammable hydrogen gas, which must be managed during quenching.[8][9]
Conclusion
This compound presents a valuable tool for industrial chemists, offering a unique combination of stability, selectivity, and reactivity. Its performance in reductive aminations and as a catalyst for direct amidations makes it a compelling alternative to other reducing agents.
Key Takeaways:
-
Performance Advantage: this compound's mildness and chemoselectivity can lead to higher purity products and simplified downstream processing, particularly in complex syntheses.
-
Cost Considerations: While the upfront cost may be higher than some alternatives, a holistic cost-benefit analysis should account for potential gains in yield, purity, and simplified handling in certain applications.
-
Safety and Handling: The flammable and toxic nature of this compound requires robust engineering controls and adherence to strict safety protocols, which contribute to the overall process cost.
-
Viable Alternative: In applications where selectivity is critical or where highly toxic reagents like sodium cyanoborohydride are to be avoided, this compound is an excellent and often economically viable choice.
Ultimately, the decision to employ this compound in an industrial process requires a case-by-case evaluation of the specific reaction, scale, and available infrastructure. By carefully weighing its performance benefits against the associated costs and handling requirements, researchers and process chemists can make an informed decision to optimize their synthetic routes for both efficiency and safety.
References
- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. mdpi.com [mdpi.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. p2infohouse.org [p2infohouse.org]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. This compound as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Pyridine Borane and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced electronic and structural properties of pyridine (B92270) borane (B79455) and its derivatives is crucial for their application in synthesis and materials science. This guide provides a comprehensive spectroscopic comparison of pyridine borane with key derivatives, offering insights into how substituents on the pyridine ring influence their molecular characteristics. All quantitative data is supported by experimental findings from peer-reviewed literature.
This guide focuses on a comparative analysis of this compound with derivatives featuring electron-donating (4-methylthis compound), and sterically influential (2,6-lutidine borane) substituents. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹¹B), Infrared (IR), and Raman spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected derivatives, allowing for a direct comparison of their electronic and structural properties.
NMR Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei within a molecule. The chemical shifts (δ) in ¹H, ¹³C, and ¹¹B NMR provide valuable information about the electron density around the pyridine ring and the boron center.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | ¹J(¹¹B-¹H) (Hz) |
| This compound | CDCl₃ | 8.74 (d, 2H), 7.81 (t, 1H), 7.29 (t, 2H), 2.23-2.27 (br q, 3H, BH₃) | 148.9, 139.6, 126.9, 122.6 | -12.8 (q) | 98.8 |
| 4-Methylthis compound | CDCl₃ | 8.57 (d, 2H), 7.17 (d, 2H), 2.75 (s, 3H), 2.39 (s, 3H, BH₃) | 158.0, 148.9, 127.8, 22.7 | -13.9 (q) | 97.9 |
| 2,6-Lutidine Borane | CDCl₃ | 7.65 (t, 1H), 7.15 (d, 2H), 2.70 (s, 6H) | 157.9, 139.1, 122.1, 22.5 | -15.2 (q) | 98 |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.
Vibrational Spectroscopy Data (IR and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into bond strengths and functional groups. Key vibrational modes for this compound and its derivatives include the B-H stretching and bending modes, as well as the pyridine ring vibrations.
| Compound | B-H Stretch (ν, cm⁻¹) (IR) | B-H Bend (δ, cm⁻¹) (IR) | Pyridine Ring Breathing (ν, cm⁻¹) (Raman) | B-N Stretch (ν, cm⁻¹) (Raman) |
| Pyridine (for comparison) | - | - | 992 | - |
| This compound | 2370, 2304, 2260 | 1183, 1152 | 1014 | 714, 1093 |
| 4-Methylthis compound | ~2370, ~2290 | ~1180 | ~1015 | Not readily available |
| 2,6-Lutidine Borane | Not readily available | Not readily available | Not readily available | Not readily available |
Note: The B-N stretching vibrations in this compound are coupled with pyridine's vibrational modes.[1]
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental technique, especially when handling air- and moisture-sensitive compounds like pyridine boranes.
General Sample Handling for Air-Sensitive Compounds
This compound and its derivatives are generally stable solids but can be susceptible to hydrolysis. For optimal results, especially for long-term storage and for derivatives that may be less stable, handling under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line is recommended.
NMR Spectroscopy
-
Sample Preparation:
-
In a glovebox or on a Schlenk line, accurately weigh 5-10 mg of the this compound compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) via a syringe.
-
If using a standard NMR tube, cap it securely. For highly sensitive compounds, a J. Young NMR tube, which has a resealable Teflon valve, is recommended.
-
-
Instrumental Parameters:
-
¹H NMR: Acquire spectra using a standard pulse sequence. The broad quartet of the BH₃ protons may require adjustment of the spectral width.
-
¹³C NMR: Due to the relatively long relaxation times of quaternary carbons and the quadrupolar broadening from boron, a sufficient number of scans and an appropriate relaxation delay should be used.
-
¹¹B NMR: Use a boron-free probe or a probe with a boron background signal that does not interfere with the sample signals. The spectra are typically referenced to an external standard of BF₃·OEt₂ (δ = 0.0 ppm). Proton decoupling is generally used to simplify the spectrum to a single peak, though a proton-coupled spectrum is necessary to observe the B-H coupling and determine the quartet multiplicity.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Solid State (KBr pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a dry, IR-transparent solvent (e.g., chloroform, dichloromethane) in a sealed IR solution cell.
-
-
Data Acquisition:
-
Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty ATR crystal, KBr pellet, or the solvent in the cell and subtract it from the sample spectrum.
-
Raman Spectroscopy
-
Sample Preparation:
-
Solid: Place a small amount of the crystalline or powdered sample on a microscope slide or in a glass capillary tube.
-
Solution: Prepare a solution of the sample in a suitable solvent in a cuvette or NMR tube.
-
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum using an appropriate laser wavelength, power, and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic comparison of this compound and its derivatives.
Caption: Workflow for Spectroscopic Comparison of this compound Derivatives.
References
Electrochemical Reactivity of Pyridine Borane: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical reactivity of pyridine (B92270) borane (B79455) (PB), a versatile and stable reducing agent. Its performance is evaluated against other common borane-based reducing agents, supported by experimental data to inform reagent selection in various synthetic and developmental applications.
Comparative Electrochemical Data
The electrochemical behavior of pyridine borane and its alternatives is critical for understanding their reductive capabilities and potential applications in electro-organic synthesis. The following table summarizes key electrochemical parameters obtained from cyclic voltammetry (CV) studies. It is important to note that direct comparative studies under identical conditions are limited in the published literature. Therefore, the data presented here are compiled from various sources and should be interpreted with consideration of the specified experimental conditions.
| Compound | Oxidation Potential (Ep,a vs. Ag/AgCl) | Reduction Potential (Ep,c vs. Ag/AgCl) | Solvent / Supporting Electrolyte | Key Observations & Notes |
| This compound (C₅H₅N·BH₃) | ~ +0.8 to +1.2 V | Not typically observed | Acetonitrile / 0.1 M ⁿBu₄NPF₆ | Exhibits an irreversible oxidation wave, indicating the decomposition of the complex upon oxidation. The potential can vary based on the specific pyridine adduct. |
| Sodium Borohydride (NaBH₄) | -0.1 to +0.2 V | Not typically observed | Aqueous alkaline solution | The oxidation potential is significantly lower than that of this compound, indicating it is more easily oxidized. The electrochemical behavior is highly dependent on the electrode material and pH.[1] |
| Dimethylamine Borane ((CH₃)₂NH·BH₃) | Similar to this compound | Not typically observed | Acetonitrile / 0.1 M ⁿBu₄NPF₆ | Reactivity is influenced by the nature of the amine, with less hindered amines sometimes showing higher reactivity. |
| Morpholine Borane (C₄H₉NO·BH₃) | Data not readily available | Not typically observed | - | Generally considered a mild and selective reducing agent, similar to this compound. |
Experimental Protocols
General Protocol for Cyclic Voltammetry of this compound
This protocol outlines a standard procedure for analyzing the electrochemical behavior of this compound using cyclic voltammetry.
1. Materials and Reagents:
-
This compound complex
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium hexafluorophosphate (B91526) (ⁿBu₄NPF₆)
-
Argon or Nitrogen gas, high purity
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
2. Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (ⁿBu₄NPF₆) in anhydrous acetonitrile.
-
Prepare a 1-10 mM solution of the this compound complex in the electrolyte solution.
-
Deoxygenate the solutions by bubbling with high-purity argon or nitrogen for at least 15 minutes prior to the experiment.
3. Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to a potentiostat.
-
Set the potential window (e.g., from -2.0 V to +2.0 V vs. Ag/AgCl). The exact range should be determined based on preliminary scans to capture the redox events of interest without exceeding the solvent window.
-
Set the scan rate (e.g., 100 mV/s). A range of scan rates should be investigated to study the nature of the electrochemical process.
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram.
-
Perform multiple cycles to ensure the stability of the electrochemical response.
4. Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Ep,a and Ep,c).
-
Measure the peak currents (ip,a and ip,c).
-
Analyze the shape of the voltammogram to determine the reversibility of the redox processes.
Visualizations
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment to analyze the electrochemical properties of a compound like this compound.
Caption: Workflow for Cyclic Voltammetry Analysis.
Signaling Pathway: Proposed Oxidation of this compound
The following diagram illustrates a simplified proposed pathway for the electrochemical oxidation of this compound at an electrode surface.
Caption: Proposed Electrochemical Oxidation of this compound.
References
A Comparative Guide to the Toxicity of Borane Complexes in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Borane (B79455) complexes are indispensable reagents in modern chemical synthesis, prized for their versatility in reductions and hydroborations. However, their utility is accompanied by inherent toxicity, a critical consideration for laboratory safety, process scale-up, and the development of novel therapeutics. This guide provides an objective comparison of the toxicity of common borane complexes, including borane-tetrahydrofuran (B86392) (BTHF), borane-dimethyl sulfide (B99878) (BMS), and various amine-borane adducts, supported by available experimental data.
Executive Summary
The toxicity of borane complexes is primarily dictated by the lability of the borane adduct. Highly reactive complexes that readily release diborane (B8814927) gas, a pyrophoric and toxic substance, generally exhibit higher acute toxicity.[1][2] Stabilized complexes, such as many amine-boranes, tend to be less hazardous.[1][3] The choice of a borane reagent should therefore be a balance between desired reactivity and safety. This guide outlines the known toxicological profiles of key borane complexes to inform this critical decision-making process.
Comparative Toxicity Data
The following table summarizes the available quantitative and qualitative toxicity data for common borane complexes. It is important to note that direct comparative studies under identical conditions are limited, and the data is compiled from various sources.
| Borane Complex | Formula | Form | LD50 (Oral, Rat) | Key Toxicological Findings | Citations |
| Borane-Tetrahydrofuran | BH₃·THF | Liquid | > 500 - < 2,000 mg/kg | Harmful if swallowed, causes serious eye damage, and may cause respiratory irritation. Reacts violently with water.[4][5] | [4][5] |
| Borane-Dimethyl Sulfide | BH₃·S(CH₃)₂ | Liquid | Acute toxicity estimate: 439.49 mg/kg (Oral) | Harmful if swallowed, causes serious eye damage, and may cause respiratory irritation. Inhalation can lead to central nervous system effects.[6][7] | [6][7] |
| Dimethylamine Borane | (CH₃)₂NH·BH₃ | Solid | Not Available | Can cause significant neurotoxicity upon occupational exposure, including dizziness, nausea, and delayed peripheral neuropathy.[8] | [8] |
| Ammonia Borane | NH₃·BH₃ | Solid | Not Available | Generally considered more stable and less hazardous than diborane, but safety must still be considered.[1] | [1] |
| Trimethylamine-carbomethoxyborane | (CH₃)₃N·BH₂COOCH₃ | Solid | Not Available | Shown to be free of toxicity in mice at therapeutic doses.[9][10] | [9][10] |
| N,N-dimethyl-n-octadecylamine borane | C₁₈H₃₇N(CH₃)₂·BH₃ | Solid | Not Available | Demonstrated slight toxicity in mice, with marginal disturbance in hepatic and kidney morphology.[9][10] | [9][10] |
| Cyclohexylamine (B46788) & Toluidine Borane Adducts | Various | Solid | Not Available | Exhibit cytotoxicity against tumor cells, with the mode of action involving inhibition of RNA and DNA synthesis.[11] | [11] |
Detailed Toxicological Profiles
Borane-Tetrahydrofuran (BTHF)
BTHF is a widely used hydroborating and reducing agent. Its toxicity is a significant concern due to its reactivity. It is harmful if ingested and is a severe eye irritant. Upon contact with water, it releases flammable gases, which can ignite spontaneously.[4][5] Concentrated solutions of BTHF can be unstable and may undergo exothermic decomposition.[1][5]
Borane-Dimethyl Sulfide (BMS)
BMS is another common borane carrier, often favored for its higher stability compared to BTHF. However, it is still classified as harmful if swallowed and causes serious eye damage. Inhalation of BMS vapors may lead to respiratory tract irritation and central nervous system effects.[6][7] Chronic exposure to related boranes has been linked to respiratory distress.[6]
Amine-Borane Complexes
Amine-boranes represent a broad class of compounds with varying stability and toxicity. Generally, the formation of an adduct with an amine stabilizes the borane moiety, reducing its reactivity and acute toxicity compared to diborane.[1][3]
-
Simple Amine-Boranes: Dimethylamine borane (DMAB) has been shown to cause significant neurotoxicity in occupational settings, leading to both acute and delayed neurological symptoms.[8] This highlights that even stabilized boranes can pose significant health risks.
-
Functionalized Amine-Boranes: Research into amine-borane derivatives for applications such as cancer therapy has revealed that some adducts possess potent cytotoxic activity.[11][12] For instance, certain cyclohexylamine and toluidine borane adducts have been shown to inhibit DNA and RNA synthesis in tumor cells.[11] Conversely, other derivatives, like trimethylamine-carbomethoxyborane, have been found to be largely non-toxic in animal models at therapeutic doses.[9][10]
Experimental Protocols
The assessment of borane complex toxicity involves a range of standard toxicological assays. Below are generalized methodologies based on the types of studies cited in this guide.
Acute Oral Toxicity (LD50) Determination
This protocol is a generalized procedure for determining the median lethal dose (LD50) of a substance, as referenced for BTHF.
-
Animal Model: Typically, rats or mice of a specific strain and sex are used.
-
Dosage: A range of doses of the borane complex, dissolved or suspended in a suitable vehicle, are administered orally to different groups of animals.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value, the dose at which 50% of the animals are expected to die, is calculated using statistical methods.
Cytotoxicity Assays
This protocol outlines a general approach for assessing the cytotoxic effects of borane complexes on cell lines, as described for certain amine-borane adducts.[11]
-
Cell Culture: Human or murine tumor cell lines are cultured in an appropriate medium.
-
Treatment: Cells are exposed to various concentrations of the borane complex for a specified duration.
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
Mechanism of Action Studies: Further experiments, such as monitoring the incorporation of radiolabeled precursors, can be conducted to investigate the effects on DNA, RNA, and protein synthesis.[11]
Visualizing Experimental and Biological Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical workflow for toxicity testing and a hypothetical signaling pathway that could be affected by a cytotoxic borane complex.
Caption: Experimental workflow for assessing the toxicity of borane complexes.
Caption: Hypothetical signaling pathway for borane-induced apoptosis.
Conclusion
The toxicity of borane complexes is a multifaceted issue that requires careful consideration in both research and industrial settings. While reagents like BTHF and BMS offer broad utility, their acute toxicity and hazardous reactivity necessitate stringent safety protocols. Amine-borane complexes, on the other hand, present a spectrum of toxicological profiles, from relatively benign to potently cytotoxic. The selection of a specific borane reagent should therefore be guided by a thorough risk assessment, weighing the required chemical reactivity against the potential biological hazards. Further research into the structure-toxicity relationships of borane complexes will be crucial for the design of safer and more effective reagents for chemical synthesis and therapeutic development.
References
- 1. www1.eere.energy.gov [www1.eere.energy.gov]
- 2. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Purdue researchers’ discovery could lead to safer, cheaper production of amine-boranes - Purdue University News [purdue.edu]
- 4. Borane-tetrahydrofuran complex - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Borane-tetrahydrofuran | C4H8BO | CID 11062302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Case Report: The Clinical Toxicity of Dimethylamine Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute toxicity of amine-boranes and related derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cytotoxicity of amine-borane adducts of cyclohexylamines and toluidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridine Borane in Flow Chemistry vs. Batch Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice between flow chemistry and traditional batch reactions is a critical decision in modern chemical synthesis, impacting efficiency, safety, and scalability. Pyridine (B92270) borane (B79455) (C₅H₅N·BH₃), a versatile and relatively stable reducing agent, is increasingly being evaluated in both settings. This guide provides an objective comparison of the performance of pyridine borane in flow chemistry versus batch reactions, supported by experimental data and detailed protocols.
Executive Summary
Continuous flow processes generally offer significant advantages over batch reactions when using this compound for reductions. These benefits include enhanced safety profiles, improved heat and mass transfer leading to higher yields and selectivity, and seamless scalability. While batch reactions remain valuable for small-scale synthesis and initial process development due to their simplicity and lower initial setup cost, flow chemistry presents a superior alternative for process optimization and larger-scale production.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for this compound and analogous borane complexes in flow chemistry versus batch reactions for the reduction of esters and amides. While direct comparative data for this compound across both platforms is limited in published literature, the data for the closely related borane dimethylsulfide complex in flow chemistry provides a strong indication of the expected performance enhancements.
| Parameter | Flow Chemistry (using Borane Dimethylsulfide Complex) | Batch Reaction (using this compound) | Key Advantages of Flow Chemistry |
| Reaction Time | Minutes (residence time)[1][2] | Hours to overnight[3] | Drastic reduction in reaction time, leading to higher throughput.[4] |
| Yield | Generally high to excellent (>90%)[1][2] | Good to excellent, but can be variable. | Improved mixing and temperature control minimize byproduct formation, leading to higher and more consistent yields.[4][5] |
| Selectivity | High[1][2] | Generally good, but can be affected by reaction scale and exotherms. | Precise control over stoichiometry and temperature gradients enhances selectivity.[4] |
| Safety | Significantly enhanced[4] | Moderate; potential for thermal runaway with exothermic reactions at larger scales. | Small reaction volumes at any given time minimize the risk associated with hazardous reagents and exothermic reactions.[4][6] |
| Scalability | Seamless; "scaling out" by running longer or numbering up reactors.[7] | Complex; requires significant process redesign and can be limited by heat transfer.[8] | Linear scalability without the need for re-optimization.[7] |
| Process Control | Precise control over temperature, pressure, and residence time.[4][9] | Less precise, with potential for temperature and concentration gradients. | Uniform reaction conditions lead to greater reproducibility and product consistency.[8] |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the conceptual differences between a typical batch reaction setup and a continuous flow chemistry setup for a this compound reduction.
Experimental Protocols
Batch Reaction Protocol: Reductive Amination using this compound
This protocol is adapted from a mild, pyridine-borane-based reductive amination procedure.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (1.5 mmol)
-
Methanol (5 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone and the amine in methanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.
-
Slowly add the this compound to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Conceptual Flow Chemistry Protocol: Reduction of an Ester using this compound
This conceptual protocol is based on established procedures for borane-mediated reductions in continuous flow.[1][2]
System Setup:
-
Two syringe pumps or HPLC pumps.
-
A T-mixer for combining the reagent streams.
-
A heated coil reactor (e.g., PFA or stainless steel tubing) of a defined volume.
-
A back-pressure regulator to maintain the system under pressure and prevent solvent boiling.
-
A collection vessel.
Reagent Solutions:
-
Solution A: A solution of the ester substrate in a suitable solvent (e.g., THF, 1,4-dioxane).
-
Solution B: A solution of this compound in the same solvent.
Procedure:
-
Set the desired temperature for the coil reactor (e.g., 60-150 °C). The ability to superheat solvents in flow allows for significantly higher reaction temperatures than in batch.[4]
-
Set the flow rates of pumps A and B to achieve the desired stoichiometry and residence time. The residence time is calculated by dividing the reactor volume by the total flow rate.
-
Begin pumping both solutions simultaneously through the T-mixer and into the heated reactor coil.
-
The reaction mixture flows through the heated coil, where the reduction takes place within the defined residence time (typically a few minutes).
-
The product stream exits the reactor, passes through the back-pressure regulator, and is collected in a vessel containing a quenching solution (e.g., acidic water).
-
The collected product can then be worked up via extraction and purified as in the batch procedure.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the transition from batch to continuous flow processing with reagents like this compound offers a compelling pathway to more efficient, safer, and scalable manufacturing. The enhanced control over reaction parameters in a flow system directly translates to improved product quality and consistency. While batch methods will continue to be a mainstay for initial discovery and small-scale work, the adoption of flow chemistry for process development and production is a strategic move towards more sustainable and robust chemical manufacturing. The liquid nature of this compound makes it an ideal candidate for this transition, promising to unlock the full potential of this versatile reagent.[3]
References
- 1. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex [ouci.dntb.gov.ua]
- 2. Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aragen.com [aragen.com]
- 5. Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow — Stoli Chem [stolichem.com]
- 6. researchgate.net [researchgate.net]
- 7. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discover the differences between flow & traditional batch chemistry [syrris.jp]
- 9. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Pyridine Borane
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. Pyridine (B92270) borane (B79455) (C₅H₅N·BH₃), a versatile reducing agent, requires careful management throughout its lifecycle, including proper disposal. This guide provides essential safety and logistical information, offering a clear, step-by-step approach to the responsible disposal of pyridine borane, thereby fostering a culture of safety and environmental responsibility in your laboratory.
Immediate Safety and Logistical Information
This compound is a flammable and toxic substance that must be handled with care.[1] Improper disposal can lead to hazardous reactions and environmental contamination. The primary and most recommended disposal method for this compound is to entrust it to a licensed and approved hazardous waste disposal company.[1][2] Always adhere to local, regional, and national regulations concerning hazardous waste disposal.[2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, flame-retardant lab coats, and gloves (butyl rubber or PVA are recommended; nitrile gloves may not be suitable).[3]
-
Ventilation: All handling and disposal procedures should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[4]
-
Ignition Sources: Keep this compound and its waste away from heat, sparks, and open flames.[2][5]
-
Incompatible Materials: Store this compound waste separately from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and alcohols.[2]
Spill Management:
In the event of a small spill, absorb the material with an inert, dry absorbent such as sand or vermiculite.[4] Do not use combustible materials like paper towels. Place the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[2][5] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data related to the hazards of this compound.
| Parameter | Value | Source |
| Acute Oral Toxicity (Rat) | LD50: 95.4 mg/kg | [1] |
| Acute Dermal Toxicity (Guinea Pig) | LD50: 200 mg/kg | [1] |
| Flash Point | 21 °C (69.8 °F) | [5] |
| Thermal Decomposition | Can occur above 50°C (122°F) | [2] |
Laboratory Protocol for Neutralization of Small Quantities of this compound Waste
For situations where small residual amounts of this compound in a reaction vessel need to be neutralized before cleaning, the following protocol, based on general principles for quenching reactive hydrides, can be carefully implemented. This procedure should only be performed by trained personnel.
Objective: To safely neutralize small quantities of residual this compound in a reaction flask.
Materials:
-
This compound waste in a reaction flask
-
Anhydrous isopropanol (B130326)
-
Ice-water bath
-
Stir plate and stir bar
-
Nitrogen or argon gas supply with a bubbler
-
Syringe or dropping funnel
-
Appropriate PPE (safety goggles, lab coat, gloves)
Procedure:
-
Inert Atmosphere: Ensure the reaction flask containing the this compound waste is under an inert atmosphere (nitrogen or argon) and vented through a bubbler. This prevents contact with atmospheric oxygen and moisture.
-
Dilution: If the residual this compound is concentrated, dilute it with an inert, anhydrous solvent (e.g., the solvent used in the reaction) to better control the neutralization reaction.
-
Cooling: Place the reaction flask in an ice-water bath to dissipate the heat that will be generated during the exothermic neutralization process.
-
Slow Addition of Quenching Agent: While stirring the solution, slowly add anhydrous isopropanol dropwise using a syringe or a dropping funnel. The addition should be slow and controlled to manage the rate of reaction and prevent a rapid temperature increase or excessive gas evolution.
-
Monitor the Reaction: Observe the reaction for signs of gas evolution or a temperature increase. If the reaction becomes too vigorous, stop the addition of isopropanol until it subsides.
-
Complete Neutralization: Continue adding isopropanol until no further reaction is observed.
-
Final Hydrolysis: After the initial quenching with isopropanol, a more protic solvent like a mixture of isopropanol and water, or just water, can be slowly added to ensure complete hydrolysis of any remaining borane species.
-
Acidification (Optional for Pyridine): To neutralize the pyridine component, the resulting solution can be slowly and carefully acidified with dilute hydrochloric acid to a pH of 2-3. This will form the water-soluble pyridinium (B92312) hydrochloride salt.
-
Waste Collection: The final neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS program. Do not pour it down the drain unless permitted by local regulations for neutralized solutions of this nature.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
References
Personal protective equipment for handling Pyridine borane
This guide provides critical safety, handling, and disposal information for the use of Pyridine borane (B79455) in laboratory settings. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.
Pyridine borane (C₅H₅BNH₃) is a versatile reducing agent used in organic synthesis.[1] While it is a more stable alternative to highly reactive free borane, it presents significant hazards that necessitate strict safety protocols.[1] It is a flammable liquid and solid, is water-reactive, and is toxic if swallowed, inhaled, or absorbed through the skin.[2] Adherence to the following procedures is crucial for minimizing risks.
Physical and Chemical Hazard Data
Proper handling of this compound requires a clear understanding of its physical and chemical properties, as well as its toxicological data.
| Property | Value |
| Appearance | White to off-white crystalline solid or clear yellow-green liquid.[1][2] |
| Molecular Formula | C₅H₈BN |
| CAS Number | 110-51-0 |
| Flash Point | 21 °C (69.8 °F).[2] |
| Oral LD50 (Rat) | 95.4 mg/kg. |
| Dermal LD50 (Guinea Pig) | 200 mg/kg.[2] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, alcohols, and moisture/water.[2][3][4] |
| Hazardous Decomposition | Upon combustion or decomposition, releases nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen gas.[2][3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key stages from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
1. Preparation and Engineering Controls
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[5]
-
Work Area: All work must be conducted within a properly functioning certified laboratory chemical fume hood.[3][5][6] Ensure that an emergency eyewash station and safety shower are readily accessible, within a 10-second travel distance.[3][5]
-
Ventilation: Ensure adequate ventilation to control airborne levels.[2][7]
-
Ignition Sources: Remove all sources of ignition, such as open flames, hot surfaces, and sparks, from the work area.[2][3][4] Use spark-proof tools and explosion-proof equipment.[2][4][8]
2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[9][10]
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended.[5] Nitrile gloves are not recommended for this chemical .[5] Inspect gloves for any damage before use and wash hands thoroughly after removal.[5][11]
-
Body Protection: A fully-buttoned, flame-resistant lab coat should be worn to protect against splashes.[5][10][11]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[3][11] Personnel must be medically cleared and fit-tested to wear a respirator.[5]
3. Handling and Storage
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials.[1][4][5] It should be kept in a tightly closed container, preferably under an inert nitrogen atmosphere, and may require refrigeration.[2][3][4]
-
Handling: Wash hands thoroughly after handling.[2][4] Avoid contact with skin and eyes, and do not ingest or inhale.[4] Prevent contact with water, as it reacts violently to liberate flammable gases.[2]
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2][3][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical aid.[2]
-
Inhalation: Move the person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[3][12] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Call a physician or poison control center immediately.[3][12]
-
Spills: For a small spill, trained personnel wearing appropriate PPE may clean it up using an inert, dry absorbent material (e.g., vermiculite, dry sand).[5][9] Place the absorbed material into a suitable, sealed container for disposal.[2][4] For large spills, evacuate the area, secure it, and contact emergency services.[5]
Waste Disposal
-
Collection: All this compound waste, including pure forms and solutions, must be collected in a compatible, airtight, and clearly labeled hazardous waste container.[5]
-
Storage: Store waste containers away from incompatible materials.[5]
-
Disposal: Dispose of contents and containers through an approved waste disposal plant, following all local, regional, and national regulations.[3] Do not empty into drains.[3]
References
- 1. Page loading... [guidechem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Borane-pyridine complex(110-51-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. nj.gov [nj.gov]
- 10. echemi.com [echemi.com]
- 11. leapchem.com [leapchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
